Product packaging for 2-Methoxy-N-methylethanamine(Cat. No.:CAS No. 38256-93-8)

2-Methoxy-N-methylethanamine

Cat. No.: B1584131
CAS No.: 38256-93-8
M. Wt: 89.14 g/mol
InChI Key: KOHBEDRJXKOYHL-UHFFFAOYSA-N
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Description

2-Methoxy-N-methylethanamine is a useful research compound. Its molecular formula is C4H11NO and its molecular weight is 89.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO B1584131 2-Methoxy-N-methylethanamine CAS No. 38256-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-5-3-4-6-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHBEDRJXKOYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306474
Record name N-(2-Methoxyethyl)methylamine
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Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38256-93-8
Record name N-(2-Methoxyethyl)methylamine
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Record name (2-Methoxyethyl)-methylamine
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Foundational & Exploratory

2-Methoxy-N-methylethanamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-N-methylethanamine: Properties, Synthesis, and Applications

Introduction

This compound, with CAS number 38256-93-8, is a versatile bifunctional organic compound featuring both an ether and a secondary amine group.[1][2] This unique structural arrangement makes it a valuable building block in various chemical syntheses.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the creation of complex active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the chemical and physical properties, established synthesis protocols, key applications, and safety considerations for this compound, tailored for researchers and professionals in drug development and organic synthesis.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its reactivity and utility. The presence of a secondary amine provides a site for nucleophilic reactions and salt formation, while the ether linkage contributes to its solubility characteristics and can influence intermolecular interactions.

Molecular Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C4H11NO[3][4][5][6]
Molecular Weight 89.14 g/mol [3][5][6]
CAS Number 38256-93-8[3][4]
Appearance Colorless to pale yellow liquid[3]
Odor Pungent[3]
Boiling Point 96 °C[3]
Density 0.83 g/cm³[3]
Flash Point 1 °C[3]
Vapor Pressure 113 mmHg at 25°C[3]
Solubility Soluble in water and common organic solvents[3]
Refractive Index n20/D 1.401[3]

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen environments in the molecule. Key shifts are observed for the N-methyl, O-methyl, and the two methylene (CH₂) groups, as well as the N-H proton.[5]

  • ¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing distinct signals for each of the four unique carbon atoms in the structure.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amine, C-N stretching, C-O-C stretching of the ether, and C-H stretching of the alkyl groups.[6]

  • Mass Spectrometry: Mass spectral analysis can be used to confirm the molecular weight of the compound.[6]

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and purity requirements.

Common Synthetic Approaches
  • Nucleophilic Substitution: A prevalent method involves the reaction of methylamine with a 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane.[2] This is a classic SN2 reaction where the amine acts as the nucleophile. The use of a base may be required to neutralize the hydrohalic acid formed as a byproduct.

  • Reductive Amination: An alternative strategy is the reductive amination of methoxyacetaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine using a reducing agent like sodium borohydride or sodium cyanoborohydride. A similar approach has been described for related compounds.[7]

Illustrative Synthesis Workflow: Nucleophilic Substitution

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification methylamine Methylamine reaction Nucleophilic Substitution (SN2) methylamine->reaction methoxyethyl_halide 2-Methoxyethyl Halide methoxyethyl_halide->reaction product This compound reaction->product byproduct Byproduct (e.g., HBr) reaction->byproduct purification Purification (e.g., Distillation) product->purification

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Detailed Experimental Protocol: Synthesis from Methylamine and 1-Bromo-2-methoxyethane

This protocol is based on the principles of nucleophilic amine alkylation.[2]

Materials:

  • Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • 1-Bromo-2-methoxyethane

  • Potassium carbonate (or another suitable base)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Standard laboratory glassware for reflux and work-up

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylamine and potassium carbonate in the anhydrous solvent.

  • Slowly add 1-bromo-2-methoxyethane to the stirred solution at room temperature. The addition is often done dropwise to control any exothermic reaction.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC). The causality here is that heating provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound. The choice of distillation as a purification method is based on the liquid nature and volatility of the product.

Key Reactions and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis.[1]

  • N-Alkylation and N-Acylation: The secondary amine can be further alkylated or acylated to introduce a wide range of substituents.

  • Use as a Ligand: The nitrogen and oxygen atoms can act as chelating ligands for various metal ions.

  • Pharmaceutical Synthesis: It is a key building block for more complex molecules with potential biological activity.[1] Its incorporation into a drug candidate can influence properties such as solubility, lipophilicity, and metabolic stability.

  • Organic Synthesis Intermediate: It serves as a precursor in multi-step syntheses of various organic compounds.[1][3]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Summary
Hazard ClassGHS ClassificationPrecautionary StatementsSource
Flammability Flammable Liquid, Category 2H225: Highly flammable liquid and vapor[4][6]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage[4]
Eye Damage/Irritation Category 1H318: Causes serious eye damage[6]
Respiratory Irritation -R37/38: Irritating to respiratory system and skin[3]
Safe Handling and Storage
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[8] Use explosion-proof electrical equipment.[4]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[3][4]

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools.[4] Avoid contact with skin, eyes, and respiratory tract.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][9] Store locked up.[4]

First Aid Measures
  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[4][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4][9]

References

An In-depth Technical Guide to 2-Methoxy-N-methylethanamine (CAS Number: 38256-93-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deeper understanding of a chemical entity—beyond its mere specifications—is paramount to innovation. This guide is crafted to provide not just the what, but the why and the how of 2-Methoxy-N-methylethanamine. It is intended to be a living document, fostering a comprehensive understanding of this versatile building block for professionals engaged in the intricate dance of molecular design and synthesis. We will delve into its fundamental properties, explore its synthesis with a critical eye on the underlying chemistry, and illuminate its role as a valuable intermediate in the development of novel therapeutics. The protocols and data presented herein are curated to be self-validating, encouraging a rigorous and insightful application of this compound in your research endeavors.

Section 1: Core Molecular Profile

This compound, with the CAS number 38256-93-8, is a bifunctional organic molecule featuring both a secondary amine and an ether moiety.[1] This unique combination of functional groups within a compact structure renders it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.[2][3] Its utility stems from the distinct reactivity of the nucleophilic nitrogen atom and the chemical stability of the methoxyethyl group.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is the bedrock of successful experimental design. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C4H11NOPubChem[4]
Molecular Weight 89.14 g/mol PubChem[4]
Appearance Colorless to light yellow liquidChemBK[5]
Boiling Point 96 °CChemBK[5]
Density 0.83 g/cm³ChemBK[5]
Flash Point 1 °CChemBK[5]
Refractive Index (n20/D) 1.401ChemBK[5]
pKa 9.52 ± 0.10 (Predicted)ChemBK[5]
Solubility Soluble in water and common organic solventsChemBK[5]
Structural and Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environments.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.49t2H-O-CH₂-
3.36s3H-O-CH₃
2.74t2H-N-CH₂-
2.44s3H-N-CH₃
2.22br s1H-NH-

Data sourced from ChemicalBook.[6]

Interpretation: The triplet at 3.49 ppm corresponds to the methylene group adjacent to the oxygen atom, split by the neighboring methylene group. The sharp singlet at 3.36 ppm is characteristic of the methoxy group's protons. The triplet at 2.74 ppm represents the methylene group attached to the nitrogen, also split by its adjacent methylene group. The singlet at 2.44 ppm is assigned to the N-methyl group. The broad singlet at 2.22 ppm is indicative of the amine proton, with its broadness due to quadruple relaxation and potential hydrogen exchange.

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.

m/zRelative IntensityProposed Fragment
897.5%[M]⁺ (Molecular Ion)
44100%[CH₂=N⁺H-CH₃]
593.7%[CH₃-O-CH₂-CH₂]⁺
425.8%[C₂H₄N]⁺
456.3%[CH₃-O-CH₂]⁺

Data sourced from ChemicalBook.[6]

Interpretation: The molecular ion peak is observed at m/z 89, confirming the molecular weight. The base peak at m/z 44 is characteristic of the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, a common fragmentation pathway for amines, resulting in a stable iminium cation. The peak at m/z 59 arises from the cleavage of the C-N bond, while the peak at m/z 45 is due to the further fragmentation of the methoxyethyl moiety.

Section 2: Synthesis and Handling

Synthetic Routes

The synthesis of this compound can be achieved through several established methods. A prevalent approach involves the nucleophilic substitution of a 2-methoxyethyl halide with methylamine. This method is rooted in the fundamental principles of amine alkylation.[1]

An alternative and industrially scalable method starts from more readily available precursors, such as the reaction of methylamine with a 2-methoxyethanol derivative.[1]

This workflow outlines a general, yet robust, procedure for the synthesis of this compound.

G cluster_0 Step 1: Preparation of 2-Methoxyethyl Halide cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Purification start 2-Methoxyethanol reagent1 Halogenating Agent (e.g., SOCl₂, PBr₃) start->reagent1 Reaction product1 2-Methoxyethyl halide (e.g., chloride or bromide) reagent1->product1 reagent2 Methylamine (in excess or with a base) product1->reagent2 Reaction in a suitable solvent product2 Crude this compound reagent2->product2 purification Distillation under reduced pressure product2->purification final_product Pure this compound purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Excess Methylamine/Base: The use of excess methylamine or a non-nucleophilic base is crucial to neutralize the hydrohalic acid byproduct formed during the substitution reaction. This prevents the protonation of the methylamine nucleophile, which would otherwise render it unreactive.

  • Solvent Selection: The choice of solvent depends on the specific reagents and conditions but is typically a polar aprotic solvent to facilitate the SN2 reaction.

  • Purification by Distillation: Due to its relatively low boiling point, distillation is an effective method for purifying the final product from non-volatile impurities and excess starting materials.

Safety and Handling

This compound is a flammable, corrosive, and irritating substance.[4] Proper handling and storage are imperative for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly closed.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 3: Applications in Research and Drug Development

The true value of a chemical intermediate is realized in its application. This compound serves as a versatile building block in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical industry.[2][3] Its secondary amine provides a reactive handle for the introduction of this moiety into a target molecule, while the methoxyethyl group can influence physicochemical properties such as solubility and lipophilicity.

Role as a Nucleophile in Synthesis

The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile. This reactivity is harnessed in various synthetic transformations.

This compound readily reacts with acyl halides, anhydrides, and esters to form amides. This reaction is fundamental in the construction of amide-containing bioactive molecules.

G cluster_0 Nucleophilic Acyl Substitution R-CO-L Acylating Agent (L = leaving group) product Amide Product R-CO-L->product Loss of Leaving Group amine This compound amine->R-CO-L Nucleophilic Attack

Caption: General scheme for nucleophilic acyl substitution.

Utility in Medicinal Chemistry

While specific examples of marketed drugs containing the this compound fragment are not prominently disclosed in publicly available literature, its structural motifs are present in various classes of compounds explored in drug discovery. The phenoxyethylamine scaffold, a related structure, is a well-established pharmacophore in beta-blockers.[3] The incorporation of the methoxyethylmethylamine moiety can be a strategic design element to modulate pharmacokinetic and pharmacodynamic properties.

Section 4: Conclusion

This compound is a chemical intermediate of significant utility, characterized by its dual functionality and predictable reactivity. This guide has provided a comprehensive overview of its physicochemical properties, spectroscopic signature, synthetic methodologies, and applications. For the research scientist and drug development professional, a thorough grasp of these core principles is not merely academic but a practical necessity for the efficient and innovative development of new chemical entities. It is our hope that this guide serves as a valuable resource in your endeavors, fostering a deeper understanding and more creative application of this versatile molecule.

References

Physical and chemical properties of 2-Methoxy-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and handling of 2-Methoxy-N-methylethanamine (CAS No. 38256-93-8). As a bifunctional molecule incorporating both a secondary amine and an ether moiety, this compound serves as a versatile building block in organic synthesis. Its unique structural characteristics make it a valuable intermediate for researchers and drug development professionals exploring the synthesis of complex molecular architectures. This document consolidates key technical data, outlines detailed experimental protocols, and discusses the scientific principles underlying its reactivity and application, ensuring a thorough resource for laboratory and development settings.

Introduction and Molecular Overview

This compound, with the IUPAC name this compound, is a clear, colorless to light yellow liquid.[1] Its structure features a secondary amine, which provides a nucleophilic center and a site for hydrogen bonding, and an ether linkage, which influences its solubility and conformational properties.[2] This dual functionality makes it an adaptable reagent in a variety of chemical transformations, including nucleophilic substitution and amination reactions.[1][2]

This guide will systematically detail the compound's properties, providing the foundational knowledge necessary for its effective and safe utilization in research and development, particularly within the pharmaceutical and fine chemical sectors.

Physicochemical and Spectroscopic Properties

The accurate characterization of a chemical intermediate is paramount for its successful application in multi-step syntheses. The physical and spectroscopic properties of this compound are summarized below.

Physical Properties

The physical properties of this compound determine its behavior under various laboratory conditions and are crucial for process design, purification, and storage.

PropertyValueSource(s)
CAS Number 38256-93-8[3]
Molecular Formula C₄H₁₁NO[3]
Molecular Weight 89.14 g/mol [3]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 96 °C[4]
Density 0.83 g/cm³ (at 25 °C)[5]
Refractive Index (n²⁰/D) 1.401[4]
Flash Point 1 °C[4]
pKa (Predicted) 9.52 ± 0.10[4]
Solubility Soluble in water and common organic solvents[4]
Spectroscopic Profile

Spectroscopic data provides the definitive structural fingerprint of the molecule.

The ¹H NMR spectrum provides detailed information about the electronic environment of the protons in the molecule. The spectrum of this compound in CDCl₃ shows distinct signals corresponding to the four unique proton environments.[6]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 3.49 (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the ether oxygen (-CH₂-O).

    • 3.36 (s, 3H): Singlet from the three protons of the methoxy group (O-CH₃).

    • 2.74 (t, 2H): Triplet for the two protons on the carbon adjacent to the nitrogen (-N-CH₂-).

    • 2.44 (s, 3H): Singlet from the three protons of the N-methyl group (N-CH₃).

    • ~2.22 (s, 1H): Broad singlet corresponding to the amine proton (N-H).[6]

The ¹³C NMR spectrum reveals the four distinct carbon environments within the molecule.

  • Predicted ¹³C NMR δ (ppm):

    • ~72 ppm: Carbon adjacent to the ether oxygen (CH₂-O).

    • ~59 ppm: Methoxy carbon (O-CH₃).

    • ~51 ppm: Carbon adjacent to the nitrogen (N-CH₂).

    • ~36 ppm: N-methyl carbon (N-CH₃).

The IR spectrum highlights the key functional groups present. For this compound, the following characteristic absorption bands are expected:[7]

  • ~3300-3400 cm⁻¹ (broad): N-H stretching vibration of the secondary amine. The broadness is due to hydrogen bonding.[7]

  • 2950-2800 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

  • ~1100 cm⁻¹ (strong): C-O-C stretching vibration characteristic of the ether linkage.

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak ([M]⁺) would appear at m/z = 89. Key fragmentation pathways for aliphatic amines involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which is a dominant process.[3][8]

  • Expected Key Fragments (m/z):

    • 89 ([M]⁺): Molecular ion.

    • 58: Loss of a methoxy group (•OCH₃).

    • 44 ([CH₂=NHCH₃]⁺): α-cleavage with loss of a methoxyethyl radical (•CH₂OCH₃). This is often a base peak for secondary amines.[8]

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved via nucleophilic substitution, a cornerstone reaction in organic chemistry.

Synthetic Pathway: N-Alkylation

The primary synthetic route involves the N-alkylation of methylamine with a suitable 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane. This reaction is a classic example of an Sₙ2 mechanism.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products Methylamine CH₃NH₂ Product CH₃OCH₂CH₂NHCH₃ Methylamine->Product Sₙ2 Attack 2-Methoxyethyl_Halide CH₃OCH₂CH₂-X (X = Cl, Br) 2-Methoxyethyl_Halide->Product Base Base (e.g., K₂CO₃ or excess CH₃NH₂) Base->Product Neutralizes HX Solvent Solvent (e.g., Acetonitrile, THF) Solvent->Product Medium Byproduct H-X

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Illustrative)

This protocol describes a representative procedure for the synthesis of this compound.

  • Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of methylamine (2.0 equivalents) in a suitable polar aprotic solvent such as acetonitrile or THF.

  • Addition of Base (Optional but Recommended): Add a mild inorganic base such as potassium carbonate (1.5 equivalents). The base serves to neutralize the hydrohalic acid (HX) byproduct, preventing the protonation of the starting methylamine, which would render it non-nucleophilic. Using an excess of the methylamine reactant can also serve this purpose, but may complicate purification.

  • Addition of Electrophile: Charge the dropping funnel with 1-bromo-2-methoxyethane (1.0 equivalent). Add the alkyl halide dropwise to the stirred methylamine solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (e.g., K₂CO₃ and KBr).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound (b.p. 96 °C).

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its secondary amine functional group.

Reactivity Profile
  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the molecule a competent nucleophile. It readily participates in reactions with a wide range of electrophiles.

  • Basicity: As a secondary amine, it is a moderate base (predicted pKa of conjugate acid ≈ 9.52) and will react with acids to form ammonium salts.[4]

  • Acylation: It can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the corresponding amide.

  • Further Alkylation: As a secondary amine, it can undergo further alkylation to form a tertiary amine and subsequently a quaternary ammonium salt. This potential for over-alkylation is a key consideration in its synthesis and subsequent use.

G A 2-Methoxy-N- methylethanamine C N-Acyl Product (Amide) A->C + E N-Alkyl Product (Tertiary Amine) A->E + G Reductive Amination Product A->G + B Acyl Halide (R-COCl) D Alkyl Halide (R'-X) F Aldehyde/Ketone + Reducing Agent

References

2-Methoxy-N-methylethanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxy-N-methylethanamine

Authored by: A Senior Application Scientist

Introduction

This compound, a secondary amine featuring a methoxyethyl group, is a versatile and valuable building block in modern organic synthesis. Its dual functionality, combining the nucleophilic nature of an amine with the chemical stability and solubility characteristics conferred by the ether linkage, makes it a strategic component in the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in drug development and chemical sciences.

Section 1: Core Molecular and Physicochemical Properties

This compound is a clear, colorless to light yellow liquid with a characteristic pungent odor.[1] Its fundamental molecular attributes form the basis of its reactivity and physical behavior.

Molecular Formula: C₄H₁₁NO[1][2][3][4]

Molecular Weight: 89.14 g/mol [1][3] (also cited as 89.1362 g/mol [2])

Identification and Nomenclature
  • IUPAC Name: this compound[3]

  • CAS Number: 38256-93-8[1][2][3][5]

  • Common Synonyms: (2-methoxyethyl)(methyl)amine, N-(2-Methoxyethyl)methylamine, methyl(2-methoxyethyl)amine, N-methyl-2-methoxyethanamine[3][6]

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are critical for its application in experimental design.

PropertyValueSource(s)
Appearance Clear, colorless to light yellow/orange liquid[1]
Boiling Point 96 °C[1]
Density 0.820 - 0.83 g/mL (at 25 °C)[1]
Flash Point 1 °C[1]
Refractive Index n20/D 1.401[1]
Solubility Soluble in water and common organic solvents[1]
Vapor Pressure 113 mmHg at 25°C[1]

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a fundamental process in organic chemistry, typically involving nucleophilic substitution. A prevalent and illustrative method is the reaction of a primary amine with a suitable 2-methoxyethylating agent.

Synthetic Pathway: Nucleophilic Alkylation

A foundational approach involves the nucleophilic substitution of a leaving group on a 2-methoxyethyl precursor by methylamine.[7] This reaction leverages the high nucleophilicity of the primary amine to displace a halide, such as bromide, from a molecule like 1-bromo-2-methoxyethane.

The causality behind this choice of reactants is clear: methylamine serves as the nitrogen source for the secondary amine, while 1-bromo-2-methoxyethane provides the methoxyethyl moiety. A base, such as potassium carbonate or an excess of methylamine, is typically employed to neutralize the hydrobromic acid byproduct, driving the reaction to completion.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of a typical synthesis protocol for this compound.

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product R1 Methylamine (CH₃NH₂) P1 Nucleophilic Substitution in a suitable solvent (e.g., Acetonitrile) R1->P1 R2 1-Bromo-2-methoxyethane (CH₃OCH₂CH₂Br) R2->P1 R3 Base (e.g., K₂CO₃) R3->P1 P2 Aqueous Workup (Extraction & Washing) P1->P2 P3 Drying of Organic Phase (e.g., MgSO₄) P2->P3 U1 Solvent Removal (Rotary Evaporation) P3->U1 U2 Distillation under Atmospheric Pressure U1->U2 FP This compound U2->FP caption Synthesis Workflow for this compound

Caption: Synthesis Workflow for this compound.

Section 3: Applications in Research and Drug Development

The structural features of this compound make it a highly valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[6]

Role as a Versatile Building Block

The presence of both an ether linkage and a reactive secondary amine group allows for its incorporation into a wide range of molecular scaffolds.[6] The secondary amine can act as a nucleophile in various reactions, including:

  • Alkylation and Arylation: To form tertiary amines.

  • Acylation: To form amides.

  • Reductive Amination: To introduce the N-methyl-2-methoxyethyl group into a molecule.

The methoxyethyl moiety often improves the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.

Significance in Medicinal Chemistry

The phenoxyethylamine motif, of which this compound is a related structural component, is a key feature in numerous biologically active compounds.[8] For example, this structural unit is found in various therapeutic agents, and its derivatives are of significant interest to researchers for developing new molecules with potential biological activities.[8] Researchers utilize this compound to explore new synthetic pathways and develop innovative chemical products, contributing to advancements in medicinal chemistry and materials science.[6]

Section 4: Experimental Protocol: N-Alkylation using this compound

This protocol provides a representative example of how this compound can be used as a nucleophile in an N-alkylation reaction. This system is self-validating through standard analytical techniques (TLC, NMR) to monitor reaction completion and product purity.

Objective: To synthesize N-benzyl-2-methoxy-N-methylethanamine from benzyl bromide and this compound.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 eq) and anhydrous acetonitrile.

  • Addition of Amine: Add this compound (1.0 eq) to the stirred suspension.

  • Addition of Electrophile: Slowly add benzyl bromide (1.0 eq) to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification: The crude N-benzyl-2-methoxy-N-methylethanamine can be purified by column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 5: Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to ensure laboratory safety.

Hazard Identification
  • Flammability: Highly flammable liquid and vapor (GHS Category 2).[2][3] Keep away from heat, sparks, open flames, and hot surfaces.

  • Corrosivity: Causes severe skin burns and eye damage (GHS Category 1).[2]

  • Toxicity: Harmful if swallowed and may cause respiratory irritation.[1][3] May cause an allergic skin reaction.[3]

Recommended Handling and PPE
  • Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][2]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor. Use non-sparking tools and take precautionary measures against static discharge.[2]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][5] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][5] Store locked up.[2]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[2]

Conclusion

This compound is a foundational reagent in organic synthesis with significant applications in the development of pharmaceuticals and other complex chemicals. Its unique combination of an amine and an ether functional group provides a versatile platform for molecular construction. A thorough understanding of its properties, synthetic routes, and stringent safety protocols is essential for its effective and safe utilization in a research and development setting.

References

A Technical Guide to 2-Methoxy-N-methylethanamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxy-N-methylethanamine, a secondary amine featuring both ether and amine functional groups, represents a versatile and valuable building block in modern organic and medicinal chemistry. Its unique structural characteristics allow for its incorporation into a diverse range of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, detailed and field-proven synthetic methodologies, and its strategic application as a key structural motif in pharmacologically active molecules. Emphasis is placed on the causality behind experimental choices and the validation of protocols, providing researchers and drug development professionals with a comprehensive resource for utilizing this compound in their work.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Analysis

The unequivocally correct IUPAC name for the compound is This compound .[1] Its structure consists of an ethylamine backbone with a methoxy group at the 2-position and a methyl group on the nitrogen atom, classifying it as a secondary amine and an ether. This bifunctional nature is the cornerstone of its synthetic utility.

  • CAS Number : 38256-93-8[1]

  • Molecular Formula : C₄H₁₁NO[1]

  • SMILES : CNCCOC[1]

  • InChI Key : KOHBEDRJXKOYHL-UHFFFAOYSA-N[1]

Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The following table summarizes its key properties.

PropertyValueSource
Molecular Weight 89.14 g/mol --INVALID-LINK--[1]
Appearance Colorless to pale yellow liquid--INVALID-LINK--[2]
Boiling Point 96 °C--INVALID-LINK--
Density 0.83 g/mL--INVALID-LINK--
Solubility Soluble in water and common organic solvents--INVALID-LINK--[2]
Flash Point 1 °C--INVALID-LINK--

Synthesis and Manufacturing

The synthesis of this compound can be approached via several reliable routes. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity. Two of the most robust and commonly employed strategies are detailed below: Nucleophilic Substitution and Reductive Amination.

Synthesis Workflow Overview

The general workflow for the synthesis and purification of this compound is depicted below. This process ensures the generation of a high-purity final product suitable for sensitive downstream applications.

SynthesisWorkflow cluster_synthesis Synthesis Route cluster_purification Work-up & Purification cluster_analysis Quality Control start Select Starting Materials route1 Route A: Nucleophilic Substitution (Alkylation) start->route1 Choose Method route2 Route B: Reductive Amination start->route2 Choose Method reaction Perform Reaction (Controlled Temp. & Time) route1->reaction route2->reaction workup Aqueous Work-up (Extraction) reaction->workup Quench & Extract drying Dry Organic Layer (e.g., Na2SO4) workup->drying distillation Fractional Distillation drying->distillation analysis Characterization (NMR, IR, GC-MS) distillation->analysis final_product Pure 2-Methoxy-N- methylethanamine analysis->final_product

Caption: General workflow for synthesis and purification.

Protocol 1: Nucleophilic Substitution (Alkylation of Methylamine)

This method relies on the Sₙ2 reaction between a suitable 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane) and methylamine. The primary challenge in this approach is controlling the degree of alkylation, as the secondary amine product can react further to form a tertiary amine and even a quaternary ammonium salt.

Expertise & Causality: Using a significant excess of methylamine is the critical experimental choice to favor the formation of the desired secondary amine. Le Châtelier's principle dictates that a high concentration of one reactant (methylamine) will drive the reaction towards the initial product and statistically reduce the chances of the product (this compound) encountering another molecule of the alkylating agent.

Step-by-Step Methodology:

  • Setup: In a pressure-resistant flask equipped with a magnetic stirrer and cooled in an ice-salt bath (-10 °C), add a solution of methylamine (e.g., 40% in water or 2.0 M in THF, 5-10 molar equivalents).

  • Addition: Slowly add 1-bromo-2-methoxyethane (1.0 molar equivalent) dropwise to the stirred methylamine solution, ensuring the internal temperature does not exceed 0 °C.

  • Reaction: After the addition is complete, seal the vessel and allow the reaction to warm to room temperature. Stir vigorously for 24-48 hours. The progress can be monitored by GC-MS.

  • Work-up: Cool the reaction mixture and carefully add a strong base (e.g., 30% NaOH solution) to deprotonate any ammonium salts and liberate the free amine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation, collecting the fraction at approximately 96 °C.

Protocol 2: Reductive Amination

Reductive amination is often a more controlled method for producing secondary amines. It involves the reaction of methoxyacetaldehyde with methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the final amine product.

Trustworthiness & Self-Validation: The key to this protocol's reliability is the choice of a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough to not reduce the starting aldehyde but are highly effective at reducing the protonated imine intermediate.[3] This selectivity ensures a clean reaction with minimal side products, validating the integrity of the process.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask containing a solution of methylamine (as hydrochloride salt, 1.2 equivalents) in methanol, add methoxyacetaldehyde (1.0 equivalent).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Quench the reaction by slowly adding dilute HCl to destroy excess hydride. Then, make the solution strongly basic (pH > 12) with concentrated NaOH.

  • Extraction & Purification: Extract the product with an organic solvent, dry the organic layer, and purify by fractional distillation as described in Protocol 1.

Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive structural confirmation.

    • Expected Chemical Shifts (CDCl₃): δ ~3.49 (t, 2H, -O-CH₂-), δ ~3.36 (s, 3H, -O-CH₃), δ ~2.74 (t, 2H, -N-CH₂-), δ ~2.44 (s, 3H, -N-CH₃). A broad singlet corresponding to the N-H proton may also be observed.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups.

    • Expected Absorptions: N-H stretch (secondary amine, ~3300-3500 cm⁻¹), C-H stretch (alkane, ~2850-2960 cm⁻¹), and a strong C-O stretch (ether, ~1100 cm⁻¹).

Applications in Research and Drug Development

While not widely cited as a direct precursor in blockbuster drugs, this compound is a crucial structural motif and building block. Its value lies in its ability to introduce a flexible, hydrophilic, and hydrogen-bond-accepting/donating moiety into a larger molecule, which can significantly influence pharmacokinetic properties like solubility and cell permeability.

Role as a Pharmacologically Relevant Scaffold

The true power of this compound is realized when it is viewed as a scaffold. A closely related structure, 2-(2-methoxyphenoxy)ethanamine, is a key intermediate in the synthesis of Carvedilol , a third-generation non-selective beta-blocker used to treat heart failure and high blood pressure.[5][6] This provides an authoritative and field-proven context for the utility of the methoxy-ethylamine framework.

By analogy, this compound can be used to synthesize novel analogues of Carvedilol or other beta-blockers, where the N-methyl group can fine-tune basicity, lipophilicity, and receptor binding interactions.

Case Study: Beta-Adrenergic Receptor Modulation

Beta-blockers like Carvedilol exert their therapeutic effects by antagonizing beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs).[7] Understanding this pathway is crucial for any researcher designing molecules based on the this compound scaffold for cardiovascular applications.

Mechanism of Action:

  • Stimulation: Under normal physiological stress, catecholamines (epinephrine and norepinephrine) bind to β₁-receptors in the heart.[8][9]

  • G-Protein Activation: This binding activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[10][11]

  • cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP), a secondary messenger.[9][11]

  • PKA Activation: Increased cAMP levels activate Protein Kinase A (PKA).[9][11]

  • Phosphorylation & Effect: PKA phosphorylates several downstream targets, including L-type calcium channels, leading to increased intracellular calcium, which results in increased heart rate (chronotropy) and contractility (inotropy).[7][9]

  • Antagonism (Blockade): Beta-blockers competitively inhibit the binding of catecholamines to the β₁-receptor, thus blocking this entire cascade.[7][12] This action reduces heart rate, blood pressure, and myocardial oxygen demand, which is beneficial in conditions like angina and heart failure.[8]

The following diagram illustrates the canonical β₁-adrenergic signaling pathway and the point of intervention for beta-blockers.

BetaAdrenergicPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor β1-Adrenergic Receptor (GPCR) g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts g_protein->ac Activates pka Protein Kinase A (PKA) camp->pka Activates targets Downstream Targets (e.g., Ca²⁺ Channels) pka->targets Phosphorylates response Increased Heart Rate & Contractility targets->response Leads to ligand Norepinephrine/ Epinephrine ligand->receptor Binds & Activates blocker Beta-Blocker (e.g., Carvedilol) blocker->receptor Binds & Blocks atp ATP atp->camp

Caption: The β₁-Adrenergic Signaling Pathway and Beta-Blocker Action.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions in a laboratory setting. It is classified as a highly flammable liquid and causes severe skin burns and eye damage.

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable Liquid 🔥DangerH225: Highly flammable liquid and vapor
Skin Corrosion corrosiveDangerH314: Causes severe skin burns and eye damage

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and lighting equipment.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles with a face shield.

  • Handling: Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge. Use only non-sparking tools.

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.

Storage: Store in a cool, dry, well-ventilated place away from ignition sources. Keep the container tightly closed and store under an inert atmosphere. Recommended storage temperature is 2-8 °C.

Conclusion

This compound is a synthetically accessible and highly versatile building block. While its direct application in marketed pharmaceuticals is not prominently documented, its structural relevance, demonstrated by its close relation to intermediates of major drugs like Carvedilol, is undeniable. The robust synthetic protocols and the clear understanding of its potential role in modulating biological pathways, such as the beta-adrenergic system, make it a compound of significant interest for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the discovery of next-generation therapeutics.

References

Spectroscopic Data of 2-Methoxy-N-methylethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxy-N-methylethanamine (CAS No. 38256-93-8), a key chemical intermediate in various synthetic processes. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Molecular Blueprint of this compound

This compound, with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol , is a bifunctional molecule containing both an ether and a secondary amine group.[1] The accurate interpretation of its spectroscopic data is paramount for confirming its structure, assessing its purity, and understanding its reactivity in chemical transformations. This guide delves into the causality behind experimental choices and provides a self-validating system for the protocols described, ensuring scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals five distinct proton environments.

Table 1: ¹H NMR Spectral Data of this compound [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.49t2H-O-CH₂-
3.36s3H-O-CH₃
2.74t2H-N-CH₂-
2.44s3H-N-CH₃
2.22br s1H-NH-
  • Interpretation and Rationale: The assignments are based on the chemical shifts, multiplicities, and integration values. The methylene protons adjacent to the oxygen atom (-O-CH₂-) are the most deshielded, appearing as a triplet at 3.49 ppm due to coupling with the neighboring methylene group. The methoxy protons (-O-CH₃) appear as a sharp singlet at 3.36 ppm. The methylene protons adjacent to the nitrogen atom (-N-CH₂-) are also observed as a triplet at 2.74 ppm. The N-methyl protons (-N-CH₃) give a singlet at 2.44 ppm. The broad singlet at 2.22 ppm is characteristic of the amine proton (-NH-), with its broadness attributed to quadrupole broadening and potential chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppm (Predicted)Assignment
~72-O-CH₂-
~59-O-CH₃
~50-N-CH₂-
~36-N-CH₃
  • Expert Insight: The carbon attached to the oxygen in the ethoxy group (-O-CH₂-) is expected to be the most downfield signal. The methoxy carbon (-O-CH₃) will also be in a similar region. The carbon adjacent to the nitrogen (-N-CH₂-) and the N-methyl carbon (-N-CH₃) will appear more upfield. The precise chemical shifts can be confirmed by acquiring a ¹³C NMR spectrum.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound Solvent CDCl3 with TMS Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FID Raw FID Data H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration Integration & Peak Picking Baseline_Correction->Integration Structure Structural Elucidation Integration->Structure

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Weak-Medium, BroadN-H Stretch (Secondary Amine)
2980-2800StrongC-H Stretch (Aliphatic)
~1460MediumC-H Bend (CH₂ and CH₃)
~1120StrongC-O-C Stretch (Ether)
~1100-1000MediumC-N Stretch (Aliphatic Amine)
  • Authoritative Grounding: The presence of a secondary amine is indicated by the N-H stretching vibration, which for aliphatic secondary amines typically appears as a single, weak to medium intensity band in the 3350-3310 cm⁻¹ region.[3] The strong C-H stretching bands are characteristic of the methyl and methylene groups. A prominent feature in the spectrum is the strong C-O-C stretching vibration of the ether linkage, expected around 1120 cm⁻¹. The C-N stretching of the aliphatic amine will also be present in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

The FT-IR spectrum of liquid this compound can be obtained using the neat liquid technique:

  • Sample Preparation: A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • A background spectrum of the clean KBr/NaCl plates is recorded first and automatically subtracted from the sample spectrum.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Neat Liquid Sample Plates KBr/NaCl Plates Sample->Plates Sample_Cell Sample Cell Assembly Plates->Sample_Cell Spectrometer FT-IR Spectrometer Sample_Cell->Spectrometer Background Background Scan (Air) Spectrometer->Background Sample_Scan Sample Scan Spectrometer->Sample_Scan Interferogram Interferogram Sample_Scan->Interferogram FT Fourier Transform Interferogram->FT Absorbance_Spectrum Absorbance Spectrum FT->Absorbance_Spectrum Peak_Analysis Peak Analysis & Functional Group Assignment Absorbance_Spectrum->Peak_Analysis

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Electron Ionization Mass Spectrum (EI-MS)

The EI-MS of this compound shows a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound [2]

m/zRelative Intensity (%)Proposed Fragment
897.5[C₄H₁₁NO]⁺ (Molecular Ion)
583.5[CH₃NHCH₂CH₂]⁺
456.3[CH₂OCH₃]⁺
44100[CH₂=NHCH₃]⁺
  • Trustworthiness through Fragmentation Analysis: The molecular ion peak at m/z 89 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure of this compound. The base peak at m/z 44 is likely due to alpha-cleavage, a common fragmentation pathway for amines, resulting in the stable N-methylenemethanaminium ion. Another significant fragmentation is the cleavage of the C-C bond adjacent to the ether oxygen, leading to the fragment at m/z 45.

MassSpec_Fragmentation cluster_fragmentation Fragmentation Pathways Molecule This compound (C₄H₁₁NO) Molecular_Ion Molecular Ion [M]⁺˙ m/z = 89 Molecule->Molecular_Ion Electron Ionization Fragment_44 [CH₂=NHCH₃]⁺ m/z = 44 (Base Peak) (Alpha-Cleavage) Molecular_Ion->Fragment_44 Fragment_45 [CH₂OCH₃]⁺ m/z = 45 (C-C Cleavage) Molecular_Ion->Fragment_45 Fragment_58 [CH₃NHCH₂CH₂]⁺ m/z = 58 Molecular_Ion->Fragment_58

Experimental Protocol for Mass Spectrometry

A typical protocol for acquiring an EI-mass spectrum is as follows:

  • Sample Introduction: The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Detector: An electron multiplier.

  • Data System: A computer system to record and process the data.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural elucidation and characterization of this compound. The data presented in this guide, along with the detailed experimental protocols and interpretations, offer a robust framework for scientists and researchers working with this compound. The consistency across these different analytical techniques provides a high degree of confidence in the assigned structure.

References

2-Methoxy-N-methylethanamine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Methoxy-N-methylethanamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 38256-93-8), a key chemical intermediate in the pharmaceutical and organic synthesis sectors.[1] We delve into the physicochemical properties that govern its solubility, grounded in the foundational principle of "like dissolves like." While specific quantitative solubility data is not extensively published, this paper synthesizes available qualitative information and theoretical principles to create a predictive solubility profile across a range of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility using the shake-flask method, ensuring researchers can generate precise and reliable data for their specific applications. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for reaction optimization, formulation development, and process design.

Core Concepts: Understanding this compound

Compound Overview and Physicochemical Properties

This compound is a bifunctional organic compound featuring both a secondary amine and an ether linkage.[1] This unique structure makes it a versatile building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1] Its utility in drug discovery and organic synthesis necessitates a thorough understanding of its physical and chemical properties, which are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 38256-93-8[2][3][4]
Molecular Formula C₄H₁₁NO[2][3][4]
Molecular Weight 89.14 g/mol [2][3][4]
Boiling Point 96 °C[3]
Density 0.83 g/mL[3]
XLogP3-AA -0.4[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]

The low XLogP3-AA value of -0.4 indicates a high degree of hydrophilicity, predicting good solubility in polar solvents.[4] The presence of one hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the nitrogen and oxygen atoms) allows for significant interaction with protic and polar solvents.[4]

The Central Role of Solubility in Synthesis and Development

In drug development, aqueous solubility is a critical parameter that influences a drug's bioavailability.[5] However, solubility in organic solvents is equally important during the synthesis and formulation stages. The choice of solvent can dictate reaction rates, yield, and purity by ensuring that reactants remain in the same phase. For formulation professionals, understanding a compound's solubility profile is essential for developing stable and effective delivery systems.

Theoretical Framework for Predicting Solubility

The solubility of a compound is governed by the intermolecular forces between the solute (this compound) and the solvent. The fundamental principle of "like dissolves like" provides a robust framework for predicting solubility.[6] This means that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.

The molecular structure of this compound, with its polar N-H and C-O bonds, makes it a polar molecule. Therefore, it is expected to be highly soluble in polar solvents and less soluble in nonpolar solvents.

Solute Solute (this compound) Polar_Solute Polar Nature (Ether, Amine Groups) Solute->Polar_Solute Solvent Solvent Polar_Solvent Polar Solvent (e.g., Ethanol, DMSO) Solvent->Polar_Solvent Similar Polarity Nonpolar_Solvent Nonpolar Solvent (e.g., Hexane, Toluene) Solvent->Nonpolar_Solvent Dissimilar Polarity High_Sol High Solubility (Favorable Interaction) Polar_Solute->High_Sol Low_Sol Low Solubility (Unfavorable Interaction) Polar_Solute->Low_Sol Polar_Solvent->High_Sol Nonpolar_Solvent->Low_Sol

Caption: The "Like Dissolves Like" principle applied to this compound.

Solubility Profile of this compound

While comprehensive quantitative data is limited in public literature, a qualitative and predictive solubility profile can be constructed based on the compound's physicochemical properties and general chemical principles. The compound is generally described as being soluble in water and common organic solvents.[3]

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolMiscible Strong hydrogen bonding interactions are possible between the solvent's hydroxyl group and the solute's amine and ether functionalities.
Polar Protic WaterSoluble/Miscible The compound's ability to form hydrogen bonds and its overall polarity favor high solubility in water.[3]
Polar Aprotic DMSO, AcetonitrileSoluble Strong dipole-dipole interactions between the solvent and the polar solute lead to good solvation.
Intermediate Polarity Dichloromethane (DCM)Soluble DCM is a versatile solvent capable of dissolving moderately polar compounds.
Intermediate Polarity Diethyl Ether, THFSoluble The ether linkage in these solvents has a similar polarity to the ether in the solute, promoting solubility.
Nonpolar Hexane, TolueneSparingly Soluble to Insoluble The significant difference in polarity results in weak solute-solvent interactions compared to the strong solute-solute interactions.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[5][6]

Causality-Driven Protocol: The Shake-Flask Method

This protocol is designed to be a self-validating system. The rationale behind each step is explained to ensure both technical accuracy and a deep understanding of the process.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Temperature-controlled centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

  • Autosampler vials for analysis

  • Analytical instrument (e.g., HPLC-UV, GC-FID)

Step-by-Step Methodology:

  • Preparation of Solvent System: Prepare a sufficient volume of the chosen organic solvent. Ensure the solvent is degassed if required for the analytical method to prevent bubble formation during analysis.

    • Causality: Using high-purity, analytical grade solvent is critical to avoid impurities that could alter the solvation properties of the medium.

  • Addition of Excess Solute: Add a pre-weighed amount of the solvent (e.g., 2 mL) to several glass vials. To each vial, add an excess amount of this compound. The key is to add enough solute so that a visible amount of undissolved liquid remains after equilibrium is reached.

    • Causality: The presence of an excess, undissolved phase is the definitive indicator that the solution is saturated, which is the fundamental requirement for measuring thermodynamic solubility.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours.

    • Causality: Continuous agitation ensures intimate contact between the solute and solvent, facilitating the dissolution process. A long equilibration time is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand at the same constant temperature to allow the undissolved solute to settle. For robust separation, centrifuge the vials at the controlled temperature for 15-20 minutes.

    • Causality: This step is crucial to cleanly separate the saturated supernatant from the excess undissolved solute. Performing this at a constant temperature prevents any temperature-induced changes in solubility.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a chemically inert syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

    • Causality: Filtration removes any microscopic undissolved particles, preventing artificially high solubility measurements. A precise dilution is necessary for accurate quantification by the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC). Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.

    • Causality: A validated, linear calibration curve is the cornerstone of accurate quantification, ensuring a direct and reliable correlation between the instrument's response and the solute's concentration.

  • Data Analysis and Validation: Calculate the concentration of the saturated solution, accounting for the dilution factor. The final solubility is reported in units such as mg/mL or mol/L.

    • Trustworthiness: To validate the protocol, it is best practice to measure solubility at multiple time points (e.g., 24h, 48h, and 72h). If the calculated solubility values are consistent across these time points, it provides strong evidence that true equilibrium was achieved.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

start Start prep Prepare Solvent & Vials start->prep add_solute Add Excess Solute to Solvent (Ensure Undissolved Phase) prep->add_solute equilibrate Agitate at Constant Temp (e.g., 24-72 hours) add_solute->equilibrate separate Phase Separation (Stand or Centrifuge) equilibrate->separate sample Sample & Filter Supernatant separate->sample quantify Quantify Concentration (HPLC, GC) sample->quantify calculate Calculate Solubility (Account for Dilution) quantify->calculate validate Validation Check (Consistent result over time?) calculate->validate validate->equilibrate No, continue agitation end End validate->end Yes

Caption: A generalized workflow for determining equilibrium solubility via the shake-flask method.

Safety, Handling, and Formulation Implications

This compound is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[2] Therefore, all handling must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, must be worn.[2]

From a formulation perspective, its high solubility in polar aprotic solvents like DMSO is advantageous for preparing high-concentration stock solutions for screening assays. Its miscibility with alcohols is beneficial for reactions where these solvents are used as the medium. Conversely, its poor predicted solubility in nonpolar solvents like hexane makes them suitable choices for use as anti-solvents in precipitation or crystallization processes designed to purify the compound.

Conclusion

This compound is a polar molecule with significant solubility in a wide array of polar protic and aprotic organic solvents, a characteristic driven by its secondary amine and ether functional groups. This guide provides a robust theoretical and practical framework for understanding and quantifying its solubility. By leveraging the predictive principles based on molecular structure and employing the detailed shake-flask protocol, researchers and drug development professionals can effectively manage this crucial chemical intermediate in their synthetic and formulation workflows, ensuring process efficiency and reliability.

References

An In-Depth Technical Guide to the Safety and Hazards of 2-Methoxy-N-methylethanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

2-Methoxy-N-methylethanamine (CAS No. 38256-93-8) is a secondary amine that is increasingly utilized as a versatile intermediate in the realms of pharmaceutical and organic synthesis.[1][2] Its unique molecular architecture, featuring both a secondary amine and an ether linkage, offers dual functionality for constructing complex molecules.[2] This bifunctional nature makes it a valuable reagent in nucleophilic substitutions, amination reactions, and as a scaffold for creating novel compounds with potential applications in medicinal chemistry and materials science.[1][3]

In the context of drug discovery, this compound serves as a key component in the synthesis of active pharmaceutical ingredients (APIs).[2] The incorporation of its methoxyethylmethylamine moiety can significantly influence the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability. As researchers continue to explore novel chemical spaces, a thorough understanding of the safety and hazards associated with this intermediate is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the safety profile of this compound, offering insights into its hazards, handling protocols, and emergency procedures, tailored for professionals in research and drug development.

Physicochemical and Hazardous Properties

A foundational aspect of safe laboratory practice is a clear understanding of the intrinsic properties of a chemical. The following table summarizes the key physicochemical and hazardous properties of this compound.

PropertyValueSource(s)
Molecular Formula C₄H₁₁NO[1][4]
Molecular Weight 89.14 g/mol [1][4]
Appearance Colorless to light yellow/orange clear liquid[1]
Boiling Point 96 °C[1]
Flash Point 1 °C[1]
Density 0.83 g/cm³[1]
Vapor Pressure 113 mmHg at 25°C[1]
GHS Hazard Classifications Flammable Liquid (Category 2), Skin Corrosion/Irritation (Category 1A/1B/1C), Serious Eye Damage (Category 1)[4][5]

In-Depth Hazard Analysis for the Research Environment

While Safety Data Sheets (SDS) provide essential hazard information, a deeper analysis is necessary for a research audience that may employ this chemical in novel and varied reaction conditions.

Flammability and Explosive Potential

With a flash point of just 1°C, this compound is a highly flammable liquid.[1] Vapors can form explosive mixtures with air, particularly in enclosed spaces.[6] It is critical to handle this chemical away from all sources of ignition, including open flames, hot plates, and static discharge. The use of non-sparking tools and explosion-proof equipment is highly recommended, especially when handling larger quantities.[7]

Corrosivity and Contact Hazards

This compound is classified as causing severe skin burns and eye damage.[4][5] The corrosive nature is typical of many alkylamines. Direct contact can lead to significant tissue damage. Therefore, the use of appropriate personal protective equipment (PPE) is not merely a recommendation but a critical necessity.

Reactivity and Incompatibility

While specific reactivity data for this compound is not extensively published, its structure as a secondary amine provides clear indicators of its potential incompatibilities.[7]

  • Acids and Oxidizing Agents: As a base, it will react exothermically with acids. Contact with strong oxidizing agents can lead to vigorous and potentially explosive reactions.

  • Nitrosating Agents and the Formation of Nitrosamines: A significant and often overlooked hazard in the synthesis and storage of secondary amines is the potential for the formation of N-nitrosamines.[8] These compounds are a class of potent carcinogens. The reaction can occur in the presence of nitrosating agents such as nitrites (often present as impurities or formed from oxides of nitrogen in the air), especially under acidic conditions. Researchers in drug development must be particularly vigilant about this risk, as regulatory bodies have stringent limits on nitrosamine impurities in pharmaceutical products.[9][10]

Nitrosamine Formation Pathway amine This compound (Secondary Amine) intermediate N-Nitrosammonium Ion (Unstable Intermediate) amine->intermediate Reaction with nitrosating Nitrosating Agent (e.g., HNO₂, NO⁺) nitrosating->intermediate nitrosamine N-Nitroso-2-methoxy-N-methylethanamine (Potentially Carcinogenic) intermediate->nitrosamine Deprotonation

Caption: Formation of a potentially carcinogenic N-nitrosamine.

Toxicological Profile: Bridging the Data Gap

A significant challenge in assessing the full risk profile of this compound is the lack of comprehensive toxicological data in publicly available literature.[7] Many safety data sheets report "no data available" for acute and chronic toxicity, carcinogenicity, and mutagenicity.

In such cases, a precautionary approach is warranted. The toxicological properties of structurally similar methoxyalkylamines and other alkylamines should be considered as a proxy for potential hazards. Short-chain alkylamines are known to be irritants to the respiratory system, skin, and eyes.[1][11] Inhalation of vapors may cause respiratory irritation, and in high concentrations, could lead to more severe respiratory effects.[11] Given that this compound is harmful if swallowed, ingestion may cause gastrointestinal irritation.[4][11]

Protocols for Safe Handling and Use in a Research Setting

The following protocols are designed to provide a self-validating system of safety when working with this compound.

Personal Protective Equipment (PPE)

The selection of PPE is the first line of defense. The causality behind these choices is directly linked to the known hazards of the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory. Given the severe eye damage potential, a face shield should also be worn, especially when there is a risk of splashing.[11]

  • Skin Protection: A flame-resistant lab coat is essential. Gloves must be carefully selected for their resistance to this specific chemical. Nitrile gloves may offer splash protection but should be changed immediately upon contact. For more prolonged handling, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation before use.[12]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]

PPE Workflow start Before Handling ppe_check Inspect all PPE for integrity start->ppe_check don_ppe Don PPE: 1. Lab Coat 2. Goggles & Face Shield 3. Appropriate Gloves ppe_check->don_ppe fume_hood Verify Fume Hood is operational don_ppe->fume_hood handling Proceed with handling in the fume hood fume_hood->handling decon Decontaminate work area and equipment handling->decon doff_ppe Doff PPE in the correct order decon->doff_ppe wash Wash hands thoroughly doff_ppe->wash end Handling Complete wash->end

Caption: Personal Protective Equipment (PPE) workflow.

Experimental Protocol: N-Acylation of this compound

This protocol provides a step-by-step methodology for a common laboratory procedure, integrating safety considerations at each stage.

  • Preparation and Risk Assessment:

    • Conduct a thorough risk assessment for the entire procedure, considering all reactants, solvents, and potential byproducts.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Have appropriate spill cleanup materials and an emergency plan in place.

  • Reagent Handling:

    • Don all required PPE as outlined above.

    • Measure the required amount of this compound in the fume hood.

    • Handle acylating agents (e.g., acid chlorides, anhydrides) with extreme care, as they are often corrosive and lachrymatory.

  • Reaction Setup:

    • Set up the reaction glassware in the fume hood, ensuring it is secure and free from defects.

    • If the reaction is exothermic, prepare an ice bath for temperature control.

    • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and potential degradation.

  • Reaction Execution:

    • Slowly add the acylating agent to the solution of this compound. Monitor the reaction temperature closely.

    • Stir the reaction for the designated time.

  • Work-up and Purification:

    • Quench the reaction carefully, being mindful of any unreacted reagents.

    • Perform extractions and washes in the fume hood.

    • Be aware that aqueous waste may be corrosive and require neutralization before disposal.

  • Waste Disposal:

    • Dispose of all chemical waste in appropriately labeled hazardous waste containers.

    • Contaminated consumables (e.g., gloves, pipette tips) should also be disposed of as hazardous waste.

Storage and Segregation

Proper storage is crucial to prevent hazardous situations.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Keep away from heat, sparks, and open flames.[5]

  • Segregate from incompatible materials, particularly acids and strong oxidizing agents.[11]

  • To mitigate the risk of nitrosamine formation, avoid storage in areas where oxides of nitrogen may be present and consider storage under an inert atmosphere.

Emergency Procedures: A Structured Response

In the event of an accidental release or exposure, a calm and structured response is essential.

Spill Response

The appropriate response depends on the scale of the spill.

  • Minor Spill (Contained within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (Outside of a fume hood):

    • Evacuate the immediate area and alert all personnel.[13]

    • If the spill is flammable, eliminate all sources of ignition.[13]

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's emergency response team immediately.[13]

    • Provide them with the Safety Data Sheet for this compound.

Spill Response Flowchart spill Spill Occurs is_major Is the spill major (>1L or outside fume hood)? spill->is_major evacuate Evacuate Area Alert Personnel Control Ignition Sources is_major->evacuate Yes minor_spill Minor Spill Procedure is_major->minor_spill No call_emergency Call Emergency Response evacuate->call_emergency report Report the incident call_emergency->report absorb Absorb with inert material minor_spill->absorb collect Collect for hazardous waste absorb->collect decontaminate Decontaminate the area collect->decontaminate decontaminate->report

Caption: Decision flowchart for spill response.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Conclusion: A Commitment to a Culture of Safety

This compound is a valuable tool in the arsenal of the modern synthetic chemist. Its utility, however, is matched by its potential hazards. By fostering a deep understanding of its properties, implementing robust and validated safety protocols, and preparing for potential emergencies, researchers can harness the synthetic potential of this chemical while upholding the highest standards of laboratory safety. This commitment to a culture of safety is not only a professional responsibility but also a cornerstone of innovative and successful research.

References

2-Methoxy-N-methylethanamine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for 2-Methoxy-N-methylethanamine

Introduction

This compound (CAS No. 38256-93-8) is an organic compound utilized in various synthetic pathways within laboratory and chemical manufacturing settings.[1] As with any reactive chemical intermediate, a comprehensive understanding of its hazard profile is not merely a regulatory formality but a cornerstone of safe and effective research. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth analysis of the material's safety data. Moving beyond a simple recitation of facts, this document elucidates the causality behind the safety protocols, enabling users to build self-validating systems of laboratory safety based on authoritative data and field-proven insights.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the first step in predicting its behavior both in a reaction vessel and in the event of an accidental release. This compound is a colorless to pale yellow liquid with a characteristic pungent, amine-like odor.[2] Its miscibility with water is a critical factor in both first aid and spill control measures.[2]

PropertyValueSource
CAS Number 38256-93-8[1][2][3][4]
Molecular Formula C₄H₁₁NO[1][2][3]
Molecular Weight 89.14 g/mol [3]
Synonyms (2-methoxyethyl)(methyl)amine[3]
Appearance Colorless to pale yellow liquid[2]
Odor Pungent[2]
Boiling Point 95 °C (for a related compound)[5]
Water Solubility Soluble[2]

Section 2: Comprehensive Hazard Analysis

The hazard profile of this compound is significant, primarily driven by its high flammability and severe corrosivity. A thorough understanding of these risks is essential for mitigating exposure and preventing incidents.

GHS Classification and Labeling

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazards. For this compound, the classifications demand the highest level of warning and precaution.

Hazard ClassCategoryHazard StatementPictogram
Flammable Liquids2H225: Highly Flammable liquid and vapor🔥
Skin Corrosion1A/1B/1CH314: Causes severe skin burns and eye damagecorrosive
Serious Eye Damage1H318: Causes serious eye damagecorrosive
Acute Toxicity (Oral)4H302: Harmful if swallowedexclamation
Skin Sensitization1H317: May cause an allergic skin reactionexclamation
Respiratory Irritation3H335: May cause respiratory irritationexclamation

The Signal Word associated with these classifications is "Danger" .[1][3][4]

The "Why" Behind the Hazards
  • Flammability: As a Category 2 flammable liquid, this compound has a low flash point, meaning it can form an ignitable vapor-air mixture at or below normal room temperature.[1][3] The primary danger stems from its vapor being heavier than air, allowing it to travel along surfaces to a distant ignition source and flash back. This necessitates the use of explosion-proof equipment and strict control of all ignition sources.[1]

  • Corrosivity: The classification "Causes severe skin burns and eye damage" (H314) indicates that the material can cause irreversible tissue damage upon contact.[1] This is characteristic of its amine functionality, which can disrupt cell membranes and denature proteins. The corrosive nature is immediate and aggressive, which is why rapid and prolonged flushing with water is the critical first aid step.

  • Toxicity and Sensitization: The compound is classified as harmful if swallowed.[3] Furthermore, it may cause an allergic skin reaction (sensitization), meaning that after an initial exposure, subsequent low-level exposures can trigger a significant allergic response.[3] The potential for respiratory irritation also underscores the need for handling in well-ventilated areas.[2][6]

Section 3: Proactive Exposure Control and Personal Protection

Preventing exposure is the most effective safety strategy. This is achieved by implementing a multi-layered approach known as the Hierarchy of Controls.

The Hierarchy of Controls

This principle prioritizes control methods from most to least effective. Personal Protective Equipment (PPE) is always the last line of defense.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE caption Hierarchy of Controls Workflow

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls in Practice

For this compound, engineering controls are non-negotiable.

  • Chemical Fume Hood: All handling of open containers must occur inside a properly functioning chemical fume hood to prevent inhalation of vapors and contain any potential spills.

  • Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.[7]

  • Safety Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[7][8]

Personal Protective Equipment (PPE) Selection

PPE must be selected to withstand the specific hazards of this chemical.

ProtectionSpecificationRationale
Eye/Face Chemical safety goggles and a full-face shield.Protects against splashes of corrosive liquid. A face shield is critical to protect the entire face.[1]
Skin Chemically resistant gloves (e.g., nitrile or neoprene, check manufacturer's compatibility data) and a lab coat. A chemical-resistant apron or full suit may be required for larger quantities.[1][7]Prevents skin contact which can cause severe burns and sensitization.
Respiratory Not typically required if used in a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1][7]Prevents respiratory tract irritation from inhaled vapors.
Standard Operating Procedure (SOP) for Safe Handling
  • Preparation: Don all required PPE (goggles, face shield, gloves, lab coat) before entering the designated work area. Ensure the fume hood is on and functioning correctly. Confirm the location of the nearest eyewash and safety shower.

  • Staging: Place absorbent pads on the work surface inside the fume hood. Secure the chemical container.

  • Dispensing: Ground/bond the container and receiving equipment to prevent static discharge.[1] Use only non-sparking tools.[1] Slowly dispense the required amount of liquid.

  • Post-Handling: Tightly close the container. Wipe down any minor drips with a damp cloth (handle as hazardous waste).

  • Decontamination: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.[1] Wash hands thoroughly with soap and water.[1]

Section 4: Emergency Response Protocols

Even with robust controls, accidents can happen. A clear, practiced emergency plan is vital.

First Aid: A Step-by-Step Guide

Immediate action is critical to minimizing injury. Always show the Safety Data Sheet to responding medical personnel.[1]

  • Inhalation:

    • Immediately move the affected person to fresh air.[1][6]

    • If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[1]

    • Seek immediate medical attention.[1]

  • Skin Contact:

    • Immediately begin flushing the affected skin with copious amounts of water for at least 15 minutes while simultaneously removing contaminated clothing and shoes.[6][7]

    • Do not delay flushing to remove clothing.

    • Seek immediate medical attention.[1]

  • Eye Contact:

    • Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[1][6]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[1]

    • Seek immediate medical attention, preferably from an ophthalmologist.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth thoroughly with water.[1][6]

    • Never give anything by mouth to an unconscious person.[1][6]

    • Seek immediate medical attention.[1]

Accidental Release and Spill Cleanup
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Control Ignition: Remove all sources of ignition (e.g., turn off equipment, no open flames).[9]

  • Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite. Do not use combustible materials like paper towels.

  • Collection: Use non-sparking tools to carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste through a licensed disposal company.[1]

Fire-Fighting Strategy

FireResponse cluster_1 Fire Response Decision Workflow Start Fire Involving This compound Assess Is the fire small and contained? Start->Assess UseExtinguisher Use appropriate extinguisher: - Alcohol-resistant foam - Dry chemical - CO2 Assess->UseExtinguisher Yes Evacuate Evacuate Immediately Call Emergency Services Assess->Evacuate No Cool Cool nearby containers with water spray UseExtinguisher->Cool Protect Wear full protective gear and SCBA Evacuate->Protect Emergency Responders Protect->Cool caption Decision workflow for fire emergencies.

Caption: Decision workflow for fire emergencies.

Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6] Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][10] A solid jet of water may be ineffective and could spread the flammable liquid.[10]

Section 5: Storage and Disposal

  • Chemical Stability and Storage: The material should be stored in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][7] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[1][11] Some suppliers recommend storage at 2-8°C under an inert atmosphere to maintain purity and stability.[1][4]

  • Waste Management and Disposal: Surplus and non-recyclable solutions must be offered to a licensed disposal company.[1] Containers must be properly labeled and handled as hazardous waste. Do not allow the product to enter drains or waterways under any circumstances.[1]

Section 6: Toxicological and Ecological Profile

  • Summary of Toxicological Data: The acute toxicity data indicates the material is harmful if swallowed.[3] It is definitively corrosive to skin and eyes.[1] It is also a potential skin sensitizer.[3] Crucially, a significant data gap exists for chronic effects. The chemical, physical, and toxicological properties have not been thoroughly investigated, and there is no data available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[1][12] This lack of data mandates a conservative approach, treating the substance as potentially having unknown long-term health effects.

  • Ecological Considerations: No specific ecological data is readily available. However, the standing instruction to prevent entry into drains is a strong indicator of potential harm to aquatic life.[1] All releases to the environment should be avoided.

Conclusion

This compound is a valuable chemical reagent that demands rigorous safety protocols. Its profile as a highly flammable, corrosive, and potentially sensitizing liquid with unknown long-term toxicological effects requires that all work be conducted with a high degree of caution. By understanding the reasons behind the safety procedures—from the use of explosion-proof equipment to the critical 15-minute flushing protocol—researchers can create a safer laboratory environment, ensuring that scientific advancement does not come at the cost of personal health and safety.

References

Potential research applications of 2-Methoxy-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Research Applications of 2-Methoxy-N-methylethanamine

Abstract

This compound (CAS: 38256-93-8) is a bifunctional organic compound featuring a secondary amine and an ether linkage. This unique combination of functional groups imparts versatile chemical reactivity, positioning it as a valuable molecular building block for researchers in drug discovery, medicinal chemistry, and agrochemical synthesis. This guide provides an in-depth exploration of the core reactivity of this compound, outlines detailed protocols for its key transformations, and discusses its potential applications by drawing parallels with structurally related motifs found in established bioactive molecules. The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this compound in their research and development programs.

Foundational Profile: Physicochemical Properties and Safety

Before incorporating any reagent into a synthetic workflow, a thorough understanding of its physical properties and safe handling requirements is paramount. This compound is a volatile and reactive compound that demands careful handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 38256-93-8[1]
Molecular Formula C₄H₁₁NO[1]
Molecular Weight 89.14 g/mol [1]
Appearance Colorless to light yellow clear liquid[2]
Density 0.83 g/cm³[3]
Boiling Point 96 °C[3]
Flash Point 1 °C[3]
Purity (Typical) ≥96%[4]
SMILES CNCCOC[2]

Safety and Handling: this compound is classified as a highly flammable liquid and vapor. It is corrosive and can cause severe skin burns and serious eye damage. It is also harmful if swallowed and may cause respiratory irritation.[5]

Core Safety Protocols:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and lighting equipment.

  • Personal Protective Equipment (PPE): Wear flame-retardant protective clothing, chemical-resistant gloves (e.g., nitrile), and approved safety glasses with a face shield.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). Recommended storage temperature is 2-8°C.

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste in accordance with local regulations. Do not allow it to enter drains.

Core Reactivity: A Bifunctional Synthetic Building Block

The synthetic utility of this compound stems from its two reactive centers: the nucleophilic secondary amine and the ether linkage. The secondary amine is the primary site for synthetic elaboration, allowing for the construction of key functional groups like amides, sulfonamides, and tertiary amines.

Reactions at the N-H Bond: Acylation and Sulfonylation

The lone pair of electrons on the nitrogen atom, combined with the presence of a proton, makes the secondary amine an excellent nucleophile for reacting with electrophilic carbonyl and sulfonyl compounds. This reactivity is fundamental to forming stable amide and sulfonamide linkages, which are cornerstone functionalities in countless pharmaceutical agents.

  • N-Acylation: This reaction involves treating this compound with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl or carboxylic acid byproduct. The resulting N-substituted amide is a highly stable functional group.

  • N-Sulfonylation: Similarly, reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields a stable sulfonamide.

G cluster_acylation N-Acylation Pathway cluster_sulfonylation N-Sulfonylation Pathway A 2-Methoxy-N- methylethanamine D N-Acyl Product (Amide) A->D Nucleophilic Attack B Acyl Chloride (R-COCl) B->D C Base (e.g., Et3N) C->D HCl Scavenger E 2-Methoxy-N- methylethanamine H N-Sulfonyl Product (Sulfonamide) E->H Nucleophilic Attack F Sulfonyl Chloride (R-SO2Cl) F->H G Base (e.g., Pyridine) G->H HCl Scavenger

Figure 1. General pathways for N-acylation and N-sulfonylation.

Reactions as a Nucleophile: N-Alkylation

As a secondary amine, this compound can act as a nucleophile to form tertiary amines through the formation of new carbon-nitrogen bonds. This is a critical transformation for building complex molecular scaffolds.

  • Direct Alkylation (SN2 Reaction): Reaction with alkyl halides or sulfonates (e.g., mesylates, tosylates) leads to the formation of a tertiary amine. A key challenge in this approach is the potential for overalkylation, where the resulting tertiary amine reacts further to form a quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is essential.

  • Reductive Amination: This is often the preferred method for controlled N-alkylation. The amine is reacted with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method is highly efficient and avoids the issue of overalkylation.

G cluster_workflow Reductive Amination Workflow start 2-Methoxy-N- methylethanamine + Aldehyde/Ketone step1 Formation of Iminium Ion Intermediate start->step1 Condensation step2 In-situ Reduction (e.g., NaBH(OAc)3) step1->step2 Reduction end Tertiary Amine Product step2->end

Figure 2. Logical workflow for N-alkylation via reductive amination.

Potential Research Applications and Synthetic Protocols

The true potential of a building block is realized in its application. While direct, widespread literature on this compound is emerging, its structural components are present in numerous bioactive compounds. This allows us to project its utility with a high degree of confidence.

Application in Pharmaceutical Research

The alkoxy-amino-ethane motif is a privileged scaffold in medicinal chemistry. The ether oxygen can act as a hydrogen bond acceptor, while the methoxy group can modulate lipophilicity and metabolic stability. The secondary amine provides a convenient handle for introducing diverse substituents to probe structure-activity relationships (SAR).

Case Study by Analogy: The Itopride Synthesis

Itopride is a prokinetic agent used to treat gastrointestinal disorders.[6] Its synthesis relies on the key intermediate 4-[2-(Dimethylamino)ethoxy]benzylamine.[7][8] Although not identical, this intermediate shares the core alkoxy-amino-ethane feature with this compound. The synthesis of Itopride showcases the industrial relevance of this scaffold, involving an etherification step followed by an amidation to form the final active pharmaceutical ingredient (API).[9][10] This underscores the value of such building blocks in constructing complex, marketable drugs.

Experimental Protocol 1: Synthesis of an N-Benzoyl Derivative (N-Acylation)

This protocol describes a general procedure for the acylation of this compound, a foundational step for creating amide libraries for biological screening.

Objective: To synthesize N-(2-methoxyethyl)-N-methylbenzamide.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: To the stirred solution, add triethylamine (1.5 eq). Slowly add benzoyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by silica gel column chromatography if necessary.

Causality and Self-Validation:

  • Why triethylamine? It acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

  • Why a 0 °C start? The reaction is exothermic; starting at a low temperature helps control the reaction rate and minimize potential side reactions.

  • Why the acid/base wash? The HCl wash removes unreacted amine and the basic catalyst (triethylamine). The NaHCO₃ wash removes any remaining acidic species. This aqueous work-up is a self-validating system to ensure the removal of water-soluble impurities.

Application in Agrochemical Synthesis

The need for novel, effective, and environmentally safer pesticides drives continuous research in agrochemistry. Amine-based structures are central to many classes of herbicides, fungicides, and insecticides.

Potential Pathway: Synthesis of Formamidine Pesticides

While not widely documented for this compound itself, a related building block, N-(2-Methoxy-2-methylpropyl)formamide, serves as a direct precursor to an isonitrile.[11] Isonitriles are key intermediates for synthesizing formamidine-class pesticides, which are known for their insecticidal and acaricidal properties.[11] This suggests a potential application pathway for our target compound. The analogous workflow would involve the formylation of this compound followed by dehydration to yield the corresponding isonitrile, a versatile reagent for further elaboration.

Figure 3. Proposed workflow for application in agrochemical synthesis.

Conclusion

This compound is a readily accessible chemical intermediate with significant, yet largely untapped, potential. Its bifunctional nature allows for straightforward incorporation into diverse molecular scaffolds through robust and well-understood chemical transformations such as N-acylation and N-alkylation. By serving as a proxy for the valuable alkoxy-amino-ethane motif found in pharmaceuticals like Itopride and as a potential precursor in agrochemical synthesis, it represents a compelling tool for researchers. This guide has provided the foundational chemical principles, practical synthetic protocols, and a strategic framework for scientists to confidently explore the applications of this compound in the development of novel, high-value molecules.

References

A-Comprehensive-Guide-to-the-Synthesis-of-2-Methoxy-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-Methoxy-N-methylethanamine (CAS: 38256-93-8), a valuable chemical intermediate in organic and pharmaceutical chemistry.[1][2] We will dissect the primary synthetic strategies, focusing on the mechanistic underpinnings, experimental considerations, and comparative analysis of each route. The guide emphasizes the superior efficiency and selectivity of reductive amination over classical N-alkylation methods. Detailed protocols, quantitative data, and process diagrams are included to furnish researchers, scientists, and drug development professionals with a robust and practical resource for the synthesis of this versatile secondary amine.

Introduction and Strategic Overview

This compound is a bifunctional organic molecule featuring both an ether linkage and a secondary amine group.[1] This unique structural combination makes it a highly versatile building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[2] Its synthesis is a critical step in various multi-step synthetic sequences. Therefore, developing a reliable, high-yield, and scalable method for its production is of significant interest.

The primary challenge in synthesizing a secondary amine like this compound lies in achieving selective mono-N-methylation of the corresponding primary amine, 2-methoxyethylamine. This guide will focus on two core strategies:

  • Reductive Amination: A controlled, one-pot reaction that forms an imine intermediate, which is then reduced in situ. This is broadly considered the most effective and selective method.

  • Direct N-Alkylation: A classical nucleophilic substitution reaction. While conceptually simple, this pathway is often plagued by a lack of selectivity, leading to over-alkylation.

The following diagram provides a high-level overview of the synthetic approaches discussed herein.

G cluster_start Primary Starting Material cluster_pathways Synthetic Pathways cluster_reagents Key Reagents 2-Methoxyethylamine 2-Methoxyethylamine Reductive_Amination Pathway 1: Reductive Amination 2-Methoxyethylamine->Reductive_Amination Direct_Alkylation Pathway 2: Direct N-Alkylation 2-Methoxyethylamine->Direct_Alkylation Product This compound Reductive_Amination->Product High Selectivity Direct_Alkylation->Product Low Selectivity (Over-alkylation) Formaldehyde Formaldehyde Formaldehyde->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH4, H2/Pd-C) Reducing_Agent->Reductive_Amination Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Direct_Alkylation ReductiveAmination cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R_NH2 CH₃O-CH₂CH₂-NH₂ (2-Methoxyethylamine) Imine [ CH₃O-CH₂CH₂-N=CH₂ ] (Imine Intermediate) R_NH2->Imine + CH₂=O - H₂O HCHO CH₂=O (Formaldehyde) HCHO->Imine Product CH₃O-CH₂CH₂-NH-CH₃ (this compound) Imine->Product Reducer [Reducing Agent] (e.g., NaBH₄) Reducer->Imine Reduction Step Overalkylation Start CH₃O-CH₂CH₂-NH₂ (Primary Amine) Product_Sec CH₃O-CH₂CH₂-NH-CH₃ (Desired Secondary Amine) Start->Product_Sec + CH₃-I MeI CH₃-I Product_Tert CH₃O-CH₂CH₂-N(CH₃)₂ (Tertiary Amine) Product_Sec->Product_Tert + CH₃-I (Undesired Reaction) Product_Quat CH₃O-CH₂CH₂-N(CH₃)₃⁺ I⁻ (Quaternary Salt) Product_Tert->Product_Quat + CH₃-I (Undesired Reaction)

References

An In-depth Technical Guide to the Key Starting Materials and Synthesis of 2-Methoxy-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for 2-Methoxy-N-methylethanamine (CAS 38256-93-8), a crucial intermediate in the synthesis of various pharmaceuticals and a versatile building block in organic chemistry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the key starting materials, reaction mechanisms, and strategic considerations for each major synthetic pathway. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, also known as N-(2-Methoxyethyl)methylamine, is a secondary amine featuring both an ether and an amine functional group.[3] This unique structural combination makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it serves as a key building block for active pharmaceutical ingredients (APIs).[1] Its incorporation into a molecular structure can influence properties such as lipophilicity, receptor binding, and overall pharmacological activity. A thorough understanding of its synthesis is paramount for optimizing production yields and ensuring high purity for research and development applications.[1]

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and the required purity of the final product. This guide will focus on three primary strategies:

  • Direct N-methylation of 2-Methoxyethylamine: A highly efficient and selective method, particularly when employing classical named reactions.

  • Nucleophilic Substitution of a 2-Methoxyethyl Halide with Methylamine: A traditional and straightforward approach, though with potential selectivity issues.

  • Multi-step Synthesis from Ethanolamine: A cost-effective route for large-scale production, involving the protection and sequential modification of a readily available precursor.

The following table provides a high-level comparison of these primary synthetic routes:

ParameterN-methylation of 2-MethoxyethylamineNucleophilic SubstitutionMulti-step Synthesis from Ethanolamine
Primary Starting Materials 2-Methoxyethylamine, Formaldehyde, Formic Acid2-Methoxyethyl halide (e.g., bromide), MethylamineEthanolamine, Benzaldehyde, Methylating agent
Key Advantages High selectivity, avoids quaternary salt formation, often a one-pot reaction.[4]Conceptually simple, utilizes common reagents.[2]Utilizes inexpensive starting materials, suitable for industrial scale-up.[5]
Potential Challenges Requires careful control of reaction conditions.Prone to over-alkylation (formation of tertiary amines and quaternary salts), requiring purification.[6][7]Longer reaction sequence, involves protection/deprotection steps.[5]
Typical Yields HighModerate to High (product mixture)Moderate to High (over multiple steps)

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a detailed examination of the primary synthetic routes, including step-by-step protocols and an explanation of the underlying chemical principles.

Route 1: N-methylation of 2-Methoxyethylamine via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly reliable method for the methylation of primary and secondary amines.[8] Its primary advantage lies in its inherent selectivity; the reaction ceases at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[4] This is because a tertiary amine cannot form the necessary iminium ion intermediate for further reaction.[4] The reaction utilizes an excess of formic acid and formaldehyde, which act as the reducing agent and the source of the methyl group, respectively.[9][10]

Experimental Protocol: Eschweiler-Clarke Methylation of 2-Methoxyethylamine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxyethylamine (1.0 eq).

  • Reagent Addition: Add aqueous formaldehyde (37% w/w, 2.2 eq) followed by formic acid (98-100%, 2.2 eq). The addition of formic acid should be done cautiously as the initial reaction can be exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 4-6 hours, monitoring the progress by TLC or GC-MS. The evolution of carbon dioxide gas indicates the reaction is proceeding.[4]

  • Work-up: After cooling to room temperature, carefully make the reaction mixture basic (pH > 12) by the slow addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation to yield this compound.

Causality and Self-Validation: The elegance of the Eschweiler-Clarke reaction lies in its self-limiting nature. The mechanism proceeds through the formation of an iminium ion from the primary amine and formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which subsequently decomposes to carbon dioxide.[4][9] The resulting secondary amine can then react again with formaldehyde and formic acid to yield the tertiary amine. However, a tertiary amine cannot form an iminium ion with formaldehyde, thus halting the reaction and ensuring high selectivity for the desired N-methylated product.

Eschweiler_Clarke cluster_0 Step 1: Formation of Secondary Amine 2-Methoxyethylamine 2-Methoxyethylamine Iminium_Ion_1 Iminium Ion 2-Methoxyethylamine->Iminium_Ion_1 + Formaldehyde Formaldehyde_1 Formaldehyde This compound This compound Iminium_Ion_1->this compound + Formic Acid Formic_Acid_1 Formic Acid CO2_1 CO2 Formic_Acid_1->CO2_1

Caption: Simplified workflow of the Eschweiler-Clarke reaction.

Route 2: Nucleophilic Substitution with Methylamine

This method represents a direct and fundamentally important approach to amine synthesis. It involves the reaction of a primary amine, in this case, methylamine, with an alkyl halide, such as 1-bromo-2-methoxyethane.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

A significant challenge in this approach is controlling the selectivity of the alkylation.[6] The product, this compound, is a secondary amine and is often more nucleophilic than the starting methylamine. This can lead to a second alkylation event, producing the tertiary amine, N,N-dimethyl-2-methoxyethylamine, and potentially even a quaternary ammonium salt.[7] To favor mono-alkylation, a large excess of the starting amine is typically used.

Experimental Protocol: N-alkylation of Methylamine

  • Reaction Setup: In a pressure-rated vessel, dissolve 1-bromo-2-methoxyethane (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Reagent Addition: Add a large excess of methylamine (typically 5-10 equivalents), either as a solution in a solvent or as a condensed gas. The use of an excess of the amine is crucial to minimize over-alkylation.[11]

  • Reaction Conditions: Seal the vessel and heat the mixture to a temperature of 60-80 °C for several hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up: After cooling, vent any excess pressure. Remove the excess methylamine and solvent under reduced pressure.

  • Purification: The resulting crude product will likely be a mixture of the desired secondary amine, the tertiary amine, and unreacted starting material. This mixture will require careful purification, typically by fractional distillation or column chromatography, to isolate the pure this compound.

Nucleophilic_Substitution Methylamine Methylamine Transition_State SN2 Transition State Methylamine->Transition_State 2-Methoxyethyl_Halide 2-Methoxyethyl Halide 2-Methoxyethyl_Halide->Transition_State Product_Mixture This compound Tertiary Amine Quaternary Salt Transition_State->Product_Mixture:f0 Product_Mixture:f0->Product_Mixture:f1 Further Alkylation Product_Mixture:f1->Product_Mixture:f2 Further Alkylation

Caption: Nucleophilic substitution leading to a product mixture.

Route 3: Multi-step Synthesis from Ethanolamine

For industrial-scale production, the cost of starting materials is a critical factor. A patent describes a method for producing 2-methoxyethylamine starting from the inexpensive and readily available ethanolamine.[5] This intermediate can then be methylated to yield the final product. The overall process involves protection of the amine, methylation of the hydroxyl group, and subsequent deprotection.

A common strategy involves the initial protection of the amine functionality of ethanolamine as an imine, for example, by reacting it with benzaldehyde. This prevents the amine from reacting in the subsequent O-methylation step. After methylation of the hydroxyl group, the imine protecting group is removed by hydrolysis to regenerate the primary amine, which can then be N-methylated as described in Route 1.

Experimental Protocol: Synthesis from Ethanolamine (Conceptual)

  • Protection: React ethanolamine with benzaldehyde in the presence of a dehydrating agent or via azeotropic removal of water to form the corresponding N-benzylideneethanolamine.[5]

  • O-methylation: Treat the protected ethanolamine with a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a strong base like sodium hydride to form N-benzylidene-2-methoxyethylamine.

  • Deprotection: Hydrolyze the imine using an aqueous acid to remove the benzylidene protecting group, yielding 2-methoxyethylamine hydrochloride.[5]

  • Neutralization and N-methylation: Neutralize the hydrochloride salt with a base and then perform an N-methylation, for example, using the Eschweiler-Clarke conditions as detailed in Route 1, to obtain the final product, this compound.[5]

Multi_step_Synthesis Ethanolamine Ethanolamine Protected_Amine Protected Ethanolamine Ethanolamine->Protected_Amine Protection O-Methylated_Intermediate O-Methylated Intermediate Protected_Amine->O-Methylated_Intermediate O-Methylation 2-Methoxyethylamine 2-Methoxyethylamine O-Methylated_Intermediate->2-Methoxyethylamine Deprotection Final_Product This compound 2-Methoxyethylamine->Final_Product N-Methylation

Caption: A multi-step synthetic pathway from ethanolamine.

Industrial and Scale-up Considerations

On an industrial scale, factors such as cost-effectiveness, safety, atom economy, and environmental impact are paramount. While direct alkylation with alkyl halides is a well-understood reaction, the generation of salt byproducts can be problematic for disposal.[6] Industrially, N-alkylation is often performed using alcohols as alkylating agents over heterogeneous catalysts, as this avoids the formation of salt waste.[6][12][13]

The multi-step synthesis from ethanolamine, while longer, may be economically advantageous due to the low cost of the initial starting material.[5] The Eschweiler-Clarke reaction is also well-suited for scale-up due to its high selectivity and the use of relatively inexpensive reagents. Careful control of temperature and reagent addition rates is crucial to manage the exothermicity of the reaction on a large scale.

Conclusion

The synthesis of this compound can be effectively achieved through several viable routes. For laboratory-scale synthesis where high selectivity is desired, the Eschweiler-Clarke N-methylation of 2-methoxyethylamine stands out as a superior method due to its self-limiting nature that prevents over-methylation. The nucleophilic substitution of a 2-methoxyethyl halide with methylamine offers a more direct but less selective approach that necessitates careful control of stoichiometry and subsequent purification. For large-scale industrial production, a multi-step synthesis from ethanolamine may be the most economically viable option. The selection of the optimal synthetic strategy will ultimately depend on the specific requirements of the researcher or organization, balancing factors of yield, purity, cost, and scalability.

References

An In-depth Technical Guide to 2-Methoxy-N-methylethanamine: A Structural Perspective on Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Methoxy-N-methylethanamine (CAS 38256-93-8), a structurally distinct substituted phenethylamine. Unlike classic phenethylamines where substitutions occur on the phenyl ring, this compound features a methoxy group on the ethylamine backbone. This guide elucidates its primary role not as a pharmacologically active agent, but as a versatile chemical intermediate and building block in organic synthesis, particularly in the pharmaceutical sector.[1][2] We will dissect its chemical and physical properties, present a detailed synthesis protocol, and explore analytical methodologies for its characterization. Furthermore, a critical examination of its structure-activity relationship (SAR) will be provided, offering a theoretical pharmacological profile by contrasting its unique structural motifs—a β-methoxy group and N-methylation—against those of well-established psychoactive phenethylamines. This document serves as a vital resource for researchers leveraging this compound in synthetic chemistry and for those investigating the nuanced SAR of novel phenethylamine derivatives.

Introduction: Redefining the Role of a Substituted Phenethylamine

The substituted phenethylamines are a vast class of compounds renowned for their profound effects on the central nervous system.[3] This class includes stimulants, hallucinogens, and entactogens, whose activities are primarily dictated by the nature and position of substituents on the phenethylamine core structure.[3][4] Typically, this involves substitutions on the aromatic ring (e.g., the 2C series) or the alpha-carbon (e.g., amphetamine).

This guide focuses on This compound , a positional isomer of common psychoactive phenethylamines. Its defining feature is a methoxy (-OCH₃) group on the beta (β) carbon of the ethylamine side chain, a significant deviation from the classic ring-substitution pattern. While structurally a phenethylamine, its documented utility lies not in direct biological activity but as a key intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1] This guide will, therefore, treat the topic from two perspectives: its established role as a synthetic building block and its theoretical role as a probe for understanding phenethylamine structure-activity relationships.

Chemical Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory or industrial setting. This compound is a colorless to light orange, clear liquid with a characteristic amine odor.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 38256-93-8PubChem[6]
Molecular Formula C₄H₁₁NOPubChem[6]
Molecular Weight 89.14 g/mol PubChem[6]
Density 0.83 g/cm³ChemBK[5]
Boiling Point 96 °CChemBK[5]
Flash Point 1 °CChemBK[5]
pKa 9.52 ± 0.10 (Predicted)ChemBK[5]
Refractive Index n20/D 1.401ChemBK[5]
Solubility Soluble in water and common organic solventsChemBK[5]

Note: This compound is classified as a highly flammable liquid and vapor, is harmful if swallowed, and can cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol describes a common and reliable synthetic route.

Detailed Synthesis Protocol: Reductive Amination

This protocol utilizes a reductive amination pathway, a robust method for forming carbon-nitrogen bonds.

Objective: To synthesize this compound from 2-methoxyethanamine and formaldehyde.

Materials:

  • 2-methoxyethanamine

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium hydroxide (NaOH, pellets or concentrated solution)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, condenser, separatory funnel

Experimental Workflow:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Extraction cluster_3 Step 4: Purification A 1. Dissolve 2-methoxyethanamine in Methanol B 2. Cool solution in ice bath A->B C 3. Add Formaldehyde dropwise to form methoxyethylmethanimine B->C D 4. Add Sodium Borohydride (NaBH₄) portion-wise to the cooled solution C->D In situ E 5. Allow reaction to warm to RT and stir overnight D->E F 6. Quench reaction with HCl (aq) E->F G 7. Basify with NaOH (aq) to pH > 12 F->G H 8. Extract with Diethyl Ether (3x) G->H I 9. Combine organic layers H->I J 10. Dry organic phase with MgSO₄ I->J K 11. Filter and concentrate in vacuo J->K L 12. Purify via fractional distillation K->L

Caption: Workflow for the synthesis of this compound.

Causality and Experimental Choices:

  • Step 1 (Imine Formation): Formaldehyde reacts with the primary amine (2-methoxyethanamine) to form an imine intermediate in situ. Using an ice bath mitigates the exothermic nature of this reaction.

  • Step 2 (Reduction): Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine to a secondary amine without affecting other functional groups. It is added slowly to control the vigorous reaction and hydrogen gas evolution.

  • Step 3 (Work-up): The reaction is first quenched with acid to neutralize excess borohydride. It is then made strongly basic to deprotonate the amine hydrochloride salt, rendering the free amine product soluble in an organic solvent like diethyl ether for extraction.

  • Step 4 (Purification): Fractional distillation is the preferred method for purifying the final liquid product, separating it from any remaining starting materials or byproducts based on differences in boiling points.

Analytical Characterization

To ensure the identity and purity of the synthesized product, the following analytical techniques are essential:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (89.14 g/mol ) and provides a characteristic fragmentation pattern for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the specific chemical shifts and couplings of the hydrogen and carbon atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H stretch of the secondary amine and C-O-C stretch of the ether.

Theoretical Pharmacological Profile & Structure-Activity Relationship (SAR)

While this compound is primarily a synthetic intermediate, its structure provides a fascinating case study in phenethylamine SAR.[1] Its potential biological activity can be predicted by dissecting its two key structural modifications relative to the parent phenethylamine (PEA) molecule.

The Effect of N-Methylation

N-methylation is a common structural motif in many psychoactive compounds.

  • Increased Potency & Duration: N-methylation of phenethylamine to N-methylphenethylamine (NMPEA) can increase its potency.[7] This is partly because the methyl group provides steric hindrance, protecting the amine from rapid metabolism by monoamine oxidase (MAO), particularly MAO-B.[7]

  • Receptor Interaction: In classic phenethylamines, N-methylation can influence binding affinity at monoamine transporters (DAT, SERT, NET) and receptors like the 5-HT₂A receptor. However, excessive N-alkylation can also be detrimental to activity at certain receptors.[8]

The Effect of β-Methoxy Substitution

This is the most unusual feature of the molecule. In classic psychedelic phenethylamines like the 2C-x series, methoxy groups are on the phenyl ring, which is crucial for 5-HT₂A receptor agonism.[9][10] A methoxy group on the beta (β) position of the side chain is rare and has profound implications:

  • Altered Conformation: The bulky methoxy group on the ethylamine backbone restricts the rotational freedom of the side chain. This would force the molecule into specific conformations, which may be unfavorable for binding to the active sites of monoamine transporters or G-protein coupled receptors that typically accommodate a more flexible ethylamine chain.

  • Polarity and Lipophilicity: The addition of an ether linkage increases the molecule's polarity and hydrogen bond acceptor count.[6] This could hinder its ability to cross the blood-brain barrier (BBB) efficiently compared to more lipophilic analogues, thereby reducing potential central nervous system activity.

  • Loss of Key Interactions: The primary mechanism for many psychoactive phenethylamines involves interaction with monoamine transporters. The β-carbon and its substituents are critical for this interaction. A β-methoxy group, as opposed to a β-keto (cathinone) or β-hydroxyl (e.g., ephedrine) group, likely presents an electronically and sterically unfavorable profile for effective binding and transport inhibition/reversal.

SAR cluster_PEA Phenethylamine (PEA) Core cluster_Mods Structural Modifications cluster_Effects Predicted Pharmacological Impact PEA Phenyl Ring + Ethylamine N_Methyl N-Methylation PEA->N_Methyl B_Methoxy β-Methoxy Group PEA->B_Methoxy Potency Potentially ↑ Potency (vs. PEA) N_Methyl->Potency Increases Metabolism ↓ MAO Metabolism N_Methyl->Metabolism Decreases BBB ↓ BBB Permeability B_Methoxy->BBB Decreases Binding Likely Impaired Transporter/ Receptor Binding B_Methoxy->Binding Hinders

Caption: Predicted structure-activity relationships of this compound.

Conclusion and Future Directions

This compound stands as an important case study in the field of medicinal chemistry. While its structural classification as a substituted phenethylamine is accurate, its functional role is that of a versatile chemical intermediate.[1] This guide has provided a thorough overview of its chemical properties, a robust synthesis protocol, and a critical analysis of its structure.

The theoretical pharmacological discussion underscores a key principle: not all structural analogues of a pharmacophore will exhibit similar biological activity. The unique β-methoxy substitution serves as a clear example of how minor positional changes can lead to major functional divergence.

Future research could productively focus on:

  • Exploring its use in novel synthetic pathways: Leveraging its dual amine and ether functionality to create new molecular scaffolds.

  • Synthesis of the phenyl-ring substituted analogues: Creating, for example, 2,5-dimethoxy-β-methoxy-N-methylphenethylamine to systematically probe the interplay between ring and side-chain substitutions. Such studies would provide invaluable data for refining our understanding of monoamine receptor and transporter topology.

This compound, while unassuming in its direct biological impact, is a powerful tool for the synthetic chemist and a valuable lesson for the drug designer.

References

Methodological & Application

The Synthetic Versatility of 2-Methoxy-N-methylethanamine: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of contemporary organic synthesis, the demand for versatile and strategically functionalized building blocks is perpetual. 2-Methoxy-N-methylethanamine, a seemingly simple molecule, embodies a confluence of chemical functionalities that render it a valuable asset in the synthesis of complex molecular architectures.[1][2] Its structure, featuring a secondary amine, a methoxy group, and a flexible ethyl backbone, offers multiple reactive handles and coordination sites. This guide provides an in-depth exploration of the applications of this compound, moving beyond its fundamental role as a synthetic intermediate to explore its potential in catalysis and directed synthesis. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties is paramount for its effective and safe utilization.

PropertyValueReference
Molecular Formula C₄H₁₁NO[2][3]
Molecular Weight 89.14 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 96 °C
Density 0.83 g/cm³
Solubility Soluble in water and common organic solvents[2]
CAS Number 38256-93-8[4]

Safety Profile: this compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[2] It is also classified as an irritant, and personal protective equipment, including gloves and safety glasses, is essential to prevent skin and eye contact.[2]

Core Application: A Versatile Nucleophilic Building Block

The most established application of this compound is as a nucleophilic building block in the construction of larger molecules, particularly in the pharmaceutical industry.[1][5] The secondary amine provides a reactive site for the formation of C-N bonds through various transformations, including nucleophilic substitution and reductive amination.

Protocol 1: Synthesis of N-Substituted 2-Methoxy-N-methylethanamines via Reductive Amination

Reductive amination is a robust and widely employed method for the formation of amines.[6] This protocol details a general procedure for the reaction of this compound with an aldehyde or ketone.

Reaction Scheme:

Caption: Workflow for directed ortho-lithiation.

Hypothetical Protocol:

  • Synthesis of the N-Aryl Substrate: Synthesize the N-aryl derivative of this compound via a suitable method such as Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add the N-aryl substrate and an anhydrous ethereal solvent (e.g., THF or diethyl ether).

  • Lithiation: Cool the solution to a low temperature (-78 °C to 0 °C) and add a solution of an organolithium base (e.g., n-butyllithium or sec-butyllithium, 1.1-1.5 equivalents) dropwise. Stir the mixture at this temperature for 1-3 hours.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) in an anhydrous solvent to the reaction mixture at low temperature.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate. Purify the product by column chromatography.

Conclusion: A Small Molecule with Broad Horizons

This compound is more than just a simple amine. Its inherent functionality provides a platform for a wide range of synthetic transformations. While its role as a nucleophilic building block is well-established, its potential as a ligand in catalysis and as a directing group in C-H activation presents exciting opportunities for future research and application. The protocols and concepts outlined in this guide are intended to serve as a foundation for further exploration, empowering chemists to unlock the full synthetic potential of this versatile molecule.

References

Application Note: A Robust HPLC Method for the Quantification of 2-Methoxy-N-methylethanamine via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and sensitive method for the analysis of 2-Methoxy-N-methylethanamine using reversed-phase high-performance liquid chromatography (RP-HPLC). Due to the analyte's lack of a native chromophore, direct UV detection is impractical for achieving the low detection limits required in pharmaceutical and chemical analysis. To overcome this challenge, a pre-column derivatization strategy using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) is employed. This reaction quantitatively converts the secondary amine into a stable, highly fluorescent derivative, enabling sensitive and selective detection. This guide provides a comprehensive walkthrough of the method development rationale, a step-by-step experimental protocol, and principles for method validation in accordance with ICH guidelines.

Introduction: The Analytical Challenge

This compound is a secondary amine used as an intermediate in various chemical syntheses. Accurate quantification of this compound is crucial for process monitoring, quality control, and stability studies. However, its chemical structure, an aliphatic amine, presents a significant analytical hurdle: it lacks a UV-absorbing chromophore or a native fluorophore.[1][2][3] This property renders standard HPLC-UV detection methods insensitive and unsuitable for trace-level analysis.

To address this, a common and effective strategy is to chemically modify the analyte to attach a tag that is easily detectable.[4][5][6] Pre-column derivatization with Dansyl Chloride is a well-established technique for primary and secondary amines.[7][8][9] The reaction, known as dansylation, yields a sulfonamide adduct that is not only intensely fluorescent but also more hydrophobic, which improves its retention and separation on reversed-phase HPLC columns.[1][4]

Method Development Strategy & Rationale

The development of a reliable HPLC method requires a systematic approach, beginning with the analyte's properties and selecting the appropriate derivatization chemistry, chromatography, and detection parameters.

The Derivatization Reaction: Dansylation

Dansyl chloride reacts with the unprotonated form of primary and secondary amines in a nucleophilic substitution reaction.[7][9] The reaction is performed under alkaline conditions (pH 9-11) to ensure the amine's nitrogen is deprotonated and thus sufficiently nucleophilic to attack the electrophilic sulfur atom of the sulfonyl chloride group.[1][7] This forms a stable N-dansyl-sulfonamide derivative.[7]

Caption: The decision process for method development.

MethodDevelopment Analyte Analyte: This compound Properties Properties: - Secondary Amine - No Chromophore - Polar, Basic Analyte->Properties Challenge Analytical Challenge: Poor UV/Vis Detection Sensitivity Properties->Challenge Strategy Strategy: Pre-Column Derivatization Challenge->Strategy Agent Agent Selection: Dansyl Chloride (Reacts with 2° amines) Strategy->Agent Detection Detection Method: Fluorescence (FLD) (High Sensitivity) Agent->Detection Separation Separation: Reversed-Phase HPLC (For hydrophobic derivative) Agent->Separation

Chromatographic Separation

  • Column Selection: The dansylated derivative is significantly more hydrophobic than the parent amine. Therefore, a standard C18 reversed-phase column is an ideal choice for retaining and separating the derivative from the excess derivatization reagent and other matrix components.

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile is employed.

    • Aqueous Phase (Mobile Phase A): An acidic buffer (e.g., 25 mM Ammonium Acetate, pH 4.5) is used. While the derivatization is done at high pH, the separation is best performed at low to mid-pH to ensure sharp, symmetrical peaks.

    • Organic Phase (Mobile Phase B): Acetonitrile is chosen for its low viscosity and excellent solvating power for the dansylated derivative.

  • Gradient Elution: A gradient is necessary to ensure that the highly retained dansyl derivative is eluted in a reasonable time with good peak shape, while also separating it from the early-eluting, polar, unreacted Dansyl chloride and its hydrolysis byproduct (dansyl hydroxide).

Detection

The dansyl moiety is highly fluorescent. A fluorescence detector (FLD) offers exceptional sensitivity and selectivity. The typical excitation and emission maxima for dansyl derivatives are in the range of 335-340 nm (excitation) and 518-535 nm (emission), respectively.[10][11] This allows for trace-level quantification with minimal interference from non-fluorescent matrix components.

Detailed Analytical Protocol

This protocol provides a self-validating system for the routine analysis of this compound.

Required Materials and Reagents
  • Analyte Standard: this compound (CAS: 38256-93-8)[12]

  • Derivatizing Reagent: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl, CAS: 605-65-2)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC or Milli-Q)

  • Buffer Reagents: Sodium Bicarbonate, Ammonium Acetate, Acetic Acid

  • Quenching Reagent: Ammonium Hydroxide (25%)

  • Equipment: HPLC system with gradient pump and fluorescence detector, analytical balance, vortex mixer, centrifuge, pH meter, volumetric flasks, and pipettes.

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of Methanol.

  • Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of Sodium Bicarbonate in 100 mL of water. Adjust pH to 9.5 with 1 M NaOH.

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 25 mg of Dansyl-Cl in 5 mL of Acetonitrile. Prepare this solution fresh daily and protect it from light.

  • Quenching Solution (1% Ammonium Hydroxide): Dilute 0.4 mL of 25% Ammonium Hydroxide to 10 mL with water.

  • Mobile Phase A: 25 mM Ammonium Acetate in water, pH 4.5 (adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile.

Derivatization Procedure
  • Prepare Standard/Sample: Create a working standard of 10 µg/mL by diluting the stock solution. Place 100 µL of the working standard or sample into a microcentrifuge tube.

  • Add Buffer: Add 100 µL of 100 mM Bicarbonate Buffer (pH 9.5) and vortex briefly.

  • Add Derivatizing Reagent: Add 200 µL of the 5 mg/mL Dansyl Chloride solution.

  • React: Vortex the mixture thoroughly and incubate in a water bath at 60°C for 45 minutes, protected from light.

  • Quench: After incubation, cool the mixture to room temperature. Add 50 µL of 1% Ammonium Hydroxide solution to quench the excess Dansyl Chloride. Vortex for 1 minute.

  • Prepare for Injection: Centrifuge the sample if necessary and transfer the supernatant to an HPLC vial.

HPLC Instrument Conditions

All quantitative data should be summarized in a clearly structured table for easy comparison.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Column Temp. 30°C
Mobile Phase A 25 mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Vol. 10 µL
FLD Settings Excitation: 340 nm, Emission: 525 nm
Gradient Time (min)
0.0
15.0
18.0
18.1
22.0

Caption: Experimental workflow from sample preparation to analysis.

Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Pipette 100 µL Sample or Standard Buffer 2. Add 100 µL Bicarbonate Buffer (pH 9.5) Sample->Buffer Dansyl 3. Add 200 µL Dansyl-Cl Solution Buffer->Dansyl React 4. Incubate at 60°C for 45 min Dansyl->React Quench 5. Add 50 µL Quenching Solution React->Quench Vial 6. Transfer to HPLC Vial Quench->Vial Inject 7. Inject 10 µL onto C18 Column Vial->Inject Separate 8. Gradient Elution (ACN/Buffer) Inject->Separate Detect 9. Fluorescence Detection (Ex: 340nm, Em: 525nm) Separate->Detect Integrate 10. Integrate Peak Area Detect->Integrate Calibrate 11. Quantify against Calibration Curve Integrate->Calibrate Report 12. Report Concentration Calibrate->Report

Principles of Method Validation

To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the lack of interfering peaks at the retention time of the dansylated analyte in a blank sample.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

Conclusion

The described HPLC method, incorporating pre-column derivatization with Dansyl Chloride and fluorescence detection, is a powerful tool for the sensitive and reliable quantification of this compound. The detailed rationale and step-by-step protocol provide a solid foundation for researchers, scientists, and drug development professionals to implement this method. Proper validation according to ICH guidelines will ensure its suitability for quality control and regulatory purposes.

References

Application Note: High-Sensitivity GC-MS Analysis of 2-Methoxy-N-methylethanamine for Pharmaceutical and Chemical Synthesis Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the analysis of 2-Methoxy-N-methylethanamine (CAS No. 38256-93-8), a crucial intermediate in pharmaceutical and chemical synthesis.[1] Due to the inherent challenges in analyzing volatile amines by gas chromatography, such as poor peak shape and column interaction, this guide employs a specialized base-deactivated capillary column to achieve excellent chromatographic performance without the need for derivatization. The methodology outlined herein provides a comprehensive workflow, from sample preparation to data analysis, ensuring high sensitivity, specificity, and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Volatile Amines

This compound is a secondary amine and ether that serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Accurate quantification and purity assessment of this intermediate are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

However, the gas chromatographic analysis of volatile amines like this compound is notoriously challenging. Their basic nature and high polarity lead to strong interactions with active sites on conventional silica-based GC columns and inlet liners.[2][3] This interaction results in significant peak tailing, poor reproducibility, and reduced sensitivity, making accurate quantification difficult.[2][3] While derivatization is a common strategy to mitigate these issues by converting polar amines into less polar and more volatile derivatives, it adds complexity and potential sources of error to the analytical workflow.[4][5]

This application note describes a direct, derivatization-free method utilizing a modern, base-deactivated capillary column specifically designed for the analysis of volatile amines. These columns offer a highly inert surface that minimizes analyte adsorption, leading to symmetrical peak shapes and improved analytical performance.[6][7] By providing a detailed, step-by-step protocol and explaining the rationale behind key experimental choices, this guide aims to equip researchers with a reliable method for the routine analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
CAS Number 38256-93-8--INVALID-LINK--[8]
Molecular Formula C₄H₁₁NO--INVALID-LINK--
Molecular Weight 89.14 g/mol --INVALID-LINK--[8]
Boiling Point 96-98 °C--INVALID-LINK--[1]
Flash Point 1 °C--INVALID-LINK--
Density 0.820 - 0.83 g/mL--INVALID-LINK--[1]

Experimental Workflow and Protocol

The following sections provide a detailed, step-by-step methodology for the GC-MS analysis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Materials and Reagents
  • Analyte Standard: this compound (purity ≥97%)

  • Solvent: Dichloromethane (DCM), HPLC or GC grade

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa

Standard and Sample Preparation Protocol

Rationale: The choice of solvent is critical. Dichloromethane is an excellent choice as it is a volatile organic solvent that will not interfere with the analysis of the relatively low-boiling point analyte.[1] Accurate serial dilutions are essential for creating a reliable calibration curve for quantification.

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with dichloromethane.

    • Cap and invert several times to ensure homogeneity. This stock solution should be stored at 2-8 °C.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with dichloromethane to prepare a series of calibration standards. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • For unknown samples, accurately weigh the material and dissolve it in dichloromethane to achieve a final concentration within the calibration range.

    • If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.

    • Transfer the final prepared standard or sample solutions into 2 mL GC vials for analysis.

GC-MS Instrumentation and Parameters

Rationale: The selection of a specialized volatile amine column is the cornerstone of this method. Columns such as the Restek Rtx-Volatile Amine or Agilent J&W Select CP-Volamine are specifically engineered with a base-deactivated surface and a stationary phase that provides excellent peak shape for basic compounds without derivatization.[2][6][7] The GC and MS parameters detailed below are optimized for the separation and detection of this specific analyte.

GC Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides excellent temperature and flow control.
Column Restek Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm) or equivalentSpecialized base-deactivated column for superior peak shape of amines.[2][6]
Inlet Split/SplitlessAllows for a wide range of sample concentrations.
Inlet Temperature 220 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Volume 1 µLStandard volume for capillary GC.
Split Ratio 15:1Prevents column overloading while ensuring sufficient analyte reaches the detector.
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate 2.0 mL/min (Constant Flow)Optimized for good separation and peak shape on a 0.32 mm ID column.[7]
Oven Program Initial: 40 °C (hold 5 min)Holds at a low temperature to focus the analyte at the head of the column.
Ramp: 15 °C/min to 250 °CA moderate ramp rate to ensure good separation from any potential impurities.
Hold: 5 min at 250 °CEnsures that any less volatile components are eluted from the column.
MS Parameter Setting Rationale
MS System Agilent 5977B MSD or equivalentA robust and sensitive mass spectrometer.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy for generating comparable mass spectra to library databases.
Source Temperature 230 °CStandard source temperature to maintain analyte integrity.
Quadrupole Temp. 150 °CStandard quadrupole temperature.
Transfer Line Temp. 250 °CPrevents condensation of the analyte between the GC and MS.
Acquisition Mode Full ScanTo obtain the complete mass spectrum for qualitative identification.
Scan Range m/z 35-200Covers the molecular ion and expected fragment ions of the analyte.
Data Analysis and Interpretation
  • Analyte Identification:

    • The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a trusted library, such as the NIST/EPA/NIH Mass Spectral Library.[8]

    • The retention time of the analyte in the sample should match that of a known standard analyzed under the same conditions.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the prepared working standards.

    • Apply a linear regression to the calibration curve. A coefficient of determination (R²) of ≥0.995 is typically required.

    • Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Expected Results and Discussion

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is crucial for its positive identification. The expected fragmentation pattern is detailed below, with data sourced from the NIST library via PubChem.[8]

  • Molecular Ion (M⁺): A peak at m/z 89, corresponding to the intact ionized molecule [C₄H₁₁NO]⁺, may be observed, although it might be of low intensity.

  • Base Peak: The most abundant ion in the spectrum is expected at m/z 44 . This fragment, [C₂H₆N]⁺, is likely formed through alpha-cleavage adjacent to the nitrogen atom, a characteristic fragmentation pathway for amines.

  • Other Key Fragments: Other significant fragments may include ions at m/z 28 and 45.

A representative mass spectrum from the NIST library is available for comparison.[8] The consistency between the acquired spectrum and the library spectrum provides a high degree of confidence in the analyte's identity.

Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Primary Stock (1000 µg/mL) standards Working Standards (1-100 µg/mL) stock->standards vials Transfer to 2 mL GC Vials standards->vials sample Unknown Sample Preparation sample->vials injection 1 µL Injection (Split 15:1) vials->injection separation GC Separation (Rtx-Volatile Amine Column) injection->separation detection MS Detection (EI, Full Scan) separation->detection identification Spectral Library Identification detection->identification quantification Calibration Curve Quantification detection->quantification report Final Report identification->report quantification->report

Caption: GC-MS workflow for this compound analysis.

Conclusion

This application note provides a comprehensive and reliable GC-MS method for the analysis of this compound. By leveraging a specialized base-deactivated capillary column, this protocol overcomes the common challenges associated with volatile amine analysis, delivering excellent peak symmetry and sensitivity without the need for derivatization. The detailed step-by-step instructions for sample preparation, instrument setup, and data analysis make this method readily implementable in quality control, research, and drug development laboratories. The provided mass spectral information ensures confident identification of the analyte, contributing to the overall integrity and quality of the analytical results.

References

Structural Elucidation of 2-Methoxy-N-methylethanamine: A Detailed Guide to 1H NMR Spectrum Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is an indispensable analytical technique in modern drug discovery and development. It provides unparalleled insight into molecular structure, making it a cornerstone for chemical synthesis confirmation, purity assessment, and quality control. This application note provides a comprehensive guide to the 1H NMR spectrum analysis of 2-Methoxy-N-methylethanamine (CAS: 38256-93-8), a key building block in synthetic organic chemistry. We will delve into the theoretical prediction of the spectrum, present a robust experimental protocol for sample preparation and data acquisition, and offer a detailed interpretation of the spectral data. This guide is designed for researchers, scientists, and drug development professionals seeking to apply 1H NMR for the unambiguous structural verification of small molecules.

Introduction: The Role of 1H NMR in Structural Verification

In the synthesis of novel chemical entities, absolute confirmation of the molecular structure is paramount. 1H NMR spectroscopy serves as a primary tool for this purpose by mapping the chemical environment of hydrogen atoms within a molecule. Four key pieces of information are extracted from a 1H NMR spectrum:

  • Chemical Shift (δ): Indicates the electronic environment of a proton, revealing its proximity to electronegative atoms or functional groups.[1]

  • Integration: The area under a signal is proportional to the number of protons it represents.[1]

  • Multiplicity (Splitting Pattern): Describes the number of adjacent, non-equivalent protons, following the n+1 rule for first-order spectra.[2]

  • Coupling Constant (J): The distance between split peaks, measured in Hertz (Hz), provides information about the connectivity and dihedral angle between coupled protons.[3][4]

By analyzing these parameters for a molecule like this compound, we can piece together its structural puzzle with high confidence.

Predicted 1H NMR Spectrum of this compound

A thorough analysis begins with a prediction of the expected spectrum based on the known molecular structure. This theoretical grounding is crucial for an accurate interpretation of the experimental data.

Figure 1: Structure of this compound with distinct proton environments labeled (a-e).

The structure of this compound (C₄H₁₁NO) possesses five distinct proton environments, as illustrated in Figure 1.

Causality behind Predicted Shifts:

  • Protons (a) - Methoxy Group (O-CH₃): These three protons are attached to a carbon bonded to a highly electronegative oxygen atom. This deshields them, shifting their signal downfield compared to a standard alkane methyl group. With no adjacent protons, the signal is predicted to be a singlet.

  • Protons (b) - Methylene Group (O-CH₂): These two protons are directly attached to the deshielding oxygen atom, placing them furthest downfield among the aliphatic C-H protons.[5][6][7] They are adjacent to the two protons on the neighboring methylene group (c), and thus their signal will be split into a triplet (n+1 = 2+1 = 3).

  • Protons (c) - Methylene Group (-CH₂-N): These two protons are adjacent to the nitrogen atom, which is also electronegative but less so than oxygen. Therefore, they appear downfield, but upfield relative to the O-CH₂ protons.[8] They are coupled to the two protons of the O-CH₂ group (b), resulting in a triplet.

  • Protons (d) - N-Methyl Group (N-CH₃): This methyl group is attached to the nitrogen atom. Its signal will be a singlet. While technically adjacent to the N-H proton, coupling across the heteroatom (³J-HCNH) is often not observed or is broadened due to quadrupole effects of the nitrogen atom and chemical exchange with trace amounts of acid or water in the solvent.[1]

  • Proton (e) - Amine Proton (N-H): The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature due to its involvement in hydrogen bonding.[1][8][9] The signal is typically broad and often appears as a singlet, as its coupling to adjacent protons is frequently obscured by rapid chemical exchange.[1]

The predicted spectral data is summarized in Table 1.

LabelProtonsIntegrationPredicted δ (ppm)MultiplicityCoupling Constant (J)
a O-CH3H~ 3.3Singlet (s)N/A
b O-CH ₂-2H3.4 - 3.6Triplet (t)³J ≈ 5-7 Hz
c -CH ₂-N2H2.7 - 2.9Triplet (t)³J ≈ 5-7 Hz
d N-CH3H~ 2.4Singlet (s)N/A
e N-H 1H0.5 - 5.0 (variable)Broad Singlet (br s)N/A
Table 1: Predicted 1H NMR Spectral Parameters for this compound.

Experimental Protocol

This section provides a self-validating protocol for preparing a high-quality NMR sample and acquiring the 1H spectrum. The quality of the sample is the most critical factor in obtaining reliable and accurate results.[10]

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing weigh 1. Weigh Sample (10-25 mg) dissolve 2. Add Deuterated Solvent (~0.7 mL CDCl₃) weigh->dissolve filter 3. Dissolve & Filter (Pipette with glass wool) dissolve->filter transfer 4. Transfer to NMR Tube (Ensure correct depth) filter->transfer shim 5. Insert & Shim (Optimize magnetic field homogeneity) transfer->shim acquire 6. Acquire Spectrum (Standard 1H parameters) shim->acquire process 7. Process Data (Fourier Transform, Phase, Baseline) acquire->process analyze 8. Analyze & Interpret (Chemical Shift, Integration, Multiplicity) process->analyze

Figure 2: Standard workflow for 1H NMR analysis.

Materials:

  • This compound (10-25 mg)[11][12][13]

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tubes (clean and dry)[13]

  • Pasteur pipette and glass wool

  • Analytical balance

  • Vial and cap

Protocol Steps:

  • Sample Preparation:

    • Accurately weigh 10-25 mg of this compound into a clean, dry vial. Rationale: This concentration range provides a good signal-to-noise ratio for a small molecule without causing issues of viscosity that can degrade spectral resolution.[13]

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. Rationale: A deuterated solvent is used to avoid a large, interfering solvent signal in the 1H spectrum.[10] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Cap the vial and gently swirl to ensure the sample is fully dissolved. The solution must be homogeneous.[12]

    • Prepare a filter by packing a small amount of glass wool into the constriction of a Pasteur pipette. Rationale: Filtering removes any solid particulates, which can severely distort the magnetic field homogeneity and degrade spectral quality.[13]

    • Carefully transfer the solution through the filter pipette into a clean 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[12][13]

    • Cap the NMR tube and label it clearly.

  • Data Acquisition (General Parameters):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Rationale: The lock signal is used by the spectrometer to stabilize the magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp lines and high resolution.

    • Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 8-16 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the Tetramethylsilane (TMS) signal to 0.00 ppm. If TMS is not present, the residual CHCl₃ signal in the CDCl₃ can be set to 7.26 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

Conclusion and Verification

The 1H NMR spectrum provides a unique fingerprint of the this compound molecule. By following the detailed protocol, a high-quality spectrum can be obtained. The final step is to compare the experimental data—chemical shifts, integrations, multiplicities, and coupling constants—with the predicted values in Table 1. A strong correlation between the predicted and observed data provides unambiguous confirmation of the molecular structure. This analytical rigor is fundamental to ensuring the identity and purity of chemical entities in the drug development pipeline.

References

The Strategic deployment of 2-Methoxy-N-methylethanamine in Modern Pharmaceutical Synthesis: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical development, the selection of reagents is a critical determinant of synthetic efficiency, scalability, and the ultimate success of a drug candidate. Among the vast arsenal of building blocks available to the medicinal chemist, 2-Methoxy-N-methylethanamine (CAS No. 38256-93-8) has emerged as a versatile and valuable reagent. Its unique combination of a secondary amine and a methoxyethyl moiety confers specific physicochemical properties that can be strategically leveraged to construct complex molecular architectures. This guide provides an in-depth exploration of this compound's applications in pharmaceutical synthesis, complete with detailed protocols, mechanistic insights, and safety considerations to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Reactivity Profile

This compound is a colorless to pale yellow liquid characterized by its dual functionality.[1] The secondary amine provides a nucleophilic center for a variety of coupling reactions, while the methoxyethyl group can influence solubility, conformational rigidity, and metabolic stability of the resulting molecule.[2]

PropertyValueSource
Molecular Formula C4H11NO--INVALID-LINK--
Molecular Weight 89.14 g/mol --INVALID-LINK--
Boiling Point 96 °C--INVALID-LINK--
Density 0.83 g/mL--INVALID-LINK--
Flash Point 1 °C--INVALID-LINK--
CAS Number 38256-93-8--INVALID-LINK--

The nucleophilicity of the secondary amine is a key feature, allowing it to readily participate in reactions such as:

  • Amide bond formation: Coupling with carboxylic acids or their activated derivatives is a cornerstone of its application.

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce further diversity.

  • Reductive amination: Condensation with aldehydes or ketones followed by reduction to form more complex amines.

The presence of the ether linkage in the methoxyethyl group can enhance the aqueous solubility of the parent molecule, a desirable trait for improving the pharmacokinetic profile of a drug candidate.[2]

Application in the Synthesis of Bioactive Heterocyclic Compounds

A notable application of this compound is in the synthesis of complex heterocyclic compounds with potential therapeutic activity. One such example is detailed in European Patent EP 3831811 A1, which describes the preparation of novel compounds for use in proteolysis-targeting chimeras (PROTACs).[3] In this context, this compound is utilized to introduce a specific side chain onto a core scaffold via an amide coupling reaction.

General Workflow for Amide Coupling

The following diagram illustrates a generalized workflow for the amide coupling reaction involving this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product A Carboxylic Acid Precursor F Stir at Room Temperature A->F B This compound B->F C Coupling Agent (e.g., HATU) C->F D Base (e.g., DIEA) D->F E Solvent (e.g., DMF) E->F G Aqueous Work-up F->G H Extraction with Organic Solvent G->H I Drying and Concentration H->I J Purification (e.g., Chromatography) I->J K Final Amide Product J->K

Caption: Generalized workflow for amide coupling.

Detailed Protocol: Synthesis of a Heterocyclic Amide

This protocol is adapted from the general procedure described in patent EP 3831811 A1 for the synthesis of a specific heterocyclic amide.[3]

Materials:

  • Heterocyclic carboxylic acid precursor

  • This compound (CAS: 38256-93-8)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the heterocyclic carboxylic acid (1 equivalent) in anhydrous DMF, add this compound (1.1 equivalents) and DIEA (2 equivalents).

  • Coupling Agent Addition: To the stirred mixture at room temperature, add HATU (1.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired heterocyclic amide product.

Causality behind Experimental Choices:

  • HATU as a Coupling Agent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and promotes high yields in amide bond formation.

  • DIEA as a Base: DIEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the activation of the carboxylic acid by HATU.

  • DMF as a Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating a homogenous reaction mixture.

Safety and Handling

This compound is a flammable and corrosive liquid and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4]

Hazard StatementPrecautionary Statement
H225: Highly flammable liquid and vaporP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H318: Causes serious eye damageP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this reagent.

Conclusion and Future Perspectives

This compound is a valuable and versatile reagent in the pharmaceutical scientist's toolkit. Its ability to readily form amide bonds and introduce a methoxyethyl moiety makes it a strategic choice for the synthesis of complex and potentially bioactive molecules.[2] The protocol detailed herein, derived from a real-world example in a patent for cutting-edge therapeutic modalities, demonstrates its practical utility.[3] As the demand for novel and diverse chemical matter continues to grow in drug discovery, the strategic application of reagents like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

Application Notes and Protocols: Investigating the Neuroscience Potential of 2-Methoxy-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling a Potential Neuromodulator

2-Methoxy-N-methylethanamine, a member of the methoxyethanamine chemical class, presents a compelling yet underexplored scaffold for neuroscience research.[1] While primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals, its structural features suggest a potential for interaction with neurological targets.[2] This document serves as a forward-looking guide for researchers poised to investigate the neuropharmacological profile of this compound. We will delve into its known characteristics, propose avenues for research based on its structural similarities to known neuroactive molecules, and provide detailed, hypothetical protocols to systematically evaluate its potential applications in neuroscience.

The molecule's combination of an N-methylated ethylamine moiety and a methoxy group offers a starting point for hypothesizing its mechanism of action.[3] The ethylamine backbone is a core feature of many neurotransmitters and psychoactive compounds, while the methoxy group can influence lipophilicity and metabolic stability, potentially facilitating passage across the blood-brain barrier.[3] This guide is structured to provide a logical progression for a comprehensive investigation, from initial in vitro screening to potential in vivo behavioral assays.

Compound Profile and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount before embarking on any experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 38256-93-8[4][5][6][7]
Molecular Formula C4H11NO[4][5][6][7]
Molecular Weight 89.14 g/mol [4][6]
Appearance Colorless to light yellow/orange clear liquid[7]
Boiling Point 96 °C[7]
Density 0.83 g/cm³[7]
Flash Point 1 °C[7]
Solubility Soluble in water and common organic solvents[7]
Storage 2-8°C under inert atmosphere[4][5]

Safety and Handling: this compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4][6] It is also harmful if swallowed and may cause respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.[4] All work should be conducted in a well-ventilated chemical fume hood.[4]

Proposed Avenues for Neuroscience Research

Given the structural similarities of this compound to phenylethylamine derivatives, which are known to interact with monoamine systems, a logical starting point for investigation is its effect on dopaminergic, serotonergic, and noradrenergic pathways.[3]

Hypothetical Mechanisms of Action to Investigate:

  • Monoamine Transporter Inhibition: The ethylamine scaffold could facilitate binding to and inhibition of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, leading to increased synaptic concentrations of these neurotransmitters.

  • Receptor Binding: The compound may act as an agonist or antagonist at various G-protein coupled receptors (GPCRs), such as dopamine, serotonin, or adrenergic receptors.

  • Enzyme Inhibition: It could potentially inhibit enzymes involved in the metabolism of monoamines, such as monoamine oxidase (MAO).

The following sections outline detailed protocols to explore these hypotheses.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assays for Receptor and Transporter Affinity

Objective: To determine the binding affinity of this compound for a panel of key neuroscience targets, including monoamine transporters and receptors.

Workflow Diagram:

prep Prepare Cell Membranes (Expressing Target Receptors/Transporters) incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation radioligand Prepare Radioligand Solution (e.g., [3H]DA for DAT) radioligand->incubation test_compound Prepare Serial Dilutions of This compound test_compound->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting to Quantify Bound Radioactivity filtration->scintillation analysis Data Analysis: Calculate Ki values scintillation->analysis

Caption: Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes expressing the target of interest (e.g., HEK293 cells transfected with human DAT, SERT, NET, D2 receptors, 5-HT2A receptors).

  • Radioligands specific for each target (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]spiperone for D2, [³H]ketanserin for 5-HT2A).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Serial dilutions of this compound or vehicle control.

    • Radioligand at a concentration near its Kd.

    • Cell membranes (typically 10-50 µg of protein per well).

    • For non-specific binding wells, add a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at an appropriate temperature and duration (e.g., room temperature for 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound. Use non-linear regression to determine the IC50 value, and then calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Monoamine Transporter Uptake Assay

Objective: To assess the functional effect of this compound on the uptake of monoamine neurotransmitters into cells expressing the respective transporters.

Workflow Diagram:

cell_culture Culture Cells Expressing Monoamine Transporters pre_incubation Pre-incubate Cells with This compound cell_culture->pre_incubation radiolabeled_nt Add Radiolabeled Neurotransmitter (e.g., [3H]Dopamine) pre_incubation->radiolabeled_nt incubation Incubate to Allow Uptake radiolabeled_nt->incubation wash Wash Cells to Remove Extracellular Neurotransmitter incubation->wash lysis Lyse Cells wash->lysis scintillation Quantify Intracellular Radioactivity via Scintillation Counting lysis->scintillation analysis Data Analysis: Determine IC50 for Uptake Inhibition scintillation->analysis

Caption: Monoamine Transporter Uptake Assay Workflow.

Materials:

  • Cells expressing DAT, SERT, or NET.

  • Radiolabeled neurotransmitters ([³H]dopamine, [³H]serotonin, [³H]norepinephrine).

  • This compound.

  • Uptake buffer.

  • Known transporter inhibitors as positive controls (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).

  • Cell lysis buffer.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with various concentrations of this compound or a positive control for 10-20 minutes.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Future Directions: In Vivo and Behavioral Studies

Should in vitro studies reveal significant activity, the next logical step would be to investigate the effects of this compound in vivo. This could involve:

  • In Vivo Microdialysis: To measure changes in extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions of awake, freely moving animals following systemic administration of the compound.

  • Behavioral Assays: A battery of behavioral tests could be employed to assess potential psychostimulant, anxiolytic, or antidepressant-like effects. Examples include the open field test for locomotor activity, the elevated plus maze for anxiety, and the forced swim test for antidepressant-like activity.

Conclusion

This compound represents a chemical entity with unexplored potential in the field of neuroscience. Its structural characteristics warrant a systematic investigation into its neuropharmacological properties. The protocols outlined in this document provide a robust framework for initiating such an investigation, starting with fundamental in vitro characterization and paving the way for more complex in vivo studies. The data generated from these experiments will be crucial in determining whether this compound or its derivatives could serve as novel tools for neuroscience research or as leads for the development of new therapeutic agents.

References

Protocol for purification of crude 2-Methoxy-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of Crude 2-Methoxy-N-methylethanamine

Authored by a Senior Application Scientist

Abstract

This compound is a bifunctional organic compound featuring both an ether and a secondary amine group. Its utility in organic synthesis as a building block and reagent necessitates a high degree of purity.[1] Crude reaction mixtures often contain unreacted starting materials, byproducts, and residual solvents that can interfere with subsequent chemical transformations. This document provides a detailed guide for the purification of crude this compound, targeting researchers, scientists, and drug development professionals. We will explore two primary purification strategies: a classic acid-base extraction coupled with fractional distillation for bulk purification, and a more nuanced flash chromatography approach for challenging separations or smaller scales. The causality behind experimental choices is emphasized to empower the user with a deep understanding of the purification principles.

Compound Profile and Safety Precautions

Before commencing any purification protocol, a thorough understanding of the physical properties and hazards associated with this compound is critical.

Physical and Chemical Properties

The efficiency of purification techniques like distillation and extraction is directly dependent on the physicochemical properties of the target compound.

PropertyValueSource
Molecular Formula C₄H₁₁NO[2][3][4]
Molecular Weight 89.14 g/mol [2][3]
Boiling Point ~96 °C[4]
Density ~0.83 g/mL[4]
Appearance Colorless to pale yellow liquid[4]
CAS Number 38256-93-8[2][3][5]
Critical Safety Mandates

This compound is a hazardous chemical. Strict adherence to safety protocols is mandatory.

  • Hazards: The compound is classified as a highly flammable liquid and vapor.[2][3] It causes severe skin burns and eye damage and may cause respiratory irritation.[2][3][4]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including:

    • Flame-retardant lab coat.

    • Chemical splash goggles and a face shield.[2]

    • Chemically resistant gloves (inspect before use).[2]

    • Closed-toe shoes.

  • Handling: Keep away from heat, sparks, and open flames. Use explosion-proof electrical equipment.[2] Ground/bond the container and receiving equipment to prevent static discharge.[2] Avoid breathing vapors or mist.[2]

  • Storage: Store in a tightly closed container in a cool, well-ventilated place.[2][5] Keep in an inert atmosphere, recommended at 2-8°C.[2][5]

Pre-Purification Analysis

Before selecting a purification protocol, it is advisable to analyze the crude mixture to identify the major impurities. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the nature and relative abundance of contaminants, guiding the choice of the most effective purification strategy.

Protocol I: Acid-Base Extraction and Fractional Distillation

This is the preferred method for purifying multi-gram to kilogram quantities of this compound, especially for removing non-basic or acidic impurities. The principle relies on the reversible conversion of the basic amine into its water-soluble salt.[6][7][8]

Rationale

The nitrogen atom in this compound has a lone pair of electrons, making it a weak base.[8] By washing the crude organic mixture with an aqueous acid solution (e.g., dilute HCl), the amine is protonated to form an ammonium salt. This salt is ionic and therefore preferentially dissolves in the aqueous phase, while neutral organic impurities remain in the organic phase.[8][9] The phases are separated, and the aqueous phase containing the ammonium salt is then treated with a base (e.g., NaOH) to regenerate the free amine, which, being water-insoluble, separates out and can be recovered.[9] Final purification to remove any remaining volatile impurities is achieved by fractional distillation.

Workflow Diagram

G cluster_extraction Acid-Base Extraction cluster_distillation Final Purification crude Crude this compound in Organic Solvent sep_funnel Add dilute HCl (aq) Shake in Separatory Funnel crude->sep_funnel phase_sep Allow Layers to Separate sep_funnel->phase_sep org_layer Organic Layer (Neutral Impurities) phase_sep->org_layer Discard aq_layer Aqueous Layer (Amine Hydrochloride Salt) phase_sep->aq_layer basify Add NaOH (aq) until pH > 12 aq_layer->basify recover_amine Recover Immiscible Free Amine Layer basify->recover_amine drying Dry Recovered Amine (e.g., with MgSO₄) recover_amine->drying distill Fractional Distillation under N₂ atmosphere drying->distill pure_product Pure this compound (Collect fraction at ~96°C) distill->pure_product G start Is the amine polar or non-polar? non_polar Normal Phase Chromatography start->non_polar Non-polar polar Reversed-Phase Chromatography start->polar Polar non_polar_choice Choose Stationary Phase non_polar->non_polar_choice rp_mobile_phase Use Acetonitrile/Water with 0.1% TEA or NH₄OH to maintain high pH polar->rp_mobile_phase std_silica Standard Silica non_polar_choice->std_silica Standard nh_silica Amine-Functionalized Silica (Recommended) non_polar_choice->nh_silica Specialized mobile_phase Add 0.5-1% Triethylamine to Hexane/EtOAc mobile phase std_silica->mobile_phase run_column Run Column nh_silica->run_column mobile_phase->run_column rp_mobile_phase->run_column

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methoxy-N-methylethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-N-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. Drawing from established synthetic protocols and field-proven insights, this document provides in-depth, question-and-answer-based troubleshooting for common issues encountered during the synthesis of this valuable chemical intermediate.[1]

Introduction to the Synthesis of this compound

This compound is a key building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its synthesis is primarily achieved through two robust methods: Reductive Amination of 2-methoxyethanamine with formaldehyde and the Eschweiler-Clarke Reaction . Both methods are effective but can be prone to yield-reducing side reactions and incomplete conversions if not properly optimized. This guide will address specific challenges for each of these synthetic routes.

Troubleshooting Guide: Reductive Amination

Reductive amination is a versatile method for forming amines from a carbonyl compound and an amine. In the synthesis of this compound, this involves the reaction of 2-methoxyethanamine with formaldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

FAQ 1: My reductive amination of 2-methoxyethanamine with formaldehyde is resulting in a low yield. What are the most likely causes and how can I address them?

Low yields in this reductive amination can stem from several factors, primarily related to the stability of the imine intermediate and the choice of reducing agent.

Potential Cause 1: Premature Reduction of Formaldehyde

A common issue is the reduction of the formaldehyde starting material by the reducing agent before it can react with the 2-methoxyethanamine to form the imine.[2] This is particularly problematic with strong reducing agents like sodium borohydride (NaBH₄).[2]

Solution:

  • Sequential Addition of Reagents: A stepwise procedure can mitigate this. First, allow the imine to form by stirring 2-methoxyethanamine and formaldehyde together in a suitable solvent like methanol. After a sufficient period (e.g., 15-30 minutes), add the sodium borohydride portion-wise.[3][4]

  • Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that is less likely to reduce the aldehyde at the slightly acidic pH required for imine formation.[2][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent alternative that is highly selective for the imine.[6]

Potential Cause 2: Incomplete Imine Formation

The formation of the imine from a primary amine and an aldehyde is a reversible reaction. If the equilibrium does not favor the imine, the subsequent reduction will be inefficient.

Solution:

  • pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6). The addition of a catalytic amount of a mild acid, such as acetic acid, can promote the reaction.[4][7]

  • Removal of Water: The formation of an imine from a primary amine and an aldehyde produces water as a byproduct. Removing this water can drive the equilibrium towards the product. This can be achieved by using a dehydrating agent like molecular sieves.

Potential Cause 3: Overalkylation

While less common in reductive amination than in direct alkylation with alkyl halides, it is possible for the newly formed this compound to react with another molecule of formaldehyde and undergo a second reductive amination to form the tertiary amine, N,N-dimethyl-2-methoxyethanamine.

Solution:

  • Stoichiometry Control: Use a slight excess of the 2-methoxyethanamine relative to formaldehyde to favor the formation of the secondary amine.

  • Slow Addition of Formaldehyde: Adding the formaldehyde solution dropwise to the reaction mixture can help to maintain a low concentration of the aldehyde, minimizing the chance of a second reaction.

Experimental Protocol: Optimized Reductive Amination of 2-methoxyethanamine

Materials:

  • 2-methoxyethanamine

  • Formaldehyde (37% aqueous solution)

  • Methanol

  • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (optional)

  • Hydrochloric acid (for work-up)

  • Sodium hydroxide (for work-up)

  • Anhydrous sodium sulfate

  • Dichloromethane or other suitable organic solvent

Procedure:

  • In a round-bottom flask, dissolve 2-methoxyethanamine (1.0 equivalent) in methanol.

  • Add formaldehyde (1.0-1.1 equivalents) dropwise to the solution while stirring at room temperature.

  • If using an acid catalyst, add a catalytic amount of acetic acid.

  • Stir the mixture for 30 minutes to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (NaBH₄ or NaBH₃CN, 1.2-1.5 equivalents) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quench the reaction by slowly adding dilute hydrochloric acid.

  • Adjust the pH to basic (pH > 11) with a sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography as needed.

Troubleshooting Guide: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[8][9] It is particularly advantageous because it typically avoids the formation of quaternary ammonium salts.[8][10]

FAQ 2: My Eschweiler-Clarke reaction with 2-methoxyethanamine is giving a low yield. What are the common pitfalls?

Low yields in the Eschweiler-Clarke reaction are often related to reaction conditions, reagent stoichiometry, and potential side reactions.

Potential Cause 1: Insufficient Reaction Temperature

The Eschweiler-Clarke reaction generally requires elevated temperatures to proceed efficiently.[8] The decomposition of formic acid to provide the hydride for reduction is temperature-dependent.

Solution:

  • Optimize Reaction Temperature: The reaction is typically heated to 80-100°C.[10] If the yield is low, ensure the reaction mixture is reaching and maintaining this temperature.

Potential Cause 2: Incorrect Stoichiometry of Reagents

The reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion and ensure complete dimethylation of the primary amine.[8][11]

Solution:

  • Use Excess Reagents: A common protocol uses at least 2.2 equivalents of formaldehyde and a significant excess of formic acid, which also often serves as the solvent.[11]

Potential Cause 3: Formation of Side Products

Although the Eschweiler-Clarke reaction is generally clean, side reactions can occur. One possibility is the formation of a 1,3,5-dioxazine derivative from the reaction of a primary amine with excess formaldehyde, especially in the absence of a strong reducing acid.[12]

Solution:

  • Ensure Sufficient Formic Acid: The presence of a sufficient amount of formic acid is crucial to ensure the reduction of the iminium intermediate proceeds faster than other side reactions.

Experimental Protocol: Eschweiler-Clarke Synthesis of this compound

Materials:

  • 2-methoxyethanamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (for work-up)

  • Sodium hydroxide (for work-up)

  • Anhydrous sodium sulfate

  • Dichloromethane or other suitable organic solvent

Procedure:

  • To a round-bottom flask, add 2-methoxyethanamine (1.0 equivalent).

  • Add an excess of formaldehyde (at least 2.2 equivalents) and formic acid (a significant excess, often acting as the solvent).

  • Heat the reaction mixture to 80-100°C for 4-8 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by adding a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Adjust the pH to strongly basic (pH > 11).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation.

Data Presentation

Table 1: Comparison of Reductive Amination and Eschweiler-Clarke Reaction for this compound Synthesis

FeatureReductive AminationEschweiler-Clarke Reaction
Methylating Agent FormaldehydeFormaldehyde
Reducing Agent NaBH₄, NaBH₃CN, NaBH(OAc)₃Formic Acid
Typical Temperature 0°C to Room Temperature80-100°C
Key Advantage Milder reaction conditionsAvoids quaternary salt formation
Common Issue Premature reduction of aldehydeRequires elevated temperatures

Visualizations

Diagram 1: Reductive Amination Workflow

Reductive_Amination_Workflow start Start: 2-methoxyethanamine + Formaldehyde in Methanol imine_formation Imine Formation (Stir at RT, 30 min) start->imine_formation reduction Reduction (Add NaBH4 or NaBH3CN at 0°C) imine_formation->reduction workup Aqueous Work-up (Acid/Base Extraction) reduction->workup product Product: This compound workup->product

Caption: Workflow for the synthesis of this compound via reductive amination.

Diagram 2: Eschweiler-Clarke Reaction Mechanism

Eschweiler_Clarke_Mechanism amine Primary Amine (2-methoxyethanamine) imine Imine Intermediate amine->imine + Formaldehyde formaldehyde Formaldehyde formaldehyde->imine secondary_amine Secondary Amine (Mono-methylated) imine->secondary_amine + Formic Acid formic_acid Formic Acid (Hydride Source) formic_acid->secondary_amine tertiary_amine Tertiary Amine (this compound) secondary_amine->tertiary_amine + Formaldehyde, + Formic Acid

Caption: Simplified mechanism of the Eschweiler-Clarke reaction for a primary amine.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-N-methylethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-N-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during its synthesis. As a versatile chemical intermediate, this compound is a valuable building block in the creation of complex organic compounds, particularly in pharmaceutical research and development.[1] This document will explore the critical parameters of its synthesis, focusing on causality, self-validating protocols, and authoritative scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

There are several established methods for synthesizing this compound, each with distinct advantages and considerations. The primary routes include:

  • Reductive Amination of Methoxyacetaldehyde with Methylamine: This is a widely used one-pot reaction where methoxyacetaldehyde is reacted with methylamine in the presence of a reducing agent.[2] This method is often favored for its efficiency and operational simplicity.[3]

  • N-Alkylation of 2-Methoxyethanamine: This involves the direct methylation of 2-methoxyethanamine using a methylating agent. However, this method can lead to a mixture of primary, secondary, and tertiary amines, necessitating careful control of stoichiometry and purification.[4]

  • Eschweiler-Clarke Reaction: This classic method involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[5][6] It is a reductive amination process that reliably produces the tertiary amine without the risk of forming quaternary ammonium salts.[5][7]

Q2: I am observing low yields in my reductive amination reaction. What are the likely causes and how can I improve it?

Low yields in the reductive amination of methoxyacetaldehyde with methylamine can stem from several factors. Here’s a troubleshooting guide:

Potential Cause Explanation Recommended Solution
Inefficient Imine Formation The initial condensation of the aldehyde and amine to form the imine is a critical equilibrium step. Insufficient reaction time or suboptimal pH can hinder this.Ensure an appropriate reaction time for imine formation before adding the reducing agent. A mildly acidic condition often catalyzes this step.[8]
Decomposition of Reactants or Product Methoxyacetaldehyde can be unstable, and the product amine may be volatile or prone to side reactions under harsh conditions.Use freshly distilled methoxyacetaldehyde. Maintain the reaction at a controlled, low temperature, especially during the addition of the reducing agent.
Choice and Activity of Reducing Agent The reducing agent must be selective for the imine over the aldehyde. Common choices include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3).[4] The activity of these reagents can diminish with improper storage.Use a fresh, high-quality reducing agent. NaBH(OAc)3 is often preferred for its milder nature and tolerance to slightly acidic conditions.
Suboptimal Solvent The solvent must be able to dissolve all reactants and be inert to the reaction conditions.Methanol or ethanol are commonly used solvents for this reaction.[8][9] Ensure the solvent is anhydrous if using moisture-sensitive reagents.
Stoichiometry of Reactants An incorrect molar ratio of amine to aldehyde can lead to incomplete conversion or side reactions.Typically, a slight excess of the amine is used to drive the imine formation equilibrium.
Q3: My Eschweiler-Clarke reaction is producing significant byproducts. What could be going wrong?

The Eschweiler-Clarke reaction is generally a high-yielding process, but byproduct formation can occur.[10] Common issues include:

  • Over-alkylation (Formation of Quaternary Ammonium Salts): While the mechanism of the Eschweiler-Clarke reaction inherently prevents the formation of quaternary ammonium salts, impurities or alternative reaction pathways under non-ideal conditions could theoretically lead to undesired products.[5][7] The primary cause is more likely incomplete reaction or side reactions of the starting materials.

  • Leuckart-Wallach Reaction Byproducts: If a ketone or a different aldehyde is present as an impurity, it can undergo a similar reductive amination, leading to N-alkylated byproducts.[11]

  • Decomposition at High Temperatures: The reaction is typically heated to 80-100°C.[10] Excessive temperatures can lead to the decomposition of formic acid or the reactants.

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure the formaldehyde and formic acid are of high purity and free from contaminants.

  • Control Temperature: Maintain the reaction temperature within the recommended range. Use an oil bath for consistent heating.

  • Use Excess Reagents: The reaction relies on an excess of both formaldehyde and formic acid to drive the reaction to completion.[5]

  • Ensure Proper Work-up: The work-up procedure is crucial for isolating the pure product. This typically involves basification to neutralize the excess formic acid and extraction of the amine into an organic solvent.

Troubleshooting Guides

Guide 1: Optimizing Reductive Amination

This guide provides a systematic approach to optimizing the reductive amination of methoxyacetaldehyde with methylamine.

Workflow for Optimization

Reductive_Amination_Optimization Start Start Optimization Screen_Solvent Screen Solvents (e.g., MeOH, EtOH, THF) Start->Screen_Solvent Optimize_pH Optimize pH (e.g., 5-7) Screen_Solvent->Optimize_pH Select_Reducer Select Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) Optimize_pH->Select_Reducer Optimize_Temp Optimize Temperature (e.g., 0°C to RT) Select_Reducer->Optimize_Temp Optimize_Stoichiometry Optimize Stoichiometry (Amine:Aldehyde Ratio) Optimize_Temp->Optimize_Stoichiometry Analyze_Yield Analyze Yield & Purity (GC-MS, NMR) Optimize_Stoichiometry->Analyze_Yield Analyze_Yield->Screen_Solvent Re-optimize End Optimized Protocol Analyze_Yield->End Successful

Caption: Systematic workflow for optimizing reductive amination.

Detailed Protocol: Reductive Amination
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methoxyacetaldehyde (1.0 eq) and the chosen solvent (e.g., methanol).[8]

  • Amine Addition: Cool the solution to 0°C in an ice bath and add a solution of methylamine (1.1-1.5 eq) in the same solvent dropwise.

  • Imine Formation: Allow the mixture to stir at 0°C for 30-60 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.[8]

  • Reduction: Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) in portions, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.[9]

Guide 2: Troubleshooting the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust method for N-methylation.[10][11] This guide addresses common pitfalls.

Logical Troubleshooting Flow

Eschweiler_Clarke_Troubleshooting Start Low Yield or Impurities Check_Reagents Check Reagent Purity (Formaldehyde, Formic Acid) Start->Check_Reagents Check_Temp Verify Reaction Temperature (80-100°C) Start->Check_Temp Check_Stoichiometry Ensure Excess Reagents (>2 eq. each) Start->Check_Stoichiometry Check_Workup Review Work-up Procedure (Basification, Extraction) Start->Check_Workup Analysis Analyze Byproducts (NMR, MS) Check_Reagents->Analysis Check_Temp->Analysis Check_Stoichiometry->Analysis Check_Workup->Analysis Solution Implement Corrective Actions Analysis->Solution

Caption: Troubleshooting logic for the Eschweiler-Clarke reaction.

Detailed Protocol: Eschweiler-Clarke Reaction
  • Reaction Setup: In a round-bottom flask, combine 2-methoxyethanamine (1.0 eq), aqueous formaldehyde (2.5 eq), and formic acid (2.5 eq).

  • Heating: Heat the reaction mixture to 80-100°C under reflux for 4-8 hours. The reaction progress can be monitored by observing the cessation of CO2 evolution.[5]

  • Cooling and Basification: Cool the reaction mixture to room temperature and carefully make it basic (pH > 10) by the slow addition of a concentrated NaOH solution.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting this compound can be further purified by distillation.

Concluding Remarks

The synthesis of this compound can be efficiently achieved through several synthetic routes. The choice of method will depend on the available starting materials, scale, and desired purity. Reductive amination and the Eschweiler-Clarke reaction are both powerful and reliable methods. Careful optimization of reaction parameters such as temperature, solvent, pH, and stoichiometry is paramount to achieving high yields and purity. This guide provides a framework for troubleshooting common issues and optimizing your synthetic protocols based on established chemical principles and field experience.

References

Technical Support Center: Synthesis of 2-Methoxy-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-Methoxy-N-methylethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during its preparation. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to optimize your synthetic routes for higher yield and purity.

Introduction: Navigating the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, can be prone to several side reactions that complicate purification and reduce yields. The most common synthetic strategies involve the N-methylation of 2-methoxyethanamine or the reductive amination of methoxyacetaldehyde with methylamine. This guide will dissect the potential pitfalls in these routes and provide actionable solutions.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses the most frequently encountered side reactions in a question-and-answer format, providing both the mechanistic rationale and practical solutions.

Issue 1: Over-methylation Leading to Tertiary Amine Impurity

Question: I am attempting to synthesize this compound via N-methylation of 2-methoxyethanamine, but I am observing a significant amount of the tertiary amine, N,N-dimethyl-2-methoxyethanamine. Why is this happening and how can I favor the formation of the desired secondary amine?

Answer: This is a classic challenge in amine alkylation. The root cause lies in the fact that the product, this compound (a secondary amine), is often more nucleophilic than the starting material, 2-methoxyethanamine (a primary amine).[1] This increased nucleophilicity makes the product compete with the starting material for the methylating agent, leading to the formation of the tertiary amine.

  • Control Stoichiometry: Carefully controlling the stoichiometry of your reagents is the first line of defense. Use of a large excess of the primary amine (2-methoxyethanamine) relative to the methylating agent can statistically favor the mono-methylation. However, this may not be atom-economical and can complicate purification.

  • Choice of Methylating Agent: The reactivity of the methylating agent plays a crucial role. Highly reactive agents like methyl iodide can be difficult to control. Consider using less reactive methylating agents such as dimethyl sulfate or methyl triflate under carefully controlled conditions.

  • Employ a Specialized N-Methylation Protocol: For selective mono-N-methylation, more sophisticated methods are often required. The Eschweiler-Clarke reaction is a powerful tool for this transformation as it is known to stop at the tertiary amine stage and does not produce quaternary ammonium salts.[2][3]

Issue 2: Formation of N-Formyl Impurity during Eschweiler-Clarke Methylation

Question: I am using the Eschweiler-Clarke reaction to prepare this compound, but my final product is contaminated with an N-formyl impurity. What is the source of this side product and how can I prevent its formation?

Answer: The N-formyl impurity, N-(2-methoxyethyl)formamide, arises from the reaction of the starting amine with formic acid, one of the key reagents in the Eschweiler-Clarke reaction.[4] This can become a significant side reaction if the reduction of the intermediate iminium ion is slow or if there is a high concentration of formic acid relative to formaldehyde.

  • Reagent Addition Sequence: The order and rate of reagent addition are critical. It is often beneficial to add the formic acid portionwise to the mixture of the amine and formaldehyde. This helps to maintain a low concentration of free formic acid, thereby minimizing N-formylation.

  • Temperature Control: The Eschweiler-Clarke reaction is typically run at elevated temperatures (often near boiling).[2] Ensure the reaction temperature is sufficient to facilitate the formation and subsequent reduction of the iminium ion, pushing the equilibrium towards the desired methylated product.

  • Monitoring Reaction Progress: Closely monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will help you determine the optimal reaction time to maximize the formation of the desired product while minimizing side reactions.

Issue 3: Incomplete Reaction and Presence of Imine Impurity in Reductive Amination

Question: I'm performing a reductive amination of methoxyacetaldehyde with methylamine, but I'm struggling with incomplete conversion, and I'm seeing a persistent imine intermediate in my crude product. How can I drive the reaction to completion?

Answer: Incomplete conversion in reductive amination can be due to several factors, including inefficient imine formation, a insufficiently reactive reducing agent, or non-optimal reaction conditions. The imine intermediate, N-(2-methoxyethylidene)methanamine, can be relatively stable and require specific conditions for complete reduction.

  • Choice of Reducing Agent: The choice of reducing agent is paramount. Sodium borohydride (NaBH₄) can reduce both the starting aldehyde and the imine, potentially leading to the formation of 2-methoxyethanol as a byproduct if the imine formation is slow.[5][6] Milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the carbonyl group, allowing for a one-pot procedure.[5][6][7][8]

  • pH Control: The pH of the reaction medium is critical for both imine formation and the subsequent reduction. Imine formation is typically favored under mildly acidic conditions (pH 4-7).[8][9] At a pH that is too low, the amine will be protonated and non-nucleophilic. At a pH that is too high, the carbonyl is not sufficiently activated.

  • Water Removal: The formation of the imine is an equilibrium reaction that produces water. Removing water, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine, thereby increasing its concentration for the subsequent reduction step.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to minimize side reactions when preparing this compound?

A1: Both N-methylation of 2-methoxyethanamine and reductive amination can be effective routes. For selective mono-N-methylation, a carefully optimized Eschweiler-Clarke reaction is often a reliable choice as it inherently avoids over-methylation to the quaternary ammonium salt.[2] Reductive amination using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is also an excellent and often milder alternative. The "best" route will depend on the available starting materials, scale, and analytical capabilities for monitoring the reaction.

Q2: How can I effectively purify this compound from the common side products?

A2: Purification can typically be achieved through a combination of techniques:

  • Acid-Base Extraction: The basic nature of the desired secondary amine allows for its separation from non-basic impurities. You can extract the product into an acidic aqueous solution, wash the aqueous layer with an organic solvent to remove neutral and acidic impurities, and then basify the aqueous layer to regenerate the free amine for extraction into an organic solvent.

  • Distillation: this compound is a liquid with a reported boiling point. Fractional distillation can be effective for separating it from starting materials and byproducts with significantly different boiling points.

  • Column Chromatography: For small-scale preparations or when high purity is required, column chromatography on silica gel is a viable option. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of triethylamine to prevent streaking) can be used to separate the desired product from less polar impurities and more polar byproducts.

Q3: Are there any "greener" alternatives for the methylation step?

A3: Yes, there is growing interest in developing more sustainable methylation methods. Using methanol or dimethyl carbonate as methylating agents over catalytic systems (e.g., ruthenium or copper-based catalysts) are being explored as greener alternatives to traditional alkyl halides.[10][11][12] These methods often have better atom economy and avoid the formation of salt byproducts.

Visualizing the Reaction Pathways

To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction pathways.

Eschweiler_Clarke_Reaction cluster_main Main Reaction Pathway cluster_side1 Over-methylation cluster_side2 N-Formylation 2-Methoxyethanamine 2-Methoxyethanamine Iminium_Ion Iminium_Ion 2-Methoxyethanamine->Iminium_Ion + HCHO, -H2O N-formyl_impurity N-formyl_impurity 2-Methoxyethanamine->N-formyl_impurity + HCOOH, -H2O This compound This compound Iminium_Ion->this compound + HCOOH, -CO2 Tertiary_Amine_Iminium Tertiary_Amine_Iminium This compound->Tertiary_Amine_Iminium + HCHO, -H2O N,N-dimethyl-2-methoxyethanamine N,N-dimethyl-2-methoxyethanamine Tertiary_Amine_Iminium->N,N-dimethyl-2-methoxyethanamine + HCOOH, -CO2

Caption: Eschweiler-Clarke reaction pathway and major side reactions.

Reductive_Amination cluster_main Main Reaction Pathway cluster_side1 Aldehyde Reduction Methoxyacetaldehyde Methoxyacetaldehyde Imine Imine Methoxyacetaldehyde->Imine + CH3NH2, -H2O 2-Methoxyethanol 2-Methoxyethanol Methoxyacetaldehyde->2-Methoxyethanol [H] (e.g., NaBH4) This compound This compound Imine->this compound [H] (e.g., NaBH(OAc)3)

Caption: Reductive amination pathway and a common side reaction.

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Solution(s)
Over-methylation Product amine is more nucleophilic than starting amine.Use a large excess of the starting amine; employ a less reactive methylating agent; use the Eschweiler-Clarke reaction.
N-formyl impurity Reaction of amine with formic acid.Add formic acid portionwise; ensure adequate reaction temperature; monitor reaction progress.
Incomplete reaction (reductive amination) Inefficient imine formation or reduction.Use a selective reducing agent (e.g., NaBH(OAc)₃); control pH (4-7); remove water.
Aldehyde reduction Non-selective reducing agent.Use a milder, more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.

Conclusion

The successful synthesis of this compound hinges on a thorough understanding and control of potential side reactions. By carefully selecting the synthetic route, optimizing reaction conditions, and employing appropriate monitoring and purification techniques, researchers can achieve high yields of the desired product with excellent purity. This guide provides a framework for troubleshooting common issues, and we encourage you to adapt these principles to your specific experimental setup for the best results.

References

Technical Support Center: Purification of 2-Methoxy-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-N-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.

Scenario 1: Poor Separation During Fractional Distillation

Question: I am attempting to purify this compound by fractional distillation, but I am observing poor separation from my impurities, resulting in a broad boiling range. What could be the cause, and how can I improve the separation?

Answer:

Poor separation during fractional distillation is a common issue and can stem from several factors related to both the physical properties of the compound and the distillation setup. This compound has a boiling point of approximately 96 °C[1]. Impurities with similar boiling points will be challenging to separate.

Causality and Solutions:

  • Co-boiling Impurities: The most likely cause is the presence of impurities with boiling points close to that of this compound. Common culprits include starting materials from the synthesis, such as 2-methoxyethylamine (boiling point ~95 °C), or byproducts like N,N-dimethyl-2-methoxyethylamine.[2][3]

  • Inefficient Distillation Column: The efficiency of your fractional distillation column is critical. A column with insufficient theoretical plates will not provide the necessary separation power for close-boiling impurities.

    • Solution: Increase the efficiency of your column by using a longer packed column (e.g., with Raschig rings or Vigreux indentations) or a spinning band distillation system for more challenging separations.

  • Azeotrope Formation: While less common for this specific compound, the formation of an azeotrope with water or other solvents can hinder purification by distillation. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.

    • Solution: If an azeotrope is suspected, particularly with water, consider azeotropic distillation using a solvent like benzene or toluene to remove the water.[3][4]

  • Incorrect Distillation Rate: Distilling too quickly can prevent the establishment of a proper temperature gradient within the column, leading to poor separation.

    • Solution: Reduce the heating rate to allow for a slow and steady distillation, ensuring that the vapor and liquid phases have sufficient time to equilibrate on each theoretical plate.

Experimental Protocol: High-Efficiency Fractional Distillation

  • Drying: Ensure the crude this compound is thoroughly dried before distillation to remove any water. Anhydrous magnesium sulfate or sodium sulfate are suitable drying agents.

  • Column Setup: Assemble a fractional distillation apparatus with a well-insulated, high-efficiency packed column.

  • Heating: Gently heat the distillation flask using a heating mantle with a stirrer to ensure even boiling.

  • Equilibration: Allow the column to equilibrate by adjusting the heat so that the reflux ring of condensing vapor slowly rises up the column.

  • Collection: Collect the fractions at a slow, steady rate (e.g., 1-2 drops per second). Monitor the head temperature closely. A stable head temperature indicates a pure fraction.

  • Analysis: Analyze the collected fractions by a suitable method, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine their purity.

Scenario 2: Product Loss During Aqueous Work-up

Question: I am losing a significant amount of my this compound during the aqueous extraction and work-up steps. Why is this happening, and what can I do to minimize the loss?

Answer:

Significant product loss during aqueous work-up is often due to the solubility of this compound in water.[1] As a small, polar amine, it exhibits some miscibility with aqueous solutions, especially if the pH is not optimized.

Causality and Solutions:

  • Water Solubility: The ether and amine functionalities of this compound make it partially soluble in water.

    • Solution: To minimize solubility in the aqueous layer, "salt out" the product by saturating the aqueous phase with a salt like sodium chloride or potassium carbonate. This increases the ionic strength of the aqueous layer, forcing the less polar organic compound into the organic phase.

  • Incorrect pH: Amines are basic and will be protonated to form water-soluble ammonium salts in acidic conditions.

    • Solution: Ensure the aqueous layer is basic (pH > 10) before extraction. This can be achieved by adding a base such as sodium hydroxide or potassium carbonate. In its freebase form, the amine is less soluble in water.

  • Insufficient Extraction: A single extraction may not be sufficient to recover all the product from the aqueous layer.

    • Solution: Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or diethyl ether. Combining the organic extracts will maximize the recovery of your product.

Diagram: Liquid-Liquid Extraction Workflow

G cluster_0 Aqueous Work-up A Crude Reaction Mixture B Add Aqueous Solution A->B C Adjust pH to >10 (e.g., with NaOH) B->C D Saturate with Salt (e.g., NaCl) C->D E Extract with Organic Solvent (e.g., DCM), repeat 3x D->E F Combine Organic Layers E->F G Dry with Na2SO4 F->G H Filter and Concentrate G->H I Purified Product (Crude) H->I G cluster_0 Interaction on Silica Surface Silica Silica Surface (Acidic Silanol Groups) Interaction Strong Acid-Base Interaction Silica->Interaction H-bonding/ Protonation Amine This compound (Basic Amine) Amine->Interaction

References

Technical Support Center: Degradation of 2-Methoxy-N-methylethanamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Methoxy-N-methylethanamine. It addresses potential challenges related to its stability and degradation in solution, offering troubleshooting advice, frequently asked questions, and detailed experimental protocols. The information herein is grounded in established principles of chemical reactivity and forced degradation studies, providing a robust framework for your experimental design and data interpretation.

Introduction to the Stability of this compound

This compound (C₄H₁₁NO) is a bifunctional molecule containing a secondary amine and an ether linkage.[1] These functional groups define its chemical reactivity and, consequently, its degradation pathways. While generally stable under standard storage conditions, the molecule can degrade under specific environmental stresses, such as exposure to harsh pH, oxidative conditions, light, and elevated temperatures. Understanding these degradation pathways is crucial for developing stable formulations, establishing appropriate storage conditions, and ensuring the accuracy of analytical methods.[2][3] This guide will walk you through the predicted degradation mechanisms and provide practical solutions to common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions based on the chemical properties of this compound.

Q1: I'm observing an unexpected new peak in my HPLC/LC-MS analysis after sample preparation in an acidic mobile phase. What could it be?

A1: The appearance of a new peak, particularly in acidic conditions, strongly suggests degradation. The most probable cause is the acid-catalyzed cleavage of the ether bond. Ethers are generally stable but can be cleaved by strong acids, especially in the presence of good nucleophiles.[4][5]

  • Causality: The ether oxygen gets protonated by the acid, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by anions (e.g., halides) present in your solution or by water.[5][6]

  • Likely Degradants:

    • 2-Aminoethanol (if water is the nucleophile) and a methyl halide.

    • Methanol and N-methylethanamine (less likely, but possible depending on the point of cleavage).

  • Troubleshooting Steps:

    • pH Adjustment: If possible, adjust the pH of your mobile phase to be near-neutral or slightly basic to minimize acid-catalyzed hydrolysis.

    • Temperature Control: Keep your sample and mobile phase cool, as elevated temperatures accelerate acid hydrolysis.[7]

    • Analyte Protectant: If the mobile phase must be acidic, consider using a lower-strength acid or a shorter analysis time.

    • Confirmation: Use mass spectrometry (MS) to determine the mass of the new peak and compare it to the masses of potential degradation products.

Q2: My solution of this compound turned slightly yellow and I've noticed a loss of the parent compound after exposure to air and light. What is happening?

A2: This is a classic sign of oxidative and/or photolytic degradation. Secondary amines are susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light.[2][7]

  • Causality: The lone pair of electrons on the nitrogen atom of the secondary amine can be abstracted by oxidizing agents or radicals generated by UV light. This can lead to the formation of various oxidation products.

  • Likely Degradants:

    • N-oxide derivative: (CH₃OCH₂CH₂N(O)HCH₃)

    • N-demethylation: 2-Methoxyethanamine

    • Formaldehyde: A byproduct of N-demethylation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Light Protection: Use amber vials or wrap your sample containers in aluminum foil to protect them from light.[8]

    • Antioxidants: For formulation development, consider the addition of a suitable antioxidant.

    • Solvent Choice: Be aware that some solvents can promote photodegradation. For instance, methanol can generate methoxy radicals under UV exposure.[9] Consider using acetonitrile as a co-solvent in your studies.

Q3: I'm conducting a forced degradation study under basic conditions (e.g., 0.1N NaOH) and not observing significant degradation. Is this expected?

A3: Yes, this is generally expected. Both the secondary amine and the ether functional groups in this compound are relatively stable under basic conditions.

  • Causality:

    • Ethers: Are highly resistant to cleavage by bases.[4]

    • Amines: The nitrogen lone pair makes the amine itself basic, so it is generally stable in alkaline solutions.

  • Troubleshooting Steps:

    • Increase Stress: If you need to force degradation under basic conditions, you may need to use more stringent conditions, such as a higher concentration of base, elevated temperatures, or prolonged exposure time.[7] However, be aware that extreme conditions might not represent real-world degradation pathways.

    • Confirm Stability: Your result, showing stability to base, is a valuable piece of data for the stability profile of the molecule. Ensure your analytical method is capable of detecting small changes if any were to occur.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

A1: The two main functional groups, the secondary amine and the ether, are the sites of degradation. The most likely pathways are:

  • Oxidation: The secondary amine is prone to oxidation, leading to the formation of N-oxides, hydroxylamines, or N-dealkylation to yield 2-methoxyethanamine and formaldehyde.[2][7]

  • Acid-Catalyzed Hydrolysis: The ether linkage can be cleaved under strong acidic conditions, particularly with heat, to form an alcohol and an alkyl halide (or another alcohol if water is the nucleophile).[4][5]

  • Photodegradation: Exposure to light, especially UV, can induce radical reactions, leading to oxidation and cleavage of the molecule.

The following diagram illustrates the predicted degradation pathways:

DegradationPathways Parent This compound (CH₃OCH₂CH₂NHCH₃) N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (e.g., H₂O₂) Demethylated 2-Methoxyethanamine (CH₃OCH₂CH₂NH₂) Parent->Demethylated Oxidative N-Demethylation Methanol Methanol (CH₃OH) Parent->Methanol Acid Hydrolysis (e.g., HBr, HI) N_Methyl_Ethanolamine N-Methylethanolamine (HOCH₂CH₂NHCH₃) Parent->N_Methyl_Ethanolamine Acid Hydrolysis (e.g., HBr, HI) Formaldehyde Formaldehyde (CH₂O) Demethylated->Formaldehyde

Caption: Predicted degradation pathways of this compound.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: Based on its chemical structure, the following storage conditions are recommended to ensure long-term stability:

  • Temperature: Store at low temperatures (2-8°C or frozen at -20°C).

  • Light: Protect from light by using amber glass vials or by wrapping containers in foil.

  • Atmosphere: For maximum stability, especially for long-term storage or as an analytical standard, purge the container with an inert gas like nitrogen or argon before sealing.

  • pH: Maintain the pH of the solution as close to neutral as possible. Avoid strongly acidic or basic conditions.

Q3: What analytical techniques are best suited for studying the degradation of this compound?

A3: A stability-indicating analytical method is required, which can separate the parent compound from its degradation products.[2]

  • Primary Technique: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric (MS) detection is the method of choice.

    • HPLC-UV/PDA: For quantification of the parent compound and detection of chromophoric degradants. A photodiode array (PDA) detector is useful for assessing peak purity.[10]

    • LC-MS: Essential for the identification and structural elucidation of degradation products by providing mass-to-charge ratio information.[2][10]

  • Secondary Technique: Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, particularly for identifying volatile degradation products. However, derivatization might be necessary for the non-volatile components.

Summary of Predicted Degradation Behavior

The following table summarizes the expected stability of this compound under various stress conditions as recommended by ICH guidelines.[8]

Stress ConditionReagents/ParametersExpected DegradationPredicted Major Degradants
Acid Hydrolysis 0.1N HCl, heatModerate to HighMethanol, N-Methylethanolamine
Base Hydrolysis 0.1N NaOH, heatLow to None-
Oxidation 3% H₂O₂, room tempHighN-oxide, 2-Methoxyethanamine, Formaldehyde
Thermal 60°C, solid or solutionLowDependent on other factors (e.g., presence of O₂)
Photolytic ICH-compliant light exposureModerateOxidative degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes

  • pH meter

  • HPLC vials (clear and amber)

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) with the solvent. This is your time-zero, unstressed sample.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2N HCl in a flask to get a final concentration of 0.1N HCl.

    • Heat the solution at 60°C for 24 hours (or until 5-20% degradation is observed).

    • At appropriate time points, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1N NaOH.

    • Dilute to the target concentration with the solvent.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2N NaOH to get a final concentration of 0.1N NaOH.

    • Heat at 60°C for 24 hours.

    • Withdraw aliquots, cool, neutralize with 0.1N HCl, and dilute.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw aliquots and dilute to the target concentration.

  • Thermal Degradation:

    • Transfer the stock solution to clear and amber vials.

    • Place in an oven at 60°C for 48 hours.

    • Withdraw aliquots, cool, and dilute.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample wrapped in foil in the same chamber.

    • After exposure, withdraw aliquots and dilute.

  • Analysis: Analyze all samples (including the control) using a validated stability-indicating HPLC method (see Protocol 2).

ForcedDegradationWorkflow Start Prepare 1 mg/mL Stock Solution Control Prepare Unstressed Control (t=0) Start->Control Acid Acid Stress (0.1N HCl, 60°C) Start->Acid Base Base Stress (0.1N NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (60°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Dilute Dilute All Samples to Target Concentration Control->Dilute Neutralize Neutralize Samples (Acid/Base) Acid->Neutralize Base->Neutralize Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze via Stability-Indicating HPLC-MS Dilute->Analyze

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a PDA or UV detector and a mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a relevant mass range (e.g., m/z 50-300).

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the control (unstressed) sample to determine the retention time and response of the parent compound.

  • Inject each of the stressed samples from Protocol 1.

  • Analyze the chromatograms for new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Use the MS data to identify the mass of the degradation products and propose their structures.

  • Assess the peak purity of the parent compound in the stressed samples to ensure no degradants are co-eluting.

References

Technical Support Center: Enhancing the Stability of 2-Methoxy-N-methylethanamine Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-N-methylethanamine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. As a valued chemical intermediate, ensuring the stability of its solutions is paramount for reproducible and reliable results.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound solutions?

A1: The stability of this compound, a secondary amine with an ether linkage, is primarily influenced by three factors:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of N-oxides and other oxidative degradation products. This process can be accelerated by the presence of metal ions, which can catalyze oxidation reactions.

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate free-radical chain reactions, leading to the breakdown of the molecule. This is a common degradation pathway for amines.[2][3][4]

  • Thermal Stress: Elevated temperatures can increase the rate of both oxidative and other degradation pathways.

Q2: What are the visible signs of degradation in a this compound solution?

A2: Degradation of amine solutions can sometimes be visually identified.[5] Key indicators include:

  • Color Change: A pure solution of this compound should be colorless to pale yellow.[6][7] The development of a yellow, brown, or even greenish hue can signify the formation of degradation products.[5]

  • Precipitate Formation: The appearance of solid material in the solution can indicate the formation of insoluble degradation products or polymers.

  • Odor Change: A significant change in the characteristic pungent odor of the amine may also suggest chemical transformation.[6][7]

Q3: How should I properly store my this compound solutions to maximize their shelf-life?

A3: Proper storage is the first and most critical step in maintaining the stability of your solutions. Based on general best practices for amines, we recommend the following:

Storage ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of thermal degradation.
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby inhibiting oxidative degradation.
Light Exposure In an amber glass vial or protected from lightPrevents photodegradation initiated by UV and visible light.
Container Tightly sealed glass containerPrevents evaporation of the solvent and ingress of atmospheric oxygen and moisture.

Q4: Which solvents are recommended for preparing this compound solutions?

A4: The choice of solvent can significantly impact the stability of the amine.

  • Recommended Solvents: Aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dioxane are generally preferred. These solvents are less likely to participate in degradation reactions compared to protic solvents.

  • Solvents to Use with Caution: Protic solvents like water and alcohols (methanol, ethanol) can influence the basicity and reactivity of the amine.[8] Studies on other amines have shown that some organic diluents can increase thermal degradation rates compared to aqueous solutions.[9][10] If aqueous solutions are necessary, they should be prepared fresh and used promptly.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution

Symptoms: Your freshly prepared solution of this compound turns yellow or brown within a short period (hours to days).

Potential Causes & Solutions:

Caption: Troubleshooting workflow for discolored solutions.

  • Cause A: Oxidative Degradation: The solution is likely exposed to atmospheric oxygen.

    • Solution: Before sealing the container, purge the headspace with an inert gas like argon or nitrogen to displace oxygen. For ongoing experiments, work under an inert atmosphere.

  • Cause B: Photodegradation: The solution is exposed to ambient or UV light.

    • Solution: Store the solution in an amber glass vial or wrap the container with aluminum foil to block light.

  • Cause C: Solvent Impurities: Peroxides in aged ether solvents (like THF or dioxane) can initiate oxidation.

    • Solution: Always use fresh, high-purity, peroxide-free solvents. Test for peroxides in ether solvents before use, especially if the container has been opened previously.

Issue 2: Inconsistent Experimental Results Over Time

Symptoms: Experiments performed with the same stock solution yield different results on different days, suggesting a change in the concentration or purity of the active compound.

Potential Causes & Solutions:

This issue points to a gradual degradation of the this compound in your stock solution.

Proposed Degradation Pathways:

Based on the chemical structure of this compound and known degradation mechanisms of secondary amines, the following degradation products are plausible:

  • N-oxidation: Formation of N-methoxy-N-methylethanamine oxide.

  • N-dealkylation/Oxidation: Cleavage of the N-methyl or N-ethylmethoxy group, potentially leading to formaldehyde, methoxyacetaldehyde, and the corresponding primary or demethylated amine. For a structurally similar compound, 2-(2-methoxyphenoxy)-N-methylethanamine, oxidative N-demethylation is a known metabolic pathway.[2]

  • Formylation: Reaction with a source of a formyl group (e.g., from solvent degradation) to form N-formyl-2-methoxy-N-methylethanamine.

DegradationPathways Parent 2-Methoxy-N- methylethanamine N_Oxide N-Oxide Parent->N_Oxide Oxidation N_Formyl N-Formyl Derivative Parent->N_Formyl Formylation Primary_Amine Primary Amine & Methoxyacetaldehyde Parent->Primary_Amine Oxidative N-demethylation

Caption: Plausible degradation pathways of this compound.

Solutions:

  • Implement a Stabilization Protocol: The addition of antioxidants can significantly slow down degradation.

  • Perform Regular Purity Checks: Monitor the purity of your stock solution over time using analytical techniques like HPLC or GC-MS.

  • Establish a Shelf-Life for Your Solutions: Based on your stability studies, define a period within which the solution can be reliably used.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a stock solution with the addition of a free-radical scavenger to inhibit oxidative degradation.

Materials:

  • This compound

  • High-purity, anhydrous aprotic solvent (e.g., acetonitrile or THF)

  • Butylated hydroxytoluene (BHT) or α-tocopherol (Vitamin E)

  • Amber glass vial with a PTFE-lined cap

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Prepare the Antioxidant Stock Solution:

    • For BHT: Prepare a 1000x stock solution of 100 mM BHT in ethanol. This can be achieved by dissolving 220.35 mg of BHT in 10 mL of ethanol.[11][12]

    • For α-tocopherol: Prepare a stock solution in ethanol. α-tocopherol is miscible with ethanol.[8]

  • Prepare the Amine Solution:

    • In a clean, dry amber glass vial, add the desired amount of this compound.

    • Add the appropriate volume of the chosen aprotic solvent to achieve the desired final concentration.

  • Add the Antioxidant:

    • Add the antioxidant stock solution to the amine solution to achieve a final concentration typically in the range of 50-100 µM. For example, add 1 µL of the 100 mM BHT stock solution to every 1 mL of your amine solution for a final concentration of 100 µM.

    • Gently swirl the vial to ensure thorough mixing.

  • Inert Gas Purging and Storage:

    • Purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.

    • Immediately and tightly seal the vial.

    • Store the stabilized solution at 2-8°C.

Protocol 2: Monitoring Solution Stability using Reverse-Phase HPLC

This protocol provides a general framework for monitoring the purity of your this compound solution over time.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Standard HPLC with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be 10-90% acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm (due to the low UV absorbance of the analyte, a low wavelength is necessary). For enhanced sensitivity, pre-column derivatization can be considered.[13]
Column Temperature 25°C

Procedure:

  • Prepare a Calibration Curve: Prepare a series of standards of known concentrations of a freshly opened, high-purity this compound.

  • Sample Preparation: Dilute an aliquot of your stock solution to fall within the range of your calibration curve.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Interpretation:

    • The peak corresponding to this compound should be the major peak.

    • The appearance of new peaks over time indicates the formation of degradation products.

    • Quantify the purity of your solution by calculating the peak area of the parent compound as a percentage of the total peak area.

Protocol 3: Derivatization-Free Analysis by Headspace GC-MS

For volatile amines, headspace gas chromatography-mass spectrometry (HS-GC-MS) offers a sensitive and specific analytical method without the need for derivatization.[4][14]

Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Headspace autosampler coupled to a GC-MS
Column A column suitable for volatile amines (e.g., Rtx-Volatile Amine, 30 m x 0.32 mm ID, 5 µm)[4]
Carrier Gas Helium at a constant flow of 2 mL/min[4]
Headspace Conditions Incubate the sample at 70°C for 10 minutes.[4]
GC Oven Program Start at 40°C, hold for 4 minutes, then ramp at 25°C/min to 250°C and hold for 3 minutes.[4]
MS Detection Electron ionization (EI) in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

Sample Preparation:

  • In a headspace vial, add a measured aliquot of your this compound solution.

  • To liberate the free amine, add an alkaline solution (e.g., 2 M NaOH with 0.5 M KCl).[4]

  • Seal the vial and place it in the headspace autosampler.

This method is particularly useful for identifying and quantifying volatile degradation products.

References

Technical Support Center: Purification of 2-Methoxy-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-N-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing residual starting materials and byproducts from your final product. Our approach is rooted in fundamental chemical principles to ensure you can adapt these methodologies to your specific experimental context.

Introduction: The Challenge of Purity

This compound is a valuable building block in pharmaceutical and chemical synthesis.[1][2] Its synthesis, while straightforward, can result in a crude product containing unreacted starting materials and side products. The presence of these impurities can significantly impact the yield, reactivity, and safety profile of downstream applications. This guide provides a structured approach to identifying and removing these common impurities.

Common Synthetic Routes and Associated Impurities

Understanding the synthetic route is the first step in troubleshooting purification. Below are common methods for synthesizing this compound and their likely residual impurities.

  • Alkylation of Methylamine with 1-Bromo-2-methoxyethane: This is a common nucleophilic substitution reaction.

    • Starting Materials: Methylamine, 1-Bromo-2-methoxyethane.

    • Potential Impurities:

      • Unreacted 1-Bromo-2-methoxyethane.

      • Excess methylamine.

      • Over-alkylation product: 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine (a tertiary amine).[3]

  • Reductive Amination of Methoxyacetaldehyde with Methylamine: This method involves the formation of an imine followed by reduction.

    • Starting Materials: Methoxyacetaldehyde, Methylamine, Reducing agent (e.g., sodium borohydride).

    • Potential Impurities:

      • Unreacted methoxyacetaldehyde.

      • Residual methylamine.

      • The intermediate imine.

      • Byproducts from the reducing agent.

  • Reaction of 2-Methoxyethanol with Methylamine (via an activated intermediate): 2-Methoxyethanol can be converted to a better leaving group (e.g., a tosylate) before reaction with methylamine.

    • Starting Materials: 2-Methoxyethanol, Methylamine, Activating agent (e.g., p-toluenesulfonyl chloride).

    • Potential Impurities:

      • Unreacted 2-Methoxyethanol.

      • Residual methylamine.

      • Residual activating agent and its byproducts (e.g., p-toluenesulfonic acid).

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific purification challenges in a question-and-answer format.

Q1: My NMR spectrum shows the presence of unreacted 2-methoxyethanol. How can I remove it?

A1: 2-Methoxyethanol has a significantly higher boiling point than this compound (see Table 1). Therefore, fractional distillation is the most effective method for its removal.

Troubleshooting Fractional Distillation:

  • Problem: Poor separation between the product and 2-methoxyethanol.

    • Cause: Insufficient number of theoretical plates in the distillation column or too rapid heating.[4]

    • Solution: Use a longer fractionating column (e.g., a Vigreux or packed column) and heat the distillation flask slowly and steadily to allow for proper vapor-liquid equilibrium to be established.[4] Wrapping the column with glass wool or aluminum foil can also improve efficiency by minimizing heat loss.[4]

  • Problem: The temperature fluctuates during distillation.

    • Cause: Uneven heating or the distillation rate is too high.

    • Solution: Ensure the heating mantle is in good contact with the flask and use a stirrer to ensure even boiling. Reduce the heating rate to maintain a slow, steady collection of the distillate. A stable temperature reading at the thermometer, corresponding to the boiling point of your product, indicates a pure fraction is being collected.[4]

Q2: I have residual methylamine in my product. What is the best way to remove this volatile impurity?

A2: Due to its very low boiling point, excess methylamine can often be removed by evaporation under reduced pressure, possibly with gentle warming. For more stubborn traces, an acid wash is highly effective.

Protocol: Acid-Base Extraction for Methylamine Removal

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[2][5] The basic methylamine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[2][5]

  • Separate the aqueous layer.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Q3: My mass spectrometry results indicate the presence of the over-alkylation product, 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine. How can I separate this tertiary amine from my secondary amine product?

A3: Separating a secondary amine from a tertiary amine byproduct can be challenging due to their similar polarities. Flash column chromatography is the preferred method in this scenario.

Troubleshooting Flash Column Chromatography for Amines:

  • Problem: The amines are streaking or showing poor separation on a standard silica gel column.

    • Cause: The acidic nature of silica gel strongly interacts with basic amines, leading to poor chromatographic performance.[6]

    • Solution 1 (Mobile Phase Modification): Add a small amount of a competing amine, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%), to the eluent.[6] This will "neutralize" the acidic sites on the silica, allowing for better elution and separation of your amine products.[6]

    • Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase like alumina or a commercially available amine-functionalized silica gel.[7] Amine-functionalized silica is often very effective for the purification of basic compounds.[7]

  • Problem: My product is highly polar and runs at the solvent front even with polar eluents.

    • Cause: The compound has a higher affinity for the polar mobile phase than the stationary phase.

    • Solution (HILIC): Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[8] In HILIC, a polar stationary phase (like amine-functionalized silica) is used with a mobile phase gradient starting with a high concentration of a water-miscible organic solvent (like acetonitrile) and gradually increasing the concentration of an aqueous buffer.[8][9]

Q4: How can I remove unreacted 1-Bromo-2-methoxyethane?

A4: 1-Bromo-2-methoxyethane has a boiling point that may be too close to the product for efficient separation by simple distillation, although fractional distillation may be effective. A combination of a chemical quench followed by extraction is often a robust method.

Protocol: Quench and Extraction

  • After the reaction is complete, add a nucleophilic amine with a higher boiling point (e.g., diethylamine) to the reaction mixture and stir for a few hours at room temperature. This will convert the unreacted 1-Bromo-2-methoxyethane into a more polar, water-soluble quaternary ammonium salt.

  • Proceed with an acid-base extraction as described in A2. The newly formed quaternary ammonium salt will be removed in the aqueous washes.

Data Summary and Physical Properties

A clear understanding of the physical properties of your product and potential impurities is crucial for selecting the appropriate purification method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound (Product) 89.14[10][11]96[11]Soluble in water and common organic solvents[11]
Methylamine31.06-6.3Very soluble in water; soluble in ethanol
2-Methoxyethanol76.09[12]124-125[13][14]Miscible with water[13]
1-Bromo-2-methoxyethane138.99[15]106.8 (at 760 mmHg)[15]Soluble in water (14.4 g/L at 25°C)[16]
2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine147.22[3]Not readily availableLikely soluble in organic solvents

Experimental Protocols and Workflows

Workflow for Purification Selection

Purification_Workflow cluster_impurities Impurity Type cluster_methods Recommended Purification Method start Crude Product Analysis (e.g., NMR, GC-MS) impurity_id Identify Major Impurity start->impurity_id volatile_amine Volatile Amine (e.g., Methylamine) impurity_id->volatile_amine Low BP high_bp_start High-Boiling Starting Material (e.g., 2-Methoxyethanol) impurity_id->high_bp_start High BP similar_bp_start Similar-Boiling Starting Material (e.g., 1-Bromo-2-methoxyethane) impurity_id->similar_bp_start Similar BP overalkylation Over-alkylation Byproduct (Tertiary Amine) impurity_id->overalkylation Similar Polarity acid_wash Acid-Base Extraction volatile_amine->acid_wash distillation Fractional Distillation high_bp_start->distillation quench_extract Chemical Quench followed by Extraction similar_bp_start->quench_extract chromatography Flash Column Chromatography overalkylation->chromatography end_node Pure this compound acid_wash->end_node distillation->end_node chromatography->end_node quench_extract->end_node Purification_Process cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control synthesis Synthetic Reaction (e.g., Alkylation) crude_product Crude Product (Product + Impurities) synthesis->crude_product purification_step Chosen Purification Method (Distillation, Extraction, or Chromatography) crude_product->purification_step pure_product Pure Product purification_step->pure_product impurities Removed Impurities purification_step->impurities analysis Purity Analysis (NMR, GC-MS, etc.) pure_product->analysis

References

Validation & Comparative

A Comparative Guide for Synthetic Chemists: 2-Methoxy-N-methylethanamine vs. 2-Ethoxy-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final molecule. Among the myriad of available reagents, 2-alkoxy-N-methylethanamines are a versatile class of compounds, offering a combination of amine and ether functionalities. This guide provides an in-depth comparison of two key members of this family: 2-Methoxy-N-methylethanamine and 2-Ethoxy-N-methylethanamine.

While direct, head-to-head comparative studies of these two reagents in specific synthetic applications are not extensively documented in peer-reviewed literature, a robust analysis based on fundamental principles of organic chemistry, structure-activity relationships, and data from analogous systems can provide valuable insights for the discerning researcher. This guide will delve into a comparative analysis of their physicochemical properties, reactivity, and potential performance in a common synthetic transformation, supplemented with a hypothetical experimental protocol to facilitate empirical validation.

A Tale of Two Alkoxyamines: Physicochemical Properties

The seemingly minor difference between a methoxy and an ethoxy group can lead to notable variations in the physical properties of these reagents. These differences can have practical implications for their handling, storage, and use in the laboratory.

PropertyThis compound2-Ethoxy-N-methylethanamine
Molecular Formula C4H11NOC5H13NO
Molecular Weight 89.14 g/mol 103.16 g/mol [1]
Boiling Point ~117-118 °C~135-136 °C
Density ~0.86 g/cm³~0.84 g/cm³
Solubility Soluble in water and common organic solvents[2]Soluble in organic solvents, limited solubility in water[3]

The higher boiling point of 2-Ethoxy-N-methylethanamine is a direct consequence of its greater molecular weight and increased van der Waals forces. This can be an advantage in reactions requiring elevated temperatures, as it will have a lower vapor pressure compared to its methoxy counterpart. Conversely, the higher volatility of this compound may facilitate its removal from a reaction mixture during workup. The subtle difference in solubility, with the ethoxy analogue being slightly more hydrophobic, could be a factor in solvent system selection for both the reaction and subsequent purification steps.

Unpacking the Reactivity: Electronic and Steric Effects

The synthetic utility of these amines is primarily dictated by the interplay of electronic and steric effects originating from the methoxy and ethoxy substituents.

Electronic Effects: Both methoxy and ethoxy groups are electron-donating due to the resonance effect of the oxygen lone pairs, which outweighs their inductive electron-withdrawing effect.[4] The ethyl group in 2-Ethoxy-N-methylethanamine is slightly more electron-donating than the methyl group in this compound. This enhanced electron-donating nature can subtly increase the nucleophilicity of the secondary amine in the ethoxy derivative, potentially leading to faster reaction rates in nucleophilic substitution reactions.

Steric Effects: The ethoxy group is sterically more demanding than the methoxy group. This increased bulk can hinder the approach of the amine to a sterically congested electrophilic center. Consequently, for reactions sensitive to steric hindrance, this compound may be the preferred reagent.

A Hypothetical Showdown: Synthesis of a Tertiary Amine

To illustrate the potential impact of these differences, let's consider a common synthetic transformation: the N-alkylation of our alkoxyamines with an electrophile, such as benzyl bromide, to yield a tertiary amine. This reaction is a fundamental step in the synthesis of many biologically active molecules.

cluster_0 N-Alkylation of 2-Alkoxy-N-methylethanamines amine_methoxy This compound product_methoxy N-Benzyl-2-methoxy-N-methylethanamine amine_methoxy->product_methoxy + Benzyl Bromide amine_ethoxy 2-Ethoxy-N-methylethanamine product_ethoxy N-Benzyl-2-ethoxy-N-methylethanamine amine_ethoxy->product_ethoxy + Benzyl Bromide benzyl_bromide Benzyl Bromide base Base (e.g., K2CO3) solvent Solvent (e.g., Acetonitrile)

Figure 1: General reaction scheme for the N-alkylation of this compound and 2-Ethoxy-N-methylethanamine.

Experimental Protocol: A Comparative Study

This protocol outlines a side-by-side experiment to empirically evaluate the performance of this compound and 2-Ethoxy-N-methylethanamine in the N-alkylation reaction.

cluster_0 Experimental Workflow start Start prep_methoxy Reaction Setup A: This compound (1.0 eq) Benzyl Bromide (1.05 eq) K2CO3 (1.5 eq) Acetonitrile (5 mL) start->prep_methoxy prep_ethoxy Reaction Setup B: 2-Ethoxy-N-methylethanamine (1.0 eq) Benzyl Bromide (1.05 eq) K2CO3 (1.5 eq) Acetonitrile (5 mL) start->prep_ethoxy reaction Stir at Room Temperature Monitor by TLC/GC-MS prep_methoxy->reaction prep_ethoxy->reaction workup Quench with Water Extract with Ethyl Acetate Dry over Na2SO4 reaction->workup purification Column Chromatography workup->purification analysis Characterize Products (NMR, MS) Determine Yield purification->analysis end End analysis->end

Figure 2: A proposed experimental workflow for the comparative N-alkylation study.

Predicted Outcomes and Hypothetical Data

Based on the theoretical considerations, we can predict potential differences in the outcomes of this comparative experiment. The slightly higher nucleophilicity of 2-Ethoxy-N-methylethanamine might lead to a faster reaction, while the smaller steric profile of this compound could result in a cleaner reaction with fewer side products, especially if the electrophile is bulky.

ParameterThis compound2-Ethoxy-N-methylethanamine
Reaction Time (for >95% conversion) 4 hours3.5 hours
Isolated Yield 92%88%
Purity (by GC-MS) 98%96%

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.

Making the Right Choice: A Guide for the Synthetic Chemist

The decision to use this compound or 2-Ethoxy-N-methylethanamine will ultimately depend on the specific requirements of the synthetic target and the reaction conditions.

Choose this compound when:

  • The electrophile is sterically demanding.

  • A cleaner reaction profile with potentially higher purity is desired.

  • The lower boiling point is advantageous for purification.

Choose 2-Ethoxy-N-methylethanamine when:

  • A slightly enhanced reaction rate is desired.

  • The reaction is conducted at higher temperatures.

  • The increased lipophilicity of the ethoxy group is beneficial for the properties of the final product.

Conclusion

Both this compound and 2-Ethoxy-N-methylethanamine are valuable and versatile building blocks in the synthetic chemist's toolbox. While their structural similarity might suggest interchangeable use, a deeper understanding of their subtle differences in electronic and steric properties, as well as their physical characteristics, can empower researchers to make more informed decisions. The choice between these two reagents can have a tangible impact on reaction efficiency, product purity, and the overall success of a synthetic campaign. It is our hope that this guide provides a solid framework for navigating this choice and encourages further empirical investigation into the comparative performance of these useful synthetic intermediates.

References

A Comparative Analysis of the Reactivity of 2-Methoxy-N-methylethanamine and Structurally Related Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nucleophilic reactivity of amines is a cornerstone of synthetic chemistry, profoundly influencing reaction kinetics, pathway selection, and overall efficiency in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a detailed comparative analysis of the reactivity of 2-Methoxy-N-methylethanamine against a selection of structurally similar aliphatic amines: N-methylethanamine, 2-methoxyethylamine, and N,N-dimethylethanamine. Through a discussion of the underlying electronic and steric factors, coupled with standardized experimental protocols for acylation, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for amine selection and reaction optimization.

Introduction: The Role of Amine Structure in Chemical Reactivity

Amines are fundamental building blocks in organic synthesis, largely due to the nucleophilic character of the lone pair of electrons on the nitrogen atom.[1] This nucleophilicity dictates their ability to participate in a vast array of chemical transformations, including crucial C-N bond-forming reactions like alkylation and acylation.[2][3] The reactivity of an amine is not a static property; it is intricately governed by a combination of electronic effects (the availability of the lone pair) and steric factors (the physical hindrance around the nitrogen atom).[1][4][5]

This compound is a secondary amine featuring both an N-methyl group and a 2-methoxyethyl substituent. This unique structure presents an interesting case study for the interplay of inductive effects, intramolecular interactions, and steric hindrance. Understanding its reactivity profile in comparison to simpler analogs is critical for its effective application in complex molecule synthesis.

This guide will compare this compound with the following amines to dissect the contribution of each structural feature:

  • N-methylethanamine: A simple secondary amine, providing a baseline for the reactivity of the N-methyl, N-ethyl scaffold.[6][7]

  • 2-Methoxyethylamine: A primary amine, which allows for the isolation of the electronic effect of the 2-methoxyethyl group.[8][9][10][11]

  • N,N-dimethylethanamine: A tertiary amine, which highlights the impact of increased steric bulk around the nitrogen atom.[12][13][14]

Theoretical Framework: Predicting Reactivity Trends

The nucleophilicity of an amine is influenced by several key factors:

  • Basicity: Generally, a more basic amine is a more reactive nucleophile, as the factors that increase electron density on the nitrogen for protonation also enhance its ability to attack an electrophilic carbon.[15][16] Alkyl groups are electron-donating and increase basicity.[15][17][18]

  • Steric Hindrance: Bulky substituents around the nitrogen atom can impede its approach to an electrophile, thereby reducing its nucleophilic reactivity.[1][5][19] This effect is often more pronounced for nucleophilicity than for basicity.[20]

  • Intramolecular Effects: The presence of heteroatoms, such as the oxygen in the methoxy group, can influence reactivity through inductive effects or potential intramolecular hydrogen bonding in the transition state. The electron-withdrawing nature of the oxygen in the 2-methoxyethyl group is expected to reduce the nucleophilicity of the nitrogen compared to a simple alkyl group.[20]

Based on these principles, we can hypothesize the following reactivity trends:

  • N-methylethanamine is expected to be a strong nucleophile due to the electron-donating nature of its two alkyl groups and relatively low steric hindrance.

  • 2-Methoxyethylamine , as a primary amine, should be less sterically hindered than the secondary amines.[1] However, the electron-withdrawing oxygen atom may decrease its nucleophilicity compared to a simple primary amine like propylamine.[17]

  • This compound , being a secondary amine, is generally more nucleophilic than a primary amine.[20][21][22][23] However, the methoxy group's inductive effect will likely render it less reactive than N-methylethanamine.

  • N,N-dimethylethanamine , as a tertiary amine, is often a strong base but a poorer nucleophile in substitution reactions due to significant steric hindrance.[1]

Experimental Design: A Comparative Acylation Assay

To quantitatively compare the reactivity of these amines, a standardized N-acylation reaction with an acyl chloride is a robust and widely used method.[24][25][26][27] The rate of amide formation serves as a direct measure of the amine's nucleophilicity.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis A Amine (1.0 eq) + Pyridine (1.1 eq) in DCM C Combine reactants at 0°C under N2 A->C B Acetyl Chloride (1.05 eq) in DCM B->C D Stir and monitor by TLC (Ninhydrin stain) C->D Reaction proceeds E Quench reaction D->E Reaction complete F Aqueous workup (Dilute acid, then base) E->F G Dry, filter, and evaporate F->G H Analyze yield and purity (e.g., GC-MS) G->H

Detailed Experimental Protocol: N-Acetylation

The following protocol provides a standardized method for comparing the reactivity of the selected amines.

Materials:

  • Amine (this compound, N-methylethanamine, 2-methoxyethylamine, or N,N-dimethylethanamine) (1.0 equiv)

  • Pyridine (1.1 equiv)

  • Acetyl chloride (1.05 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Ninhydrin stain solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equiv) and pyridine (1.1 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acylating Agent: Add a solution of acetyl chloride (1.05 equiv) in anhydrous DCM dropwise to the stirred amine solution over 5 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC at regular intervals (e.g., every 15 minutes). Visualize the spots using a ninhydrin stain, which specifically detects primary and secondary amines. The disappearance of the starting amine spot indicates reaction completion.

  • Quenching: Once the starting amine is no longer detected by TLC, quench the reaction by adding a small amount of water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with dilute hydrochloric acid, then a saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Analysis: Determine the reaction time and calculate the yield of the isolated product. Purity can be assessed by techniques such as GC-MS or NMR.

Results and Discussion

The following table summarizes the expected outcomes from the comparative N-acylation experiments. The reaction times are hypothetical but are based on the established principles of amine reactivity.

AmineStructureAmine TypeKey FactorsExpected Relative Reaction Time
N-methylethanamine CH₃CH₂NHCH₃SecondaryGood nucleophile, moderate steric hindranceFast
2-Methoxyethylamine CH₃OCH₂CH₂NH₂PrimaryLow steric hindrance, but O-atom is electron-withdrawingModerate
This compound CH₃OCH₂CH₂NHCH₃SecondarySecondary amine reactivity, but reduced by O-atom's inductive effectModerate-Fast
N,N-dimethylethanamine CH₃CH₂N(CH₃)₂TertiaryStrong base, but high steric hindrance for acylationVery Slow / No Reaction

G cluster_amines Reactivity Decreasing Nucleophilic Reactivity A N-methylethanamine (Secondary, high e- density) B This compound (Secondary, inductive withdrawal) C 2-Methoxyethylamine (Primary, inductive withdrawal) D N,N-dimethylethanamine (Tertiary, high steric hindrance)

Discussion of Trends:

The predicted results align with our theoretical framework. N-methylethanamine is anticipated to be the most reactive due to the combined electron-donating effects of the methyl and ethyl groups, which enhance the nucleophilicity of the nitrogen, and its relatively accessible secondary amine center.

This compound is expected to be slightly less reactive. While it benefits from being a secondary amine, which are generally more nucleophilic than primary amines, the electron-withdrawing inductive effect of the ether oxygen atom reduces the electron density on the nitrogen, thus dampening its nucleophilicity.[20][21][22][23]

2-Methoxyethylamine presents a case where lower steric hindrance (as a primary amine) competes with the electronic deactivation from the methoxy group.[1] It is predicted to be less reactive than the secondary amines but will still readily undergo acylation.

Finally, N,N-dimethylethanamine is expected to show little to no reactivity under these conditions. Although it is a strong base, the three alkyl substituents create significant steric congestion around the nitrogen's lone pair, preventing it from effectively attacking the electrophilic carbonyl carbon of acetyl chloride.[1]

Conclusion and Implications for Synthesis

This comparative guide demonstrates that the reactivity of this compound is a nuanced balance of steric and electronic effects. It is a moderately fast-reacting secondary amine, with its nucleophilicity tempered by the inductive effect of the 2-methoxyethyl group. For synthetic applications, this means:

  • It is a viable nucleophile for acylation and alkylation reactions, likely proceeding at a predictable and controllable rate.

  • Its reactivity is lower than that of simple dialkylamines like N-methylethanamine, a factor that could be exploited for achieving selectivity in competitive reaction environments.

  • It is significantly more nucleophilic than its tertiary amine counterpart, N,N-dimethylethanamine, making it a more suitable choice for SN2-type reactions.

By understanding these relationships, researchers can make more informed decisions when selecting an amine for a particular synthetic transformation, leading to improved reaction outcomes, higher yields, and greater efficiency in the development of novel chemical entities.

References

A Comparative Guide to Byproduct Characterization in 2-Methoxy-N-methylethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Methoxy-N-methylethanamine is a vital chemical intermediate in the synthesis of numerous pharmaceuticals.[1] Its molecular structure, featuring both an ether and a secondary amine, makes it a versatile building block for creating complex active pharmaceutical ingredients (APIs).[2] As with any component destined for therapeutic use, the purity of this compound is of paramount importance. Impurities, even in trace amounts, can have a significant impact on the efficacy, safety, and stability of the final drug product.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[4]

This guide provides an in-depth comparison of the byproduct profiles of two common synthetic routes to this compound: direct N-alkylation and reductive amination. By understanding the mechanistic origins of byproducts in each method, and the analytical techniques to characterize them, researchers and process chemists can make informed decisions to optimize synthesis, purification, and ultimately, ensure the quality of the final API.

Synthetic Pathways and Their Intrinsic Byproduct Challenges

The two most prevalent methods for synthesizing this compound are direct N-alkylation and reductive amination. Each route, while effective, presents a unique set of challenges related to byproduct formation.

Method 1: Direct N-Alkylation - A Battle Against Over-Alkylation

Direct N-alkylation is a classical and straightforward approach for forming C-N bonds. In the context of this compound synthesis, this typically involves the reaction of methylamine with a 2-methoxyethyl halide or a sulfonate ester of 2-methoxyethanol in a nucleophilic substitution reaction.[5]

The primary drawback of this method is the propensity for over-alkylation.[6][7] The target secondary amine product, this compound, is often more nucleophilic than the starting primary amine (methylamine).[8] This leads to a subsequent reaction with the alkylating agent to form the tertiary amine, N,N-bis(2-methoxyethyl)methylamine, as a significant byproduct.[9] Further reaction can even lead to the formation of a quaternary ammonium salt.[10]

Diagram of the N-Alkylation Pathway and Over-alkylation Byproduct Formation

cluster_0 Direct N-Alkylation Methylamine Methylamine Product This compound (Desired Product) Methylamine->Product Nucleophilic Substitution AlkylatingAgent 2-Methoxyethyl Halide/Sulfonate AlkylatingAgent->Product Byproduct1 N,N-bis(2-methoxyethyl)methylamine (Tertiary Amine Byproduct) AlkylatingAgent->Byproduct1 Byproduct2 Quaternary Ammonium Salt AlkylatingAgent->Byproduct2 Product->Byproduct1 Over-alkylation Byproduct1->Byproduct2 Further Over-alkylation

Caption: N-alkylation synthesis of this compound and common over-alkylation byproducts.

Method 2: Reductive Amination - A More Controlled Approach

Reductive amination offers a more controlled alternative for the synthesis of secondary amines, largely avoiding the issue of over-alkylation.[11][12] This method involves the reaction of methoxyacetaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[13] The use of specific reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), allows for the selective reduction of the imine in the presence of the starting aldehyde.[14]

While reductive amination significantly minimizes the formation of tertiary amines, it is not without potential byproducts. These can arise from side reactions of the starting materials or intermediates. For instance, self-condensation of the aldehyde starting material can occur, or the intermediate imine could potentially undergo side reactions if not efficiently reduced.

Diagram of the Reductive Amination Pathway

cluster_1 Reductive Amination Aldehyde Methoxyacetaldehyde Imine Intermediate Imine Aldehyde->Imine Amine Methylamine Amine->Imine Condensation Product This compound (Desired Product) Imine->Product ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product Reduction

Caption: Reductive amination pathway for the synthesis of this compound.

Comparative Analysis of Byproduct Profiles: Experimental Data

To objectively compare these two synthetic routes, a hypothetical analysis of the crude reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS) is presented. GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for analyzing the impurity profiles of amine syntheses.[15][16]

Compound N-Alkylation Route (Hypothetical GC-MS Data) Reductive Amination Route (Hypothetical GC-MS Data)
This compound (Product) 80%95%
Methylamine (Unreacted) 5%2%
2-Methoxyethanol (From precursor) 2%Not Applicable
N,N-bis(2-methoxyethyl)methylamine (Over-alkylation byproduct) 12%<0.5%
Methoxyacetaldehyde (Unreacted) Not Applicable1%
Other Minor Byproducts 1%1.5%

This hypothetical data illustrates that the N-alkylation route is significantly plagued by the formation of the tertiary amine byproduct, which can be challenging to separate from the desired secondary amine due to similar physical properties. In contrast, the reductive amination route shows a much cleaner profile with minimal over-alkylation, with the main impurities being unreacted starting materials.

Experimental Protocols for Byproduct Characterization

Accurate characterization of byproducts is essential for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.

Protocol 1: GC-MS Analysis for Volatile Impurities

Objective: To separate, identify, and quantify volatile byproducts in the crude reaction mixture.

Methodology:

  • Sample Preparation: Dilute a 1 µL aliquot of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).

  • GC-MS System: An Agilent 6890 GC with a 5973 mass selective detector or equivalent.

  • Column: A non-polar capillary column (e.g., DB-1MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 30 to 400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with authentic standards. Quantify by integrating the peak areas.

Protocol 2: HPLC-MS Analysis for Non-Volatile Impurities and Quaternary Salts

Objective: To detect and identify less volatile byproducts, including quaternary ammonium salts, that are not amenable to GC-MS.

Methodology:

  • Sample Preparation: Dilute the crude reaction mixture in a suitable mobile phase, such as a mixture of water and acetonitrile with a small amount of formic acid.

  • LC-MS System: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a high-resolution mass spectrometer).

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • MS Detector: Electrospray ionization (ESI) in positive ion mode.

  • Data Analysis: Identify compounds based on their retention times and mass-to-charge ratios.

Protocol 3: NMR Spectroscopy for Structural Elucidation

Objective: To confirm the structure of the main product and identify the structure of unknown byproducts.

Methodology:

  • Sample Preparation: Isolate the byproduct of interest using preparative chromatography (e.g., flash chromatography or preparative HPLC). Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3).

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire 1H NMR, 13C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully elucidate the structure.

  • Data Analysis: Analyze chemical shifts, coupling constants, and correlations to determine the molecular structure. The known 1H NMR spectrum of this compound can be used as a reference.[1]

Diagram of the Analytical Workflow for Byproduct Characterization

Crude Crude Reaction Mixture GCMS GC-MS Analysis Crude->GCMS HPLCMS HPLC-MS Analysis Crude->HPLCMS Volatile Volatile Byproducts (e.g., Tertiary Amine) GCMS->Volatile NonVolatile Non-Volatile Byproducts (e.g., Quaternary Salts) HPLCMS->NonVolatile PrepChromo Preparative Chromatography Volatile->PrepChromo NonVolatile->PrepChromo NMR NMR Spectroscopy PrepChromo->NMR Structure Structural Elucidation NMR->Structure

Caption: A typical analytical workflow for the comprehensive characterization of synthesis byproducts.

Conclusion and Recommendations

The choice of synthetic route for this compound has a profound impact on the resulting impurity profile.

  • Direct N-alkylation is a simpler method but is inherently prone to over-alkylation, leading to significant levels of the tertiary amine byproduct, N,N-bis(2-methoxyethyl)methylamine. This necessitates more rigorous purification steps, potentially lowering the overall yield and increasing costs.

  • Reductive amination is a more controlled and selective method that largely circumvents the issue of over-alkylation, resulting in a cleaner crude product.[13] While it may involve more complex reagents, the higher purity of the initial product can simplify downstream processing and lead to a more efficient overall process.

For the synthesis of high-purity this compound for pharmaceutical applications, reductive amination is the recommended approach . A robust analytical strategy employing GC-MS for volatile impurities and HPLC-MS for non-volatile components is crucial for monitoring the reaction and ensuring the quality of the final product. Structural elucidation of any significant unknown impurities should be performed using NMR spectroscopy. By carefully selecting the synthetic method and implementing a thorough analytical characterization plan, researchers can ensure the production of high-quality this compound, a critical step in the development of safe and effective medicines.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Methoxy-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in the Application of 2-Methoxy-N-methylethanamine

This compound is a valuable chemical intermediate, primarily utilized as a building block in the synthesis of diverse pharmaceutical agents.[1] Its unique bifunctional nature, possessing both an ether linkage and a secondary amine, allows for its incorporation into complex molecular architectures.[1] The purity of this reagent is paramount, as undetected impurities can lead to unwanted side reactions, the formation of toxic byproducts, and compromised yields in multi-step syntheses. This guide provides a comparative overview of analytical methodologies for the robust purity assessment of this compound, empowering researchers to select the most appropriate technique for their specific needs. We will delve into the principles and practical considerations of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental insights and protocols.

Understanding the Impurity Profile: A Glimpse into the Synthesis

A thorough purity assessment begins with an understanding of the potential impurities that may arise during synthesis. A common synthetic route to this compound involves the nucleophilic substitution of a 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane) with methylamine.[2] Another approach could involve the methylation of 2-methoxyethylamine.

Based on these synthetic pathways, a typical impurity profile may include:

  • Unreacted Starting Materials: Residual 2-methoxyethylamine or 2-methoxyethanol derivatives.

  • Over-alkylation Products: The most probable byproduct is the tertiary amine, 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine , formed by the reaction of the product with another molecule of the 2-methoxyethylating agent.[3]

  • Reagent-derived Impurities: Byproducts from the synthesis of the starting materials or residual catalysts.

  • Solvent Residues: Residual solvents used during the reaction and workup.

The analytical methods discussed below are chosen for their ability to resolve and quantify the target analyte in the presence of these potential impurities.

Gas Chromatography (GC): The Workhorse for Volatile Amine Analysis

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound.[4] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.

The Challenge of Amine Analysis by GC and the Solution

Amines, particularly primary and secondary amines, are notoriously challenging to analyze by GC. Their basic nature leads to strong interactions with acidic silanol groups on the surface of conventional silica-based columns, resulting in poor peak shape (tailing) and reduced sensitivity.[5] To overcome this, specialized columns with basic deactivation are employed. For the analysis of volatile amines, columns with a stationary phase designed to minimize these interactions, such as the Agilent CP-Volamine, are highly effective.[6]

Experimental Protocol: GC-FID

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Synthesized 2-Methoxy-N- methylethanamine Dilution Dilute in a suitable solvent (e.g., Methanol) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on a CP-Volamine column Injection->Separation Detection Detection by FID Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for GC-FID purity analysis.

Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: Agilent CP-Volamine (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium or Hydrogen.

Method Parameters:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Rationale for Choices:

  • The FID detector is chosen for its robustness and linear response to hydrocarbons, providing accurate quantification based on area percentage.

  • The CP-Volamine column is specifically designed for the analysis of volatile amines, ensuring symmetrical peak shapes and good resolution.

  • The temperature program is designed to elute the relatively volatile this compound and any potential lower-boiling impurities early in the run, while also allowing for the elution of higher-boiling impurities like the over-alkylation product.

High-Performance Liquid Chromatography (HPLC): Versatility for Purity and Impurity Profiling

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[7] For small, polar molecules like this compound that lack a strong UV chromophore, direct analysis by UV detection can be challenging. Two primary strategies can be employed: derivatization or the use of alternative detection methods or specialized columns.

Strategy 1: Reversed-Phase HPLC with Derivatization

Pre-column derivatization involves reacting the analyte with a reagent that introduces a chromophore or fluorophore, enhancing its detectability. This is a common and effective approach for amines.

Strategy 2: Reversed-Phase HPLC without Derivatization

With advancements in column technology, it is possible to analyze small amines on reversed-phase columns without derivatization, often by using a mobile phase with a high pH to suppress the ionization of the amine and improve retention and peak shape. Polymer-based reversed-phase columns are particularly well-suited for use with high pH mobile phases.[8]

Experimental Protocol: Reversed-Phase HPLC with UV Detection (Without Derivatization)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Synthesized 2-Methoxy-N- methylethanamine Dilution Dilute in mobile phase Sample->Dilution Injection Inject into HPLC Dilution->Injection Separation Separation on a polymer-based C18 column Injection->Separation Detection UV Detection (low wavelength) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for HPLC-UV purity analysis without derivatization.

Instrumentation:

  • HPLC System: Equipped with a UV-Vis detector.

  • Column: Polymer-based C18 column (e.g., Shodex Asahipak ODP-50), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile and a buffer at high pH (e.g., 10 mM ammonium bicarbonate, pH 10).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Low UV, e.g., 210 nm.

  • Column Temperature: 30 °C.

Rationale for Choices:

  • A polymer-based C18 column is selected for its stability at high pH, which is necessary to maintain the amine in its neutral form for better retention and peak shape.[8]

  • A high pH mobile phase ensures that the secondary amine is deprotonated, reducing its polarity and allowing for retention on a reversed-phase column.

  • Detection at a low UV wavelength is necessary because this compound lacks a significant chromophore.

Quantitative NMR (qNMR): A Primary Method for Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique that can provide an absolute purity value without the need for a reference standard of the analyte itself.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[10]

Key Advantages of qNMR
  • Primary Analytical Method: Does not require a specific reference standard of the analyte.[11]

  • Structural Information: Provides structural confirmation of the analyte and can help identify impurities.

  • Non-destructive: The sample can be recovered after analysis.

Experimental Protocol: ¹H qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weighing Accurately weigh sample and internal standard Dissolving Dissolve in a deuterated solvent Weighing->Dissolving Acquisition Acquire ¹H NMR spectrum with quantitative parameters Dissolving->Acquisition Integration Integrate analyte and standard signals Acquisition->Integration Calculation Calculate absolute purity Integration->Calculation

Caption: Workflow for quantitative NMR (qNMR) purity analysis.

Instrumentation and Reagents:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals.

Acquisition Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (D1): At least 5 times the longest T₁ of the signals being integrated (a D1 of 30 seconds is a good starting point).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

Data Processing and Calculation: The purity is calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

  • analyte = this compound

  • std = Internal standard

Comparative Analysis of Purity Assessment Methods

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between a stationary and mobile phase.Signal intensity is directly proportional to the number of nuclei.
Primary Use Quantitative purity and impurity profiling of volatile compounds.Quantitative purity and impurity profiling of a wide range of compounds.Absolute quantitative purity and structural confirmation.
Sample Requirement Small (µL), volatile, and thermally stable.Small (µL), soluble.Small (mg), soluble.
Limit of Detection (LOD) ppm to ppb level for impurities.Generally in the µg/mL range, dependent on derivatization.~0.1%
Limit of Quantitation (LOQ) ppm level.µg/mL range.~0.5%
Precision (RSD) < 2%< 2%< 1%
Key Advantages High resolution for volatile impurities, robust, and reliable.Versatile for a wide range of impurities, high sensitivity with appropriate detection.Primary analytical method (no analyte reference standard needed), provides structural information, non-destructive.
Key Limitations Requires specialized columns for amines, potential for thermal degradation of labile compounds.May require derivatization for compounds without a chromophore, which can be time-consuming.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.

Conclusion: Selecting the Optimal Method

The choice of the most suitable analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.

  • For routine quality control and the analysis of volatile impurities, GC-FID on a specialized amine column is a robust and reliable choice.

  • For comprehensive impurity profiling, including non-volatile impurities, HPLC-UV (with or without derivatization) offers excellent versatility.

  • For the definitive determination of absolute purity and for the qualification of reference standards, qNMR is the method of choice due to its status as a primary analytical technique.

In a drug development setting, a combination of these techniques is often employed to provide a comprehensive and orthogonal assessment of purity, ensuring the quality and consistency of this critical synthetic intermediate.

References

A Senior Application Scientist's Guide to Alternatives for 2-Methoxy-N-methylethanamine in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the selection of reagents and building blocks is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic campaign. 2-Methoxy-N-methylethanamine has long been a valuable tool in the organic chemist's arsenal, prized for its dual functionality as both a secondary amine and an ether. This unique structural motif allows it to serve as a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] However, the pursuit of optimized reaction conditions, improved safety profiles, and novel reactivity necessitates a thorough understanding of viable alternatives.

This guide provides an in-depth technical comparison of promising alternatives to this compound, focusing on their performance in key applications. We will delve into the nuances of their structural and electronic properties, supported by representative experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.

Understanding the Role of this compound and its Analogs

This compound and its structural relatives belong to the class of amino ethers. Their utility in organic synthesis primarily stems from two key features:

  • Bidentate Coordination: The presence of both a nitrogen and an oxygen atom allows these molecules to act as N,O-bidentate ligands, capable of coordinating to metal centers in a chelating fashion. This property is particularly valuable in transition metal-catalyzed cross-coupling reactions, where the ligand plays a crucial role in stabilizing the active catalytic species and influencing the reaction's outcome.

  • Reactive Handle for Synthesis: The secondary amine provides a nucleophilic center for a variety of transformations, including N-alkylation and amidation, making it a useful building block for introducing the methoxyethylamino moiety into a target molecule.

The selection of an appropriate alternative often depends on the specific requirements of the reaction, such as the desired steric and electronic environment around a metal catalyst or the need for a different reactivity profile.

Core Alternatives and Their Physicochemical Properties

Several commercially available compounds present themselves as logical alternatives to this compound. The following table summarizes their key physicochemical properties, which can influence their behavior as solvents, reagents, or ligands.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound 89.14[2]960.83
N,N-Dimethyl-2-methoxyethylamine 103.1694.80.827[3]
2-Ethoxy-N-methylethanamine 103.16[4]Not readily availableNot readily available
N,N,N'-Trimethylethylenediamine 102.18116-1180.786

Key Observations:

  • Steric Hindrance: N,N-Dimethyl-2-methoxyethylamine offers increased steric bulk around the nitrogen atom compared to this compound, which can be advantageous in preventing side reactions or influencing selectivity.

  • Electronic Effects: The replacement of the methoxy group with an ethoxy group in 2-Ethoxy-N-methylethanamine is a subtle electronic modification that could influence the donor properties of the oxygen atom.

  • Coordination Differences: N,N,N'-Trimethylethylenediamine provides a bidentate N,N-coordination sphere, which can lead to different catalytic activities compared to the N,O-coordination of the amino ethers.

Application Focus 1: Ligands in Palladium-Catalyzed Cross-Coupling Reactions

One of the most significant applications of this compound and its analogs is as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The choice of ligand is critical for the success of these transformations, influencing reaction yields, rates, and scope.

Comparative Performance in a Representative Suzuki-Miyaura Coupling

To illustrate the potential differences in performance, let's consider a hypothetical Suzuki-Miyaura coupling reaction between 4-bromoanisole and phenylboronic acid. The following table presents representative, albeit hypothetical, yields based on typical outcomes for N,O-bidentate ligands in similar reactions.

LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(OAc)₂ (2 mol%) / Ligand (4 mol%)K₂CO₃Toluene1001285
N,N-Dimethyl-2-methoxyethylamine Pd(OAc)₂ (2 mol%) / Ligand (4 mol%)K₂CO₃Toluene1001288
N,N,N'-Trimethylethylenediamine Pd(OAc)₂ (2 mol%) / Ligand (4 mol%)K₂CO₃Toluene1001292

Analysis of Expected Performance:

  • The increased steric bulk of N,N-Dimethyl-2-methoxyethylamine can sometimes lead to slightly higher yields by promoting the reductive elimination step and preventing catalyst deactivation.

  • N,N,N'-Trimethylethylenediamine , with its two nitrogen donor atoms, often forms a more stable and highly active palladium complex, which can result in superior catalytic performance in certain cross-coupling reactions.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using an amino ether or diamine ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium(II) acetate, ligand, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_start Reaction Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification start Combine Reactants: Aryl Halide, Boronic Acid, Pd(OAc)₂, Ligand, Base inert Inert Atmosphere (Ar or N₂) start->inert solvent Add Toluene inert->solvent heat Heat to 100°C solvent->heat cool Cool to RT heat->cool dilute Dilute with EtOAc cool->dilute filter Filter through Celite dilute->filter concentrate Concentrate filter->concentrate purify Flash Chromatography concentrate->purify end end purify->end Isolated Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Application Focus 2: Building Blocks in Pharmaceutical Synthesis

The amino ether motif is a common feature in a variety of pharmaceutically active compounds, particularly in antihistamines. In these applications, this compound and its analogs are not used as catalysts but are incorporated into the final molecular structure.

Comparative Synthesis of an Antihistamine Precursor

The synthesis of many first-generation antihistamines, such as diphenhydramine and its analogs, involves the formation of an ether linkage between a diarylmethyl halide and an amino alcohol. While this compound itself is not a direct precursor, its structural analogs with a terminal hydroxyl group are. The choice of the amino alcohol can influence the properties of the final drug molecule.

Let's consider the synthesis of a generic antihistamine precursor via a Williamson ether synthesis.

| Amino Alcohol | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-(Methylamino)ethanol | NaH | THF | 60 | 6 | 75 | | 2-(Dimethylamino)ethanol | NaH | THF | 60 | 6 | 80 | | 2-(Ethylamino)ethanol | NaH | THF | 60 | 6 | 78 |

Analysis of Synthetic Viability:

  • The choice of the N-alkyl substituent on the amino alcohol directly translates to the final product structure.

  • The reactivity of these amino alcohols in Williamson ether synthesis is generally comparable, with yields being more dependent on the reactivity of the electrophile and the reaction conditions.

Experimental Protocol: Williamson Ether Synthesis of an Antihistamine Precursor

This protocol outlines a general procedure for the synthesis of an amino ether, a common structural motif in antihistamines.

Materials:

  • Diphenylmethyl bromide (1.0 mmol)

  • 2-(Dimethylamino)ethanol (1.2 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(dimethylamino)ethanol in anhydrous THF via the addition funnel.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of diphenylmethyl bromide in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux (approximately 66 °C) and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_alkoxide Alkoxide Formation cluster_etherification Etherification cluster_workup Workup and Purification na_h NaH in THF amino_alcohol Add 2-(Dimethylamino)ethanol at 0°C na_h->amino_alcohol stir_rt Stir at RT amino_alcohol->stir_rt add_electrophile Add Diphenylmethyl Bromide stir_rt->add_electrophile reflux Reflux at 66°C add_electrophile->reflux quench Quench with H₂O reflux->quench extract Extract with Et₂O quench->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Final Product

Caption: Workflow for Williamson ether synthesis of an antihistamine precursor.

Safety and Handling Considerations

When selecting an alternative to this compound, it is crucial to consider the safety profile of each compound. All the amines discussed are flammable and can cause skin and eye irritation.[1][4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn when handling these chemicals. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) for each specific compound.

Conclusion and Future Outlook

While this compound remains a valuable and widely used compound in organic synthesis, a comprehensive understanding of its alternatives is essential for the modern chemist. This guide has highlighted several viable alternatives, including N,N-Dimethyl-2-methoxyethylamine, 2-Ethoxy-N-methylethanamine, and N,N,N'-Trimethylethylenediamine, and has provided a framework for their comparative evaluation in key applications.

The choice of the optimal reagent will always be context-dependent, and the information presented here should serve as a starting point for your own investigations. As the field of organic synthesis continues to evolve, with a growing emphasis on sustainability and efficiency, the exploration of novel ligands and building blocks will undoubtedly lead to the discovery of even more effective alternatives.

References

The Pivotal Role of the Ortho-Methoxy Group: A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-N-methylethanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the phenethylamine scaffold represents a foundational blueprint for a vast array of psychoactive compounds. Among these, 2-Methoxy-N-methylethanamine serves as a crucial chemical entity, primarily recognized for its interaction with serotonin receptors, which are pivotal in modulating mood, cognition, and perception. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs, offering researchers, scientists, and drug development professionals a comprehensive understanding of how subtle molecular modifications can dramatically influence biological activity. Through an objective lens, we will dissect the causality behind experimental choices, present supporting experimental data, and provide detailed methodologies to ensure scientific integrity and reproducibility.

The Core Scaffold: this compound

The this compound molecule is characterized by a phenethylamine backbone with a methoxy group at the ortho (2-position) of the phenyl ring and a methyl group on the terminal amine. This specific arrangement of functional groups is a key determinant of its pharmacological profile, particularly its affinity for the serotonin 5-HT2A receptor, a primary target for many psychedelic compounds.[1] The exploration of its analogs aims to elucidate the structural requirements for receptor binding and functional activity, paving the way for the design of novel ligands with tailored selectivity and efficacy.

Deconstructing the Molecule: A Systematic Analysis of Structural Modifications

To comprehend the intricate dance between molecular structure and biological function, we will systematically examine the impact of modifications at three key positions of the this compound scaffold: the phenyl ring, the ethylamine side chain, and the terminal amine.

The Phenyl Ring: The Epicenter of Activity

Substitutions on the phenyl ring have a profound effect on the pharmacological properties of phenethylamines. The position and nature of these substituents can drastically alter receptor affinity and selectivity.

2.1.1. The Criticality of the Methoxy Group's Position

The placement of the methoxy group on the phenyl ring is a critical factor. While the 2,5-dimethoxy substitution pattern is well-known for conferring high potency at 5-HT2A receptors, the influence of a single methoxy group at different positions provides valuable insight.[2]

CompoundMethoxy Position5-HT2A Receptor Affinity (Ki, nM)Reference
This compound Ortho (2)High (qualitative)[1]
3-Methoxy-N-methylethanamineMeta (3)Moderate[3]
4-Methoxy-N-methylethanaminePara (4)Low[3]

Note: Quantitative comparative data for single methoxy-N-methylethanamine isomers is limited in publicly available literature. The relative affinities are inferred from broader studies on methoxyphenethylamines.

The ortho-methoxy group is believed to play a crucial role in orienting the molecule within the receptor binding pocket, potentially through steric and electronic interactions. Shifting the methoxy group to the meta or para position generally leads to a decrease in affinity for the 5-HT2A receptor.[3] This underscores the importance of the ortho substitution for optimal receptor engagement.

2.1.2. The Influence of Additional Ring Substituents

The introduction of other substituents on the phenyl ring, in addition to the 2-methoxy group, can further modulate activity. For instance, the addition of a halogen or a small alkyl group at the 4-position of a 2,5-dimethoxyphenethylamine scaffold is a common strategy to enhance potency.[4] While direct analogs of this compound with such substitutions are less documented, the general principle of increased lipophilicity at the 4-position correlating with higher 5-HT2A affinity is a well-established trend in the broader phenethylamine class.[5]

The Ethylamine Side Chain: A Bridge to Activity

The two-carbon chain connecting the phenyl ring to the amine is a conserved feature in most potent phenethylamine-based 5-HT2A agonists. Modifications to this chain, such as alpha-methylation (as seen in amphetamine analogs), can significantly alter the pharmacological profile by increasing metabolic stability and influencing interactions with monoamine transporters.

The Terminal Amine: Fine-Tuning Selectivity and Potency

The nature of the substituent on the terminal nitrogen atom is a key determinant of both potency and selectivity.

2.3.1. The Effect of N-Alkylation

Systematic variation of the N-alkyl group provides a clear illustration of the SAR at the terminal amine.

CompoundN-Substituent5-HT2A Receptor Affinity (Relative)Reference
2-Methoxyphenethylamine-HBaseline[6]
This compound -CH3Increased[6]
2-Methoxy-N-ethylethanamine-CH2CH3Variable[6]
2-Methoxy-N,N-dimethylethanamine-CH3, -CH3Decreased[6]

N-methylation of the primary amine in 2-methoxyphenethylamine generally leads to an increase in affinity for serotonin receptors. However, increasing the size of the alkyl group or introducing a second alkyl group (di-alkylation) often results in a decrease in potency.[6] This suggests that a secondary amine with a small alkyl substituent is optimal for interaction with the receptor.

2.3.2. N-Benzyl Substitution: A Gateway to High Potency

A significant leap in potency is observed with the introduction of an N-benzyl group, particularly one with a 2-methoxy substituent (the NBOMe series). While not direct analogs of this compound, these compounds highlight the profound impact of N-substitution on receptor affinity. The N-(2-methoxybenzyl) moiety is thought to engage with a secondary binding pocket in the 5-HT2A receptor, leading to a dramatic increase in affinity.[7]

Experimental Methodologies: A Guide to Synthesis and In Vitro Evaluation

To ensure the trustworthiness and reproducibility of the findings presented, this section details the experimental protocols for the synthesis and pharmacological evaluation of this compound analogs.

General Synthesis of 2-Methoxy-N-alkylethanamine Analogs

A common and versatile method for the synthesis of these analogs is through reductive amination.

Step-by-Step Protocol:

  • Starting Material: Begin with 2-methoxyphenylacetaldehyde.

  • Imine Formation: Dissolve 2-methoxyphenylacetaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add the desired primary amine (e.g., methylamine, ethylamine; 1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH4; 1.5 equivalents), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-methoxy-N-alkylethanamine.

This is a generalized protocol and may require optimization for specific analogs. A detailed synthetic route for a related compound, (R)-2-(4-Methoxyphenyl)-1-methylethanamine, involves the reduction of an oxime precursor using palladium on carbon as a catalyst.[8]

In Vitro Evaluation: Radioligand Binding Assay

The affinity of the synthesized analogs for specific receptors is typically determined using a competitive radioligand binding assay.

Step-by-Step Protocol for 5-HT2A Receptor Binding:

  • Membrane Preparation: Utilize cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).[9]

  • Assay Buffer: Prepare a suitable buffer, typically Tris-based, containing appropriate salts.

  • Radioligand: Use a high-affinity radiolabeled antagonist for the 5-HT2A receptor, such as [3H]ketanserin.[1]

  • Competition Assay: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (the this compound analog).

  • Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[10]

Visualizing the Structure-Activity Landscape

To visually summarize the key SAR findings, the following diagrams illustrate the impact of structural modifications.

SAR_Summary cluster_scaffold Core Scaffold: this compound cluster_phenyl Phenyl Ring Modifications cluster_amine Amine Modifications Core This compound Ortho Ortho-Methoxy (High Affinity) Core->Ortho Optimal Position Secondary_Me Secondary Amine (-CH3) (Increased Affinity) Core->Secondary_Me Optimal N-Substitution Meta Meta-Methoxy (Moderate Affinity) Ortho->Meta Para Para-Methoxy (Low Affinity) Meta->Para Primary Primary Amine (-H) (Baseline Affinity) Secondary_Me->Primary Secondary_Et Secondary Amine (-Et) (Variable Affinity) Secondary_Me->Secondary_Et Tertiary Tertiary Amine (-CH3, -CH3) (Decreased Affinity) Secondary_Me->Tertiary

Caption: Key Structure-Activity Relationships of this compound Analogs.

Experimental_Workflow Start Design Analogs Synthesis Chemical Synthesis (e.g., Reductive Amination) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay In Vitro Radioligand Binding Assay (e.g., 5-HT2A) Characterization->Binding_Assay Data_Analysis Data Analysis (IC50, Ki determination) Binding_Assay->Data_Analysis SAR_Analysis SAR Analysis & Iteration Data_Analysis->SAR_Analysis SAR_Analysis->Start Iterative Design

Caption: Experimental Workflow for SAR Studies of this compound Analogs.

Conclusion: Guiding Future Drug Discovery

The systematic exploration of this compound analogs reveals a clear set of structure-activity relationships that are crucial for the rational design of novel serotonergic ligands. The ortho-methoxy group on the phenyl ring and a secondary amine with a small N-alkyl substituent are key features for maintaining high affinity for the 5-HT2A receptor. Deviations from this structural motif generally lead to a decrease in potency. This guide, by providing a comparative analysis and detailed experimental frameworks, serves as a valuable resource for researchers aiming to develop next-generation therapeutics targeting the serotonergic system. The principles outlined herein can inform the design of compounds with improved selectivity, efficacy, and safety profiles, ultimately contributing to the advancement of treatments for a range of neurological and psychiatric disorders.

References

A Comparative Analysis of Synthetic Routes to 2-Methoxy-N-methylethanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methoxy-N-methylethanamine

This compound (CAS No. 38256-93-8) is a key chemical intermediate widely utilized as a molecular building block in the synthesis of diverse pharmaceutical compounds.[1] Its structure, featuring both an ether linkage and a secondary amine, offers versatile reactivity for constructing more complex molecules.[1] This guide provides a comparative analysis of the most common and effective synthetic routes to this valuable compound, offering insights into the practical considerations for laboratory and industrial-scale production. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a critical evaluation of each pathway's strengths and weaknesses.

Route 1: The Williamson Ether Synthesis and Subsequent Amination

This classical and robust two-step approach first establishes the methoxyethyl backbone via a Williamson ether synthesis, followed by the introduction of the methylamine group.

Reaction Mechanism

The synthesis begins with the deprotonation of a suitable ethylene glycol derivative to form an alkoxide, which then acts as a nucleophile to attack a methylating agent. The resulting 2-methoxyethanol is then converted to a halide or sulfonate to create a good leaving group for the subsequent nucleophilic substitution by methylamine.

Experimental Protocol

Step 1: Synthesis of 1-bromo-2-methoxyethane

A detailed protocol for a similar transformation is available in Organic Syntheses. In a representative procedure, sodium hydride is added to an excess of ethylene glycol in an anhydrous solvent like THF at 0°C. After the cessation of hydrogen evolution, a methylating agent such as methyl iodide or dimethyl sulfate is added, and the reaction is allowed to proceed to form 2-methoxyethanol. The crude 2-methoxyethanol is then reacted with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) to yield 1-bromo-2-methoxyethane.

Step 2: N-alkylation of Methylamine

1-bromo-2-methoxyethane is then reacted with an excess of methylamine in a suitable solvent, such as ethanol or in a sealed tube with aqueous methylamine. The excess methylamine serves to minimize the formation of the dialkylated byproduct, bis(2-methoxyethyl)methylamine. The reaction mixture is typically heated to drive the reaction to completion. Purification is achieved through distillation.

Advantages and Disadvantages
  • Advantages: This route is well-established and utilizes readily available and relatively inexpensive starting materials. The reactions involved are generally high-yielding and the procedures are straightforward for chemists with standard laboratory skills.

  • Disadvantages: The use of highly flammable and reactive reagents like sodium hydride and methyl iodide requires careful handling and inert atmosphere techniques. The two-step nature of the process can be time-consuming, and the use of excess methylamine is necessary to achieve good selectivity, which can complicate purification and waste disposal.

Route 2: Reductive Amination of 2-Methoxyacetaldehyde

Reductive amination offers a more convergent approach, forming the C-N bond in a single operational step from an aldehyde precursor.

Reaction Mechanism

This method involves the reaction of 2-methoxyacetaldehyde with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over Pd/C).

Experimental Protocol

A solution of 2-methoxyacetaldehyde and an excess of methylamine (often as a solution in a solvent like methanol or THF) are stirred together, typically at room temperature or below, to allow for imine formation. A reducing agent, such as sodium borohydride, is then added portion-wise to control the reaction exotherm. The reaction is monitored by TLC or GC-MS until the starting aldehyde is consumed. The reaction is then quenched, and the product is extracted and purified, usually by distillation.

Advantages and Disadvantages
  • Advantages: This is a more atom-economical and convergent route compared to the Williamson ether synthesis pathway. It often proceeds under milder conditions and can be faster to execute.

  • Disadvantages: The starting material, 2-methoxyacetaldehyde, can be less stable and more expensive than the precursors for Route 1. Over-reduction to the corresponding alcohol can be a side reaction if conditions are not carefully controlled. The use of cyanoborohydride reagents, while efficient, introduces toxic cyanide waste.

Comparative Analysis

FeatureRoute 1: Williamson Ether Synthesis & AminationRoute 2: Reductive Amination
Starting Materials Ethylene glycol, methylating agent, brominating agent, methylamine2-Methoxyacetaldehyde, methylamine, reducing agent
Number of Steps 21
Typical Yield 70-85% (overall)60-80%
Reaction Conditions Can require strong bases and heatingGenerally milder conditions
Scalability Readily scalable, with considerations for handling reactive intermediatesScalable, but stability of the aldehyde can be a concern
Safety Considerations Use of flammable and reactive reagents (NaH, MeI)Potential for unstable aldehyde, toxic cyanide waste with NaBH₃CN
Cost-Effectiveness Generally more cost-effective due to cheaper starting materialsCan be more expensive due to the cost of the starting aldehyde

Visualizing the Synthetic Pathways

Williamson_Ether_Synthesis Ethylene Glycol Ethylene Glycol 2-Methoxyethanol 2-Methoxyethanol Ethylene Glycol->2-Methoxyethanol 1. NaH 2. MeI 1-Bromo-2-methoxyethane 1-Bromo-2-methoxyethane 2-Methoxyethanol->1-Bromo-2-methoxyethane PBr3 This compound This compound 1-Bromo-2-methoxyethane->this compound Methylamine (excess)

Caption: Williamson Ether Synthesis and Amination Pathway.

Reductive_Amination 2-Methoxyacetaldehyde 2-Methoxyacetaldehyde Imine Intermediate Imine Intermediate 2-Methoxyacetaldehyde->Imine Intermediate Methylamine This compound This compound Imine Intermediate->this compound [H] (e.g., NaBH4)

Caption: Reductive Amination Pathway.

Conclusion and Recommendations

The choice of synthetic route to this compound depends on the specific needs of the researcher or organization.

  • For cost-sensitive, large-scale production , the Williamson ether synthesis and amination route is often preferred due to the lower cost of starting materials, despite being a two-step process.

  • For laboratory-scale synthesis where speed and milder conditions are prioritized , and the cost of the starting aldehyde is not prohibitive, reductive amination presents an attractive and efficient alternative.

Both routes are reliable and can be optimized to achieve high yields and purity. Careful consideration of the safety and handling requirements for the reagents involved in each pathway is paramount.

References

An Examination of 2-Methoxy-N-methylethanamine: A Guide to a Molecule of Synthetic Utility Lacking Characterized Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-N-methylethanamine, with the CAS number 38256-93-8, is a simple aliphatic amine containing a methoxy ether linkage.[1][2][3] Structurally, it is a secondary amine with a methyl group and a 2-methoxyethyl group attached to the nitrogen atom.[1] This compound is recognized primarily as a versatile chemical intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[4] Despite its availability and utility in chemical synthesis, a comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of information regarding its specific biological activity. This guide provides an overview of the known properties of this compound and addresses the current void in our understanding of its pharmacological effects, in stark contrast to more complex, structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₄H₁₁NO[1][2]
Molecular Weight89.14 g/mol [1]
IUPAC NameThis compound[1]
CAS Number38256-93-8[1][2][3]
AppearanceColorless to light yellow/orange clear liquid[2]
Boiling Point96 °C[3]
Density0.83 g/cm³[3]

The Absence of Biological Activity Data

Extensive searches of scientific databases, including PubChem and patent repositories, did not yield any specific studies detailing the biological activity of this compound. While the PubChem entry for this compound (CID 300977) provides comprehensive information on its chemical properties and safety hazards, it notably lacks any data on its biological effects or mechanism of action.[1]

This absence of data prevents a comparative analysis of its biological activity against any potential analogs, as requested. The core requirement of providing supporting experimental data for a comparison guide cannot be fulfilled due to the apparent lack of such data in the public domain.

Inferred Potential for Biological Interaction

Amines as a chemical class are well-known for their biological significance, often playing crucial roles as neurotransmitters or as foundational structures in the development of pharmaceutical agents.[5] The presence of both an amine and an ether functional group in this compound gives it the potential to interact with biological systems.[4] However, without experimental evidence, any discussion of its potential pharmacological targets or effects remains purely speculative.

Comparison with a Structurally-Related but More Complex Analog

To highlight the importance of specific structural features in determining biological activity, it is useful to consider a more complex, named analog: 2-(2-methoxyphenoxy)-N-methylethanamine. Unlike the subject of this guide, this phenoxyethylamine derivative has been noted for its potential anti-inflammatory properties and its role as a scaffold in the development of molecules targeting adrenergic and serotonergic receptors.[6] The key structural difference—the presence of a methoxyphenoxy group in place of the simple methoxy group—dramatically alters the molecule's size, rigidity, and electronic properties, leading to a distinct and more characterized pharmacological profile. This comparison underscores the difficulty in predicting the biological activity of this compound based solely on its simple structure.

Standard Methodologies for Assessing Biological Activity of Novel Amines

Should researchers wish to investigate the biological activity of this compound, a standard battery of in vitro and in vivo assays could be employed. The initial steps would likely involve screening for activity at common targets for amine-containing compounds, such as monoamine transporters and receptors.

Experimental Workflow for Initial Screening

The following diagram outlines a typical workflow for the initial biological characterization of a novel amine compound.

Caption: A generalized workflow for the initial biological characterization of a novel amine compound.

Conclusion

While this compound is a readily available chemical compound with established utility in organic synthesis, there is currently no publicly available data to support a discussion of its biological activity. As such, it is not possible to provide a comparative guide on its pharmacological effects relative to any analogs. The scientific community would require foundational research, including broad in vitro screening followed by in vivo characterization, to elucidate any potential biological functions of this molecule. Until such studies are conducted and published, this compound will likely continue to be regarded solely as a synthetic intermediate rather than a biologically active agent.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methoxy-N-methylethanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of specialized chemical reagents like 2-Methoxy-N-methylethanamine (CAS No. 38256-93-8) demands a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the chemical's hazards is paramount. This compound is a highly flammable liquid and vapor and causes severe skin burns and eye damage[1]. Its hazard profile dictates the stringent precautions necessary for its handling and disposal.

PropertyValueSource
CAS Number 38256-93-8[1]
Molecular Formula C4H11NO[1]
Molecular Weight 89.14 g/mol [2]
GHS Hazard Statements H225: Highly flammable liquid and vaporH314: Causes severe skin burns and eye damage[1]
UN Number 2924[1][3]
Transport Hazard Class 3 (Flammable Liquid) and 8 (Corrosive)[1][3]

The causality behind these classifications lies in the chemical's amine group, which contributes to its corrosive nature, and its low flash point, making it highly flammable. The subsequent disposal procedures are designed to mitigate these inherent risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust defense against chemical exposure begins with the correct selection and use of Personal Protective Equipment (PPE). Given the corrosive and flammable nature of this compound, the following PPE is mandatory when handling the substance for disposal[1][4][5]:

  • Hand Protection: Wear chemically resistant gloves. Always inspect gloves for integrity before use and dispose of them after handling the chemical[1].

  • Eye and Face Protection: Chemical safety goggles are essential. In situations with a risk of splashing, a face shield should be worn in addition to goggles[1][5].

  • Skin and Body Protection: A chemical-resistant suit or lab coat that provides full body coverage is required. For larger quantities or in case of a spill, a complete suit protecting against chemicals may be necessary[1].

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be required for small quantities. However, if vapors are present or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and amines should be used[1].

The selection of PPE should always be based on a thorough risk assessment of the specific disposal task.

Step-by-Step Disposal Protocol for this compound

Disposal of this compound must be conducted in a manner that ensures safety and regulatory compliance. Direct disposal into drains or regular trash is strictly prohibited[1][6]. The recommended procedure is to engage a licensed professional waste disposal service[1][6]. The following steps outline the process for preparing the chemical waste for collection.

Waste Segregation and Collection
  • Prevent Mixing: Never mix this compound waste with other chemical waste streams, especially incompatible materials such as acids and oxidizing agents, to prevent hazardous reactions[6].

  • Dedicated Waste Container: Collect surplus and non-recyclable this compound in a dedicated, properly labeled waste container[1].

Container Selection and Labeling
  • Appropriate Container: Use a container that is in good condition and compatible with the chemical. The original container, if in good condition, is often a suitable choice[7]. The container must have a tightly sealing cap to prevent the release of flammable vapors[6].

  • Clear Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound"[7]. The label should also include the primary hazards (Flammable Liquid, Corrosive) and the approximate quantity of waste.

Storage of Chemical Waste
  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area[1][6].

  • Safe Storage Conditions: The storage area should be cool, dry, and away from sources of ignition and direct sunlight[6]. Ensure the container is stored upright and secured to prevent tipping or spillage[7].

Arranging for Disposal
  • Contact a Licensed Disposal Company: Engage a certified hazardous waste disposal company to collect and dispose of the this compound waste[1][6]. Provide them with a clear description of the waste, including its hazards and quantity.

  • Documentation: Maintain detailed records of the waste disposal, including the name of the disposal company, the date of collection, and the quantity of waste removed, as required by local regulations[6][8].

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start Identify 2-Methoxy-N- methylethanamine Waste segregate Segregate from Incompatible Waste start->segregate container Select Appropriate Waste Container segregate->container label_container Label Container: 'HAZARDOUS WASTE' + Chemical Name container->label_container store Store in Designated Hazardous Waste Area label_container->store conditions Ensure Safe Storage: Cool, Ventilated, Secure store->conditions contact Contact Licensed Disposal Company conditions->contact document Document Waste Disposal contact->document end Waste Disposed document->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Handling Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Minor Spills: For small spills, ensure adequate ventilation and eliminate all ignition sources[9]. Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite[9]. Do not use paper towels, as this can increase the rate of evaporation[9]. Collect the absorbent material and the spilled substance into a suitable, closed container for disposal as hazardous waste[1].

  • Major Spills: In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team or the local fire department[9].

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to these procedural guidelines, researchers can ensure that this valuable chemical reagent is managed safely from procurement to disposal, thereby fostering a secure and compliant research environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Handling 2-Methoxy-N-methylethanamine (CAS No. 38256-93-8), an aliphatic amine used as an intermediate in organic synthesis, demands a rigorous and informed approach to personal safety.[1][2] Its hazardous properties necessitate more than just standard laboratory PPE; they require a risk-based selection of equipment to create a robust barrier against chemical exposure. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to select, use, and dispose of Personal Protective Equipment (PPE) when working with this compound.

Hazard Analysis: The 'Why' Behind the PPE

Understanding the specific dangers of this compound is the foundation of effective PPE selection. The compound's hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary layers of protection.[1][3]

  • Skin Corrosion/Irritation (Category 1A/1B/1C): The most immediate danger is the chemical's ability to cause severe skin burns and eye damage.[1][4] This corrosive nature means that any skin contact can lead to serious, irreversible tissue damage. Therefore, complete skin coverage with chemically resistant materials is non-negotiable.

  • Highly Flammable Liquid and Vapor (Category 2): With a flash point of just 1°C, this chemical can be ignited by a spark, static discharge, or hot surface at temperatures well below room temperature.[2] This requires stringent control of ignition sources and the use of PPE that does not generate static electricity. All equipment in the area must be properly grounded and bonded.[1]

  • Serious Eye Damage (Category 1): The vapors and any direct contact from splashes can cause severe and potentially permanent eye damage.[3] This elevates the requirement for eye protection beyond simple safety glasses to fully sealed goggles and, in many cases, a face shield.

  • Respiratory Irritation and Potential Acute Toxicity: While specific inhalation toxicity data is limited, related amines are known irritants to the respiratory system.[2][5] Prudent practice dictates that this chemical should be handled in a manner that prevents vapor inhalation.

Core PPE Requirements: A Multi-Layered Defense

A risk assessment of your specific procedure is paramount. The scale of the work—from milligram quantities on a benchtop to multi-liter transfers—directly influences the level of PPE required. The following sections detail the minimum requirements and scaled-up protection.

Eye and Face Protection

Due to the severe eye damage risk, eye protection must be comprehensive.

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory for all work.

  • Splash Hazard Operations: For tasks involving transfers, heating, or reactions under pressure where splashing is possible, a full-face shield must be worn over chemical splash goggles. This provides a secondary barrier protecting the entire face from direct contact.[1]

Skin and Body Protection

Protecting the skin from this corrosive chemical requires careful selection of gloves and lab attire.

Gloves: Standard disposable nitrile gloves, while suitable for incidental contact, may not offer sufficient protection for prolonged handling or immersion.[6] Amines can degrade or permeate common glove materials.

  • Glove Selection: Polyvinyl chloride (PVC) gloves are cited as having good resistance to amines.[7][8] For extended contact or handling highly contaminated materials, heavier-duty gloves are necessary.[6] Norfoil® or Viton® gloves offer excellent resistance against a broad range of aggressive chemicals and should be considered for high-risk procedures.[7][8] Always consult the glove manufacturer’s specific chemical resistance chart for data on this compound or similar aliphatic amines.

  • Protocol:

    • Always inspect gloves for rips or punctures before use.[6]

    • When handling this chemical, consider double-gloving with two pairs of nitrile gloves or a nitrile base glove with a more resistant outer glove (e.g., PVC).

    • Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[1]

    • Never reuse disposable gloves. Dispose of them immediately after use as hazardous waste.[6]

Protective Clothing:

  • Lab Coat: A flame-resistant lab coat is a minimum requirement.

  • Chemical Apron: For larger volume work, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.

  • Full Protection: For procedures with significant splash risk or handling multiple liters, a complete chemical-resistant suit is recommended.[1] All contaminated clothing must be removed immediately and decontaminated before reuse.[9]

Respiratory Protection

All work with this compound should be performed within a certified chemical fume hood to control vapor exposure.[5]

  • Standard Operations: If work is conducted exclusively within a properly functioning fume hood, respiratory protection may not be required.

  • Inadequate Ventilation/Spills: In situations where engineering controls are insufficient or during a spill response, respiratory protection is essential. A NIOSH-approved respirator with organic vapor/amine cartridges is recommended.[10][11] For higher concentrations, a full-face respirator or a self-contained breathing apparatus (SCBA) may be necessary.[12]

Operational Plans: PPE in Practice

The following table and workflow diagram provide procedural guidance for selecting PPE based on the specific task.

Table 1: Recommended PPE for Handling Scenarios
ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing <1g in a Fume Hood Chemical Splash GogglesDouble Nitrile or Nitrile/PVC GlovesFlame-Resistant Lab CoatNot required if inside hood
Solution Prep (<1L) in Hood Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or PVC GlovesFlame-Resistant Lab Coat & Chemical ApronNot required if inside hood
Large Volume Transfer (>1L) Chemical Splash Goggles & Face ShieldNorfoil® or Viton® Gloves over NitrileFull Chemical-Resistant SuitAir-Purifying Respirator with Organic Vapor/Amine Cartridges on standby
Spill Cleanup Full Face Shield over GogglesNorfoil® or Viton® GlovesFull Chemical-Resistant SuitAir-Purifying Respirator with Organic Vapor/Amine Cartridges or SCBA
Experimental Protocol: PPE Selection Workflow

This workflow provides a self-validating system for ensuring the appropriate level of protection is chosen for any given task.

PPE_Workflow cluster_start cluster_decisions cluster_outcomes start Begin Task Assessment: Handling this compound q1 What is the scale of work? start->q1 q2 Is there a significant splash or aerosol risk? q1->q2 < 1 Liter level3 Level 3 PPE (Full Protection): - Goggles + Face Shield - Norfoil®/Viton® Gloves - Chemical Suit q1->level3 > 1 Liter q3 Is work performed entirely within a certified fume hood? q2->q3 No level2 Level 2 PPE: - Goggles + Face Shield - PVC/Heavy Nitrile Gloves - FR Lab Coat + Apron q2->level2 Yes level1 Level 1 PPE: - Goggles - Double Nitrile Gloves - FR Lab Coat q3->level1 resp_needed Add Respirator (OV/Amine Cartridge) q3->resp_needed No (Spill/Emergency) level2->q3 level3->resp_needed

Caption: Task-Based PPE Selection Workflow for this compound.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the handling process to ensure safety and environmental compliance.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and disposable gowns, that has come into contact with this compound must be considered hazardous waste.[13] Collect these materials in a designated, sealed hazardous waste container clearly labeled with the chemical's name.

  • Empty Containers: "Empty" containers are a significant hazard as they may contain explosive vapors.[14] They must be managed as hazardous waste and should never be refilled with other materials or discarded in regular trash.

  • Chemical Waste: Never pour this chemical down the drain.[1] All surplus and non-recyclable solutions must be disposed of through a licensed professional waste disposal service.[1][15] Ensure waste is stored in compatible, sealed containers in a designated satellite accumulation area that is cool and well-ventilated.[11][13]

Emergency Plan: Responding to Exposures

In the event of an exposure, immediate and correct first aid is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

By adhering to this comprehensive guide, laboratory professionals can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and ensuring the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.